Product packaging for Ureidovaline(Cat. No.:CAS No. 154212-61-0)

Ureidovaline

Cat. No.: B1682112
CAS No.: 154212-61-0
M. Wt: 313.42 g/mol
InChI Key: OSQWRZICKAOBFA-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ureidovaline (CAS 154212-61-0) is a chemical compound with the molecular formula C14H23N3O3S and a molecular weight of 313.41 g/mol . It is professionally characterized as a white solid and should be stored at 2-8°C or as a powder at -20°C for long-term stability . Its primary and well-documented application is serving as a crucial synthetic intermediate in the preparation of the anti-HIV drug Ritonavir, and it is also recognized as a specified impurity of this pharmaceutical . Beyond its role in pharmaceutical synthesis, this compound is a compound of significant interest in biochemical research. It is structurally related to the proteasome inhibitor syringolin A, a natural product that irreversibly inhibits eukaryotic proteasomes by a novel mechanism . The ureido group within its structure, which joins two amino acid components, is a key functional feature whose biosynthesis has been the subject of scientific investigation, revealing its origin from bicarbonate . This mechanism of proteasome inhibition is a prominent area of study for developing new cancer treatments, as proteasome inhibitors can trigger cell death in cancerous cells . As such, this compound and its related compounds provide a valuable scaffold for studying protein degradation pathways and exploring new therapeutic targets . This product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H23N3O3S B1682112 Ureidovaline CAS No. 154212-61-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3S/c1-8(2)11(13(18)19)16-14(20)17(5)6-10-7-21-12(15-10)9(3)4/h7-9,11H,6H2,1-5H3,(H,16,20)(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQWRZICKAOBFA-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30165570
Record name Ureidovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154212-61-0
Record name N-[[Methyl[[2-(1-methylethyl)-4-thiazolyl]methyl]amino]carbonyl]-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154212-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ureidovaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154212610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ureidovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-3-methyl-2-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl] amino}butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name UREIDOVALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10433TZP2U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Ureidovaline: A Key Intermediate in Ritonavir Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ureidovaline, a chiral amino acid derivative, holds a significant position in the landscape of pharmaceutical synthesis, primarily recognized for its role as a critical intermediate in the manufacture of Ritonavir[1]. Ritonavir is an essential antiretroviral medication used in the treatment of HIV/AIDS, functioning both as a protease inhibitor and a pharmacokinetic enhancer[2][3][4]. The precise molecular architecture of this compound is fundamental to the successful and stereochemically controlled synthesis of Ritonavir, making a thorough understanding of its properties and synthesis paramount for researchers and professionals in drug development. This guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, and its pivotal role in the synthesis of Ritonavir.

Core Molecular Identifiers and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application in complex synthetic pathways. This compound is identified by a specific IUPAC name and CAS number, ensuring unambiguous communication in a scientific and regulatory context.

Identifier Value Source
IUPAC Name (2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid[5][6]
CAS Number 154212-61-0[1][3]
Synonyms Ritonavir impurity A [EP], Ritonavir impurity, this compound- [USP], (((2-isopropylthiazol-4-yl)methyl)(methyl)carbamoyl)-L-valine[1]
Molecular Formula C14H23N3O3S[1][4]
Molecular Weight 313.41 g/mol [1]
Appearance Light Yellow to Beige Solid[1]

While a comprehensive, publicly available experimental dataset for all of this compound's physicochemical properties is not readily found, indicative data has been compiled from various sources. It is important to note that some of these values may be predicted rather than experimentally determined.

Property Value Source
Purity >95% (typical for commercial-grade)[1]
Storage Conditions Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C[1]

The Central Role of this compound in Ritonavir Synthesis

The synthesis of Ritonavir is a complex, multi-step process that requires precise control over stereochemistry to achieve the desired therapeutic effect. This compound serves as a crucial building block, incorporating a key side chain of the final Ritonavir molecule. While a detailed, publicly available, step-by-step synthesis protocol for this compound itself is not readily found in the scientific literature, its role as a starting material is documented in patents concerning the synthesis of Ritonavir[7].

The general synthetic strategy for Ritonavir involves the coupling of key intermediates, one of which is this compound or a derivative thereof. A patent for the preparation of Ritonavir explicitly mentions "N (N methyl Ns ((2 isopropyl, 4 thiazolyl) methyl) amino carbonyl) L valines" as a starting material, which is a synonym for this compound[7]. This intermediate is then reacted with thionyl chloride to form an activated species, which subsequently reacts with another key intermediate of the Ritonavir backbone[7].

The causality behind the use of this compound lies in its pre-formed structure, which contains the N-methyl-N-((2-isopropylthiazol-4-yl)methyl)amino]carbonyl moiety and the L-valine core. This strategic use of a pre-functionalized building block simplifies the overall synthesis of Ritonavir, reducing the number of steps and potentially increasing the overall yield and purity of the final active pharmaceutical ingredient (API). The stereochemistry of the L-valine component is critical, as the biological activity of protease inhibitors like Ritonavir is highly dependent on the three-dimensional arrangement of the molecule.

Logical Workflow of this compound in Ritonavir Synthesis

The following diagram illustrates the logical flow of this compound as a key starting material in a patented method for Ritonavir synthesis.

Ritonavir_Synthesis_Workflow This compound This compound (Starting Material) Intermediate_I Intermediate I (Activated this compound) This compound->Intermediate_I Activation Thionyl_Chloride Thionyl Chloride (Activating Agent) Thionyl_Chloride->Intermediate_I Intermediate_II Intermediate II (Coupled Product) Intermediate_I->Intermediate_II Coupling Ritonavir_Backbone Ritonavir Backbone Intermediate ((2S, 3S, 5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate derivative) Ritonavir_Backbone->Intermediate_II Deprotection_and_Final_Coupling Deprotection & Final Coupling Steps Intermediate_II->Deprotection_and_Final_Coupling Ritonavir Ritonavir (Final API) Deprotection_and_Final_Coupling->Ritonavir Final Synthesis Steps

Caption: Logical workflow of this compound in Ritonavir synthesis.

Experimental Protocols: Characterization of this compound

For researchers synthesizing or utilizing this compound, robust analytical methods are essential to confirm its identity and purity. While specific, published experimental data for this compound is scarce, standard analytical techniques for similar molecules can be applied. The following are generalized protocols that would be suitable for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reversed-phase HPLC (RP-HPLC) method is a standard approach for determining the purity of pharmaceutical intermediates.

Objective: To develop and validate an RP-HPLC method for the determination of the purity of this compound.

Materials and Reagents:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (A General Starting Point):

  • Mobile Phase: A gradient of A (Water with 0.1% formic acid) and B (Acetonitrile with 0.1% formic acid).

  • Gradient Program: Start with a low percentage of B, and gradually increase to elute the analyte and any impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (likely in the range of 210-260 nm).

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Prepare a sample solution of the synthesized or procured this compound at a similar concentration.

  • Inject the solutions into the HPLC system and record the chromatograms.

  • The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Trustworthiness of the Protocol: This protocol is based on standard and widely accepted methodologies for the purity determination of pharmaceutical compounds. Validation of the method for linearity, precision, accuracy, and specificity would be required to ensure its reliability for routine use.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the chemical structure of a synthesized compound.

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to confirm its molecular structure.

Materials and Reagents:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD)

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Dissolve an appropriate amount of the this compound sample in the chosen deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum.

  • Process the spectra (Fourier transformation, phasing, and baseline correction).

  • Analyze the chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum to confirm that they are consistent with the known structure of this compound.

Expertise and Experience in Interpretation: The interpretation of NMR spectra requires a high level of expertise. The expected signals for this compound would include those corresponding to the isopropyl group, the valine backbone, the methyl group on the nitrogen, the methylene bridge, and the thiazole ring protons and carbons. The stereochemistry of the L-valine moiety would be confirmed by appropriate 2D NMR techniques such as NOESY.

Conclusion

This compound stands as a testament to the importance of well-designed chemical intermediates in the synthesis of complex and life-saving pharmaceuticals. Its specific structure and chirality are indispensable for the efficient and stereoselective production of Ritonavir. While detailed public information on its synthesis and complete analytical characterization is limited, this guide provides a foundational understanding of its identity, properties, and critical role in antiretroviral drug manufacturing. For researchers and professionals in the field, a deep appreciation of the chemistry of key intermediates like this compound is essential for the continued innovation and development of new therapeutic agents.

References

Ureidovaline Formation: A Technical Guide to Mechanism, Detection, and Mitigation

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Ureidovaline, a carbamylated form of the N-terminal amino acid valine, represents a critical impurity in peptide and protein therapeutics. Its formation, driven by the reaction of isocyanic acid with the free amino group of valine, can alter the structure, efficacy, and safety profile of a drug product. This guide provides an in-depth examination of the chemical mechanisms underlying this compound formation, outlines robust analytical methodologies for its detection and characterization, and discusses practical strategies for its mitigation during drug development and manufacturing.

Introduction: The Significance of this compound

In the landscape of biopharmaceutical development, the control of impurities is paramount. Peptide-related impurities can arise from various sources, including starting materials, side reactions during synthesis, and degradation during storage.[1][2] this compound is a specific type of modification known as carbamylation, where a carbamoyl group (-CONH₂) is added to a free amine.[3][4] This modification most commonly occurs at the N-terminus of a peptide or protein or on the side chain of lysine residues.[3][5]

The presence of this compound is significant for several reasons:

  • Alteration of Bioactivity: The addition of a carbamoyl group neutralizes the positive charge of the N-terminal amine, which can be critical for receptor binding and overall biological activity.[5][6]

  • Structural Changes: Carbamylation can induce conformational changes in proteins, potentially leading to aggregation or reduced solubility.[7]

  • Analytical Complexity: The resulting +43 Da mass shift can complicate mass spectrometry analysis and may be mistaken for other modifications.[8][9][10]

  • Regulatory Scrutiny: As with any impurity, the presence of this compound must be monitored and controlled within acceptable limits defined by regulatory agencies.

This guide focuses specifically on this compound formed from N-terminal valine residues, a common occurrence given valine's prevalence in therapeutic peptides.

The Core Mechanism of this compound Formation

The formation of this compound is a non-enzymatic chemical reaction contingent on the presence of a reactive species: isocyanic acid (HNCO) .[4][5] The primary source of isocyanic acid in biopharmaceutical manufacturing and formulation is the decomposition of urea.[3][5][10]

Step 1: Generation of Isocyanic Acid from Urea

Urea is often used as a denaturant or solubilizing agent in protein purification and formulation processes.[5][10] In aqueous solutions, urea exists in a chemical equilibrium with ammonium cyanate, which subsequently dissociates to produce isocyanic acid and ammonia.[5][10]

Reaction: (NH₂)₂CO ⇌ NH₄⁺ + OCN⁻ ⇌ HNCO + NH₃

This equilibrium is the root cause of this compound formation when urea is present.[3][10] The rate of urea decomposition and, consequently, the concentration of isocyanic acid, is influenced by several factors.[5][10]

Step 2: Nucleophilic Attack by the Valine N-Terminus

Once formed, the electrophilic carbon atom of isocyanic acid is susceptible to nucleophilic attack by the unprotonated primary amine of an N-terminal valine residue. This reaction forms a stable ureido bond, resulting in the this compound adduct.

G IsocyanicAcid IsocyanicAcid Valine Valine IsocyanicAcid->Valine

Factors Influencing the Rate of Formation

Understanding the kinetics of carbamylation is key to its control. The decision to use urea in a process must be weighed against the risk of this impurity formation.

FactorEffect on Carbamylation RateCausality
Temperature IncreasesHigher temperature accelerates the decomposition of urea into isocyanic acid.[5][10]
pH Increases with pHThe reaction rate depends on the concentration of the unprotonated amine. As pH increases above the pKa of the N-terminal amine, more of it is available to act as a nucleophile.[7]
Urea Concentration IncreasesA higher concentration of urea shifts the equilibrium towards the formation of more isocyanic acid.[10]
Incubation Time IncreasesAs a chemical reaction, the extent of carbamylation is directly proportional to the time the peptide is exposed to isocyanic acid.[5][10]

Analytical Strategies for Detection and Characterization

A robust, validated analytical method is essential for monitoring and controlling this compound levels. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for this purpose.

Experimental Protocol: RP-HPLC-MS for this compound Detection

This protocol outlines a general-purpose workflow. Note: Specific parameters must be optimized for the specific peptide of interest.

  • Sample Preparation:

    • Accurately weigh and dissolve the peptide sample (drug substance or drug product) in a suitable diluent (e.g., water with 0.1% formic acid) to a final concentration of ~1 mg/mL.

    • If the sample is in a complex matrix, a solid-phase extraction (SPE) step may be necessary to remove interfering components.

  • Chromatographic Separation (RP-HPLC):

    • Column: C18 stationary phase (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 20 minutes. The carbamylated peptide will typically elute slightly earlier than the parent peptide due to a minor change in polarity.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV at 214 nm and 280 nm.

  • Mass Spectrometric Detection (MS):

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Mass Analyzer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Analysis:

      • Perform a full scan to identify the parent peptide and any potential adducts.

      • Look for a mass peak corresponding to [M + 43.0058 Da], which is the monoisotopic mass of the carbamoyl group (CONH).

      • Perform tandem MS (MS/MS) on the precursor ion of the suspected this compound impurity. The fragmentation pattern, particularly the presence of a neutral loss of 43 Da (isocyanic acid), can confirm the modification.[8][9]

G

Method Validation Considerations

The chosen analytical method must be validated according to ICH guidelines to ensure it is fit for purpose.[11][12][13]

Validation ParameterObjective
Specificity Ensure the method can resolve the this compound peak from the main peptide and other potential impurities.
Limit of Detection (LOD) Determine the lowest concentration at which the impurity can be reliably detected.[12]
Limit of Quantitation (LOQ) Determine the lowest concentration at which the impurity can be accurately and precisely quantified.
Linearity Confirm a linear relationship between detector response and impurity concentration over a defined range.[14]
Accuracy Assess the agreement between the measured value and the true value, often by analyzing spiked samples.
Precision Evaluate the method's repeatability and intermediate precision by analyzing multiple preparations.
Robustness Test the method's performance under small, deliberate variations in parameters (e.g., pH, temperature).

Mitigation and Control Strategies

The most effective way to control this compound is to prevent its formation. This requires careful consideration during process development and formulation.

  • Avoid Urea When Possible: The most straightforward strategy is to replace urea with other chaotropic agents like guanidine hydrochloride, which does not produce isocyanic acid.

  • Use Freshly Prepared, High-Purity Urea Solutions: If urea is necessary, it should be freshly prepared from a high-purity source and deionized immediately before use to minimize the initial concentration of cyanate.[10][15]

  • Control Temperature and pH: Conduct urea-containing process steps at reduced temperatures and at a pH below 8.0 to slow the rate of both urea decomposition and the carbamylation reaction.[7][10][15]

  • Introduce Cyanate Scavengers: Certain amine-containing buffers or reagents, such as Tris or ethylenediamine, can be added to the solution.[10][15] These compounds are more reactive towards isocyanic acid than the peptide's N-terminus and act as "scavengers," effectively removing the reactive species from the solution.[10][15] Ammonium-containing buffers can also be used to drive the equilibrium away from isocyanic acid formation.[10]

  • Limit Exposure Time: Minimize the duration of any process steps involving urea to reduce the overall extent of the reaction.

Conclusion

This compound is a critical process-related impurity that demands rigorous control throughout the lifecycle of a peptide or protein therapeutic. Its formation is governed by well-understood chemical principles, primarily the reaction of isocyanic acid derived from urea with the N-terminal amine of valine. By understanding this mechanism and the factors that influence it, drug development professionals can implement rational control strategies. These strategies, coupled with robust and validated analytical methods like RP-HPLC-MS, ensure that the final drug product is safe, effective, and of high quality, meeting the stringent standards of the pharmaceutical industry.

References

Biological activity of Ureidovaline precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Ureidovaline Precursors and Analogs in Drug Discovery

Abstract

This compound, chemically known as (2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid, is a key intermediate in the synthesis of the antiretroviral drug Ritonavir[1][2]. While data on the specific biological activities of its direct synthetic precursors are sparse in public literature, the structural motifs of this compound—namely the L-valine core and the ureido linkage—are present in a wide array of biologically active molecules. This guide provides a comprehensive framework for researchers and drug development professionals to investigate the biological potential of this compound precursors and structurally related amino acid-ureido conjugates. We will explore known activities of analogous compounds, detail robust methodologies for screening and characterization, and discuss the mechanistic insights crucial for advancing novel therapeutic agents from the bench to preclinical development.

Part 1: this compound in the Context of Pharmaceutical Synthesis

Chemical Identity and Significance

This compound is a synthetic amino acid derivative with the CAS Number 154212-61-0[3]. Its structure features a central L-valine moiety linked via a ureido bridge to a substituted thiazole group[2]. This specific arrangement makes it a critical building block in the complex synthesis of Ritonavir, a protease inhibitor used in the treatment of HIV infection[1].

Conceptualizing "Precursors" for Biological Screening

In a manufacturing context, "precursors" are the specific reactants in a defined synthetic pathway. However, from a drug discovery perspective, the concept can be broadened to include the core structural components that contribute to the final molecule's architecture. For this compound, these foundational precursors include:

  • L-valine: A natural amino acid that forms the chiral backbone of the molecule[4][5].

  • Urea derivatives: Responsible for the ureido linkage (-NH-CO-NH-).

  • Substituted Thiazoles: The heterocyclic component.

By studying the biological effects of compounds built from these components, researchers can identify novel activities that may not be present in the final, more complex drug.

Part 2: Biological Activities of Structurally Related Ureido-Compounds

While this compound itself is primarily an intermediate, the broader class of ureido-containing compounds exhibits a wide range of biological activities. These activities provide a rationale for screening this compound precursors and their analogs.

Antimicrobial and Antimalarial Activity

Derivatives of the antimalarial drug primaquine that incorporate ureidoamide linkages have demonstrated significant antimicrobial properties.[6] Studies have shown that these compounds can exhibit species-dependent antibacterial activity, particularly against Staphylococcus species[6]. The proposed mechanism may involve interference with bacterial DNA synthesis or disruption of bacterial membranes[6]. This precedent suggests that novel ureido-amino acid conjugates could be a fruitful area for the discovery of new antibacterial agents.

Antiproliferative and Cytotoxic Effects

Many compounds initially developed as antimalarials have been found to possess anticancer properties[6]. The evaluation of cytotoxic potential is therefore a critical first step in the discovery of new anticancer agents[7]. By assessing a compound's effect on the viability and proliferation of cancer cells, researchers can identify promising candidates for further development[7][8]. The primary metric for this evaluation is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[7][8]

Enzyme Inhibition

Enzyme inhibition is a cornerstone of modern pharmacology, and many life-saving drugs function by blocking the activity of specific enzymes[9]. Hydrazide compounds, which share some structural similarities with the ureido group, have a history as effective enzyme inhibitors, notably as monoamine oxidase (MAO) inhibitors[10]. Given that Ritonavir (synthesized from this compound) is a potent protease inhibitor, it is highly plausible that its precursors and analogs could exhibit inhibitory activity against a range of enzymes. Understanding the mechanism of enzyme inhibition is critical in the early discovery and development of drug candidates.[11]

Part 3: Methodologies for Evaluating Biological Activity

A systematic approach is essential for accurately characterizing the biological activity of novel compounds. This section provides detailed protocols for foundational assays.

General Experimental Workflow for Compound Screening

The initial screening of a novel compound like a this compound precursor follows a logical progression from broad cytotoxicity assessment to more specific mechanistic assays. This workflow ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Analysis & Triage cluster_2 Phase 3: Secondary & Mechanistic Assays Compound Test Compound (this compound Precursor) Culture Cancer Cell Line Culture & Maintenance Compound->Culture Seeding Cell Seeding in 96-well Plates Culture->Seeding Treatment Treatment with Serial Dilutions Seeding->Treatment Incubation Incubation (e.g., 48-72 hours) Treatment->Incubation Assay Cytotoxicity Assay (MTT or SRB) Incubation->Assay Absorbance Absorbance Measurement Assay->Absorbance Viability Calculate % Cell Viability Absorbance->Viability IC50 IC50 Value Determination Viability->IC50 Triage Triage: Potent vs. Non-Potent IC50->Triage EnzymeAssay Enzyme Inhibition Assays Triage->EnzymeAssay PathwayAssay Signaling Pathway Analysis Triage->PathwayAssay ApoptosisAssay Apoptosis Assays (e.g., Annexin V) Triage->ApoptosisAssay

Caption: General workflow for in vitro screening of a novel compound.

Cytotoxicity Assays

In vitro cytotoxicity assays are fundamental for screening compound libraries and are a critical step in the drug discovery process.[8][12] They provide essential data on the concentration-dependent toxicity of a compound.[8]

The MTT assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[13] Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt MTT into purple formazan crystals.[13]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of serial dilutions in culture medium to achieve the final desired concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the various concentrations of the test compound.[7] Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C.[7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

The SRB assay is a colorimetric test that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[7]

Step-by-Step Methodology:

  • Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).

  • Fixation: Gently add 50 µL of cold 10% Trichloroacetic Acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[7]

  • Washing: Wash the plates five times with tap water to remove TCA and excess medium. Allow the plates to air-dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[7]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Quantitative data from cytotoxicity assays are typically summarized in a table to show the half-maximal inhibitory concentration (IC50).[7] This value is a key measure of a drug's potency.[8]

Table 1: Hypothetical Cytotoxicity of this compound Analogs (IC50 Values in µM)

Compound ID MCF-7 (Breast Cancer) HeLa (Cervical Cancer) HEK293 (Non-Cancerous) Selectivity Index (HEK293/MCF-7)
UV-Analog-01 12.5 ± 1.3 18.2 ± 2.1 > 100 > 8.0
UV-Analog-02 45.8 ± 3.9 55.1 ± 4.5 > 100 > 2.2
UV-Analog-03 2.1 ± 0.4 3.5 ± 0.6 25.4 ± 2.8 12.1
Doxorubicin 0.9 ± 0.1 1.2 ± 0.2 5.8 ± 0.7 6.4

Data are presented as mean ± standard deviation from three independent experiments.

Enzyme Inhibition Assays

An enzyme inhibition assay measures the ability of a compound to reduce or block the activity of a target enzyme.[9] This is vital for developing drugs that work by targeting specific enzymes.[9]

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Reagents Prepare Buffers, Substrate & Inhibitor Solutions Enzyme Prepare & Dilute Target Enzyme Reagents->Enzyme Preincubation Pre-incubate Enzyme with Inhibitor Enzyme->Preincubation ReactionStart Initiate Reaction by adding Substrate Preincubation->ReactionStart Monitoring Monitor Reaction Progress (e.g., Spectrophotometry) ReactionStart->Monitoring RateCalc Calculate Initial Reaction Velocities Monitoring->RateCalc Plotting Plot Data (e.g., Michaelis-Menten) RateCalc->Plotting KiCalc Determine Inhibition Constant (Ki) and Inhibition Type Plotting->KiCalc

Caption: General workflow for an enzyme inhibition assay.

This protocol provides a general framework that can be adapted for various enzymes whose activity can be monitored by a change in absorbance.[9][14]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a suitable buffer solution at the enzyme's optimal pH.[9] Dissolve the substrate and the inhibitor (test compound) in appropriate solvents.

  • Enzyme Dilution: Dilute the purified enzyme to a working concentration in the assay buffer.

  • Assay Setup (96-well plate):

    • Control Wells: Add buffer, enzyme, and substrate (to measure 100% activity).

    • Inhibitor Wells: Add buffer, enzyme, and varying concentrations of the inhibitor.

    • Blank Wells: Add buffer and substrate only (to correct for non-enzymatic reaction).

  • Pre-incubation: Pre-incubate the plate with the enzyme and inhibitor for 5-10 minutes to allow for binding.[9]

  • Reaction Initiation: Start the reaction by adding the substrate to all wells simultaneously, preferably using a multi-channel pipette.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance over time at a specific wavelength. The initial velocity should be measured.[11]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition versus inhibitor concentration to calculate the IC50. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the type of inhibition (competitive, non-competitive, etc.).[11][14]

Part 4: Mechanistic Insights and Drug Development

Potential Signaling Pathways Affected by Cytotoxic Precursors

Cytotoxic compounds can induce cell death through various signaling pathways.[7] Initial screening results from cytotoxicity assays often lead to more focused investigations into the mechanism of action. Key pathways frequently implicated in drug-induced apoptosis include the PI3K/Akt pathway, which is central to cell survival, and caspase activation cascades.

G Compound Cytotoxic Compound (this compound Analog) Receptor Cell Surface Receptor or Intracellular Target Compound->Receptor PI3K PI3K Receptor->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl2 Anti-apoptotic Proteins (Bcl-2) Akt->Bcl2 Inhibition Casp9 Caspase-9 Bcl2->Casp9 Inhibition Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Execution

Caption: Potential signaling pathway affected by a cytotoxic agent.

Considerations for Drug Development

The journey from a hit compound to a viable drug candidate is long and complex.[15][16] Early-stage assessment of precursors and their metabolites is crucial.[15] A compound that shows high potency in vitro may fail later due to poor pharmacokinetic properties or unexpected toxicity in vivo. Therefore, a comprehensive evaluation must include not only efficacy (cytotoxicity, enzyme inhibition) but also preliminary safety and metabolic stability assessments.

Conclusion

While this compound is recognized as a pharmaceutical intermediate, its structural framework represents a rich starting point for drug discovery. By applying the systematic screening workflows and detailed experimental protocols outlined in this guide, researchers can effectively evaluate the biological activities of this compound precursors, analogs, and other novel ureido-amino acid conjugates. Through a combination of broad cytotoxicity screening, targeted enzyme inhibition assays, and subsequent mechanistic studies, the therapeutic potential of these compounds can be thoroughly investigated, paving the way for the development of next-generation medicines.

References

An In-depth Technical Guide on the Potential Metabolic Pathway of Ureidovaline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential metabolic pathways of ureidovaline, a non-proteinogenic amino acid. It delves into the biosynthesis and theoretical catabolism of this molecule, supported by evidence from related metabolic pathways and biosynthetic gene clusters. Detailed experimental protocols for the study of this compound metabolism are also presented, making this a vital resource for professionals in natural product biosynthesis, metabolic engineering, and drug discovery.

Introduction to this compound

This compound, chemically known as (S)-2-ureido-3-methylbutanoic acid, is a non-proteinogenic amino acid. Such amino acids, while not incorporated into proteins during translation, play significant roles in various biological processes.[1][2] They can act as metabolic intermediates, signaling molecules, or components of secondary metabolites like toxins and antibiotics.[1][2] this compound is a known intermediate in the biosynthesis of the pacidamycin family of uridyl peptide antibiotics, which are of interest for their inhibitory action on the bacterial cell wall biosynthesis enzyme, translocase MraY.[3][4]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the proteinogenic amino acid L-valine. The pathway involves a series of enzymatic modifications to the L-valine scaffold, primarily the addition of a ureido group (-NH-CO-NH2). While the complete enzymatic cascade for this compound synthesis is a subject of ongoing research, insights can be drawn from the study of pacidamycin biosynthesis.[5][6]

The biosynthesis of L-valine itself starts from pyruvate and involves a four-step enzymatic pathway.[7][8]

Key Precursor:

  • L-valine: A branched-chain amino acid synthesized from pyruvate.[7][9]

Hypothesized Enzymatic Steps for this compound Formation from L-valine:

  • Carbamoylation: The most critical step is the addition of the ureido group. This is likely achieved through a carbamoylation reaction. One plausible source of the carbamoyl group is carbamoyl phosphate, a key intermediate in the urea cycle and pyrimidine biosynthesis. An enzyme, likely a carbamoyltransferase, would catalyze the transfer of the carbamoyl group to the amino group of L-valine.

  • Alternative Routes: Other potential mechanisms could involve the modification of an intermediate in the valine degradation pathway.[10][11][12] However, direct carbamoylation of L-valine is a more direct and commonly observed biochemical transformation for the formation of similar ureido-containing compounds.

The biosynthetic gene clusters for pacidamycin have been identified and contain genes encoding for nonribosomal peptide synthetases (NRPSs) and various tailoring enzymes.[5][6] It is highly probable that the enzymes responsible for this compound formation are encoded within this cluster.

Ureidovaline_Biosynthesis Pyruvate Pyruvate L_Valine L-Valine Pyruvate->L_Valine Valine Biosynthesis (multi-step) This compound This compound L_Valine->this compound Carbamoyltransferase (putative) Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Phosphate->this compound

Caption: Proposed biosynthetic pathway of this compound from L-valine.

Potential Catabolic Pathway of this compound

The catabolic pathway of this compound has not been explicitly detailed in the scientific literature. However, based on the known degradation pathways of other amino acids and urea-containing compounds, a plausible degradation route can be proposed.

Hypothesized Enzymatic Steps for this compound Degradation:

  • Ureohydrolase Activity: The most probable initial step in the degradation of this compound is the hydrolysis of the ureido group. An enzyme with ureohydrolase activity, similar to urease or allantoate amidohydrolase, could cleave the ureido group to release ammonia, carbon dioxide, and regenerate L-valine.

  • Valine Catabolism: The resulting L-valine would then enter the well-established valine degradation pathway.[10][11][12] This multi-step process, occurring in the mitochondria, involves transamination, oxidative decarboxylation, and a series of dehydrogenation and hydration reactions, ultimately yielding propionyl-CoA.[9] Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.

Ureidovaline_Catabolism This compound This compound L_Valine L-Valine This compound->L_Valine Ureohydrolase (putative) Ammonia Ammonia This compound->Ammonia CO2 Carbon Dioxide This compound->CO2 Propionyl_CoA Propionyl-CoA L_Valine->Propionyl_CoA Valine Catabolism (multi-step) TCA_Cycle Citric Acid Cycle Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Succinyl_CoA->TCA_Cycle

Caption: Proposed catabolic pathway of this compound.

Experimental Methodologies for Studying this compound Metabolism

A multi-faceted approach is required to elucidate and validate the metabolic pathway of this compound. This involves a combination of genetic, biochemical, and analytical techniques.

Table 1: Key Experimental Techniques
TechniquePurposeExpected Outcome
Gene Knockout and Heterologous Expression To identify genes responsible for this compound biosynthesis.Loss of this compound production in knockout mutants; production of this compound in a heterologous host expressing candidate genes.[5]
Enzymatic Assays To characterize the function of putative enzymes in the pathway.Confirmation of substrate specificity and catalytic activity of enzymes like carbamoyltransferases or ureohydrolases.
Stable Isotope Labeling To trace the metabolic fate of precursors and intermediates.Incorporation of labeled atoms from precursors (e.g., 13C-valine, 15N-carbamoyl phosphate) into this compound and its downstream metabolites.
Mass Spectrometry (LC-MS/MS) For the detection and quantification of this compound and related metabolites.[13]Identification of this compound based on its mass-to-charge ratio and fragmentation pattern.[14][15] Quantification for metabolic flux analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy For structural elucidation of novel intermediates.Determination of the chemical structure of isolated metabolites.
Detailed Experimental Protocol: Identification of this compound Biosynthetic Genes

This protocol outlines a workflow for identifying the genes responsible for this compound biosynthesis using a gene knockout and complementation strategy.

Step 1: In Silico Analysis of the Pacidamycin Biosynthetic Gene Cluster

  • Analyze the annotated gene cluster for genes encoding putative carbamoyltransferases or other enzymes that could modify L-valine.

Step 2: Generation of Gene Deletion Mutants

  • Create targeted deletions of candidate genes in the pacidamycin-producing strain (e.g., Streptomyces coeruleorubidus) using established molecular biology techniques such as PCR-targeting or CRISPR-Cas9.

Step 3: Metabolite Extraction and Analysis

  • Cultivate the wild-type and mutant strains under pacidamycin-producing conditions.

  • Extract intracellular and extracellular metabolites using a suitable solvent system (e.g., methanol/water).

  • Analyze the extracts by LC-MS/MS to compare the metabolite profiles. Look for the absence of this compound in the mutant strains.

Step 4: Genetic Complementation

  • Introduce a functional copy of the deleted gene back into the mutant strain on an expression vector.

  • Analyze the metabolite profile of the complemented strain to confirm the restoration of this compound production.

Experimental_Workflow cluster_0 Gene Identification cluster_1 Metabolite Analysis cluster_2 Validation In_Silico In Silico Analysis of Biosynthetic Gene Cluster Gene_Deletion Gene Deletion Mutant Generation In_Silico->Gene_Deletion Cultivation Cultivation of Wild-Type and Mutant Strains Gene_Deletion->Cultivation Metabolite_Extraction Metabolite Extraction Cultivation->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Complementation Genetic Complementation LC_MS_Analysis->Complementation If this compound is absent Metabolite_Analysis_Comp Metabolite Analysis of Complemented Strain Complementation->Metabolite_Analysis_Comp

Caption: Workflow for identifying this compound biosynthetic genes.

Conclusion

The study of the metabolic pathway of this compound is crucial for understanding the biosynthesis of pacidamycin antibiotics and for harnessing this knowledge for the production of novel bioactive compounds.[16] While the proposed biosynthetic and catabolic pathways presented in this guide are based on strong biochemical precedents, further experimental validation is necessary. The methodologies outlined herein provide a robust framework for researchers to elucidate the precise enzymatic steps and regulatory mechanisms governing this compound metabolism. Such research will undoubtedly contribute to the fields of metabolic engineering and synthetic biology, potentially leading to the development of new therapeutic agents.

References

The Formation of Ureidovaline in the Degradation of Ritonavir: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritonavir, a potent protease inhibitor, is a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS.[1] Its chemical stability is a key determinant of its safety and efficacy. Understanding the degradation pathways of Ritonavir is paramount for the development of stable pharmaceutical formulations and for ensuring the quality of the drug product. This technical guide provides a comprehensive exploration of the role of Ureidovaline, a known impurity and degradation product of Ritonavir, in its degradation pathways. We will delve into the chemical nature of this compound, the conditions leading to its formation, its position within the broader degradation landscape of Ritonavir, and the analytical methodologies for its detection and quantification.

This compound: A Key Ritonavir Degradant

This compound, chemically known as (2S)-3-Methyl-2-[[methyl[[2-(1-methylethyl)thiazol-4-yl]methyl]carbamoyl] amino]butanoicacid, is recognized as Ritonavir EP Impurity A .[2][3][4] Its formation signifies the cleavage of the Ritonavir molecule, indicating a loss of the parent drug's therapeutic activity.

Chemical Structure of this compound (Ritonavir Impurity A):

  • CAS Number: 154212-61-0[2]

  • Molecular Formula: C14H23N3O3S[4]

  • Molecular Weight: 313.42 g/mol [4]

Degradation Pathways Leading to this compound Formation

Forced degradation studies are instrumental in elucidating the potential degradation pathways of a drug substance.[5] Such studies on Ritonavir have demonstrated its susceptibility to degradation under hydrolytic (acidic, basic, and neutral) and oxidative conditions.[6][7] While the exact, detailed mechanism for the formation of this compound is not extensively documented in a single source, a plausible pathway can be postulated based on the chemical structure of Ritonavir and the principles of hydrolysis.

Ritonavir's structure contains several moieties susceptible to chemical breakdown, including carbamate and urea functional groups. The formation of this compound likely results from the hydrolytic cleavage of the carbamate linkage within the Ritonavir molecule.

Proposed Hydrolytic Degradation Pathway

The core of Ritonavir's structure is a complex peptidomimetic backbone. One of the key linkages is a carbamate group. Under hydrolytic conditions, particularly in acidic or basic media, this carbamate bond is susceptible to cleavage. The proposed mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the carbamate. This leads to the breaking of the ester bond of the carbamate, releasing the side chain and forming an unstable carbamic acid intermediate, which then decarboxylates. The remaining portion of the molecule that contains the valine residue linked to the urea and thiazole moieties is what constitutes this compound.

Ritonavir_Degradation_to_this compound Ritonavir Ritonavir Molecule Stress_Conditions Stress Conditions (Hydrolysis: Acidic/Basic/Neutral) Cleavage Hydrolytic Cleavage of Carbamate Linkage Ritonavir->Cleavage Susceptible Moiety Stress_Conditions->Cleavage Induces This compound This compound (Ritonavir EP Impurity A) Cleavage->this compound Forms Other_Degradants Other Degradation Products Cleavage->Other_Degradants Forms

While hydrolysis is the most probable route, oxidative conditions could also contribute to the degradation of Ritonavir, potentially leading to the formation of this compound through more complex radical-mediated reactions. However, the direct oxidative pathway to this compound is less clearly defined in the available literature.

This compound as a Process-Related Impurity

Beyond being a degradation product, this compound can also be a process-related impurity in the synthesis of Ritonavir. One of the synthetic routes for Ritonavir involves the coupling of a this compound precursor with another key intermediate.[8] Incomplete reaction or the presence of unreacted starting materials could lead to the presence of this compound in the final drug substance. Therefore, monitoring for this compound is crucial for both stability testing and quality control of the manufacturing process.

Quantitative Analysis of Ritonavir Degradation

Several forced degradation studies have quantified the overall degradation of Ritonavir under various stress conditions. The following table summarizes typical degradation percentages observed in one such study. It is important to note that these values represent the degradation of the parent Ritonavir molecule and not the specific yield of this compound.

Stress ConditionReagents and Conditions% Degradation of Ritonavir
Acidic Hydrolysis 0.1N HCl at 60°C for 1 hour10.95%
Basic Hydrolysis 0.1N NaOH at 60°C for 1 hour13.63%
Oxidative Degradation H₂O₂7.51%
Photolytic Degradation Exposure to light0.96%
Thermal Degradation 60°C for 24 hours1.93%

Data adapted from a representative forced degradation study. Actual degradation will vary based on specific experimental conditions.[5]

Experimental Protocols for the Analysis of Ritonavir and its Degradation Products

The analysis of Ritonavir and its degradation products, including this compound, is typically performed using stability-indicating chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

Protocol 1: RP-HPLC Method for the Estimation of Ritonavir and Separation of Degradation Products

This protocol provides a general framework for the separation of Ritonavir and its degradation products.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., Shimpack Solar C18, 250 mm × 4.6 mm, 5 µm).[9]

  • Mobile Phase: A mixture of a buffered aqueous phase and an organic solvent. A common mobile phase is a 60:40 (v/v) mixture of dihydrogen phosphate buffer and acetonitrile.[9] The pH of the aqueous phase may need to be optimized for best separation.

  • Flow Rate: 1.0 ml/min.[9]

  • Detection Wavelength: 239 nm or 246.8 nm.[5][9]

  • Injection Volume: 20 µl.

  • Column Temperature: Ambient.

3. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve 100mg of Ritonavir reference standard in 100ml of a suitable solvent (e.g., methanol or acetonitrile) to obtain a concentration of 1000 µg/mL. Further dilutions can be made with the mobile phase to the desired concentration.[9]

  • Sample Solution (from dosage form): Weigh and finely powder a representative number of tablets. Transfer a quantity of the powder equivalent to a known amount of Ritonavir into a volumetric flask. Add a portion of the solvent, sonicate to dissolve, and then dilute to volume with the solvent. Filter the solution before injection.

  • Forced Degradation Samples: Subject the Ritonavir stock solution to various stress conditions (e.g., acid, base, oxidation) as described in the quantitative analysis table. Neutralize the solutions before injection if necessary.

4. Analysis:

  • Inject the standard solution, sample solution, and degraded samples into the HPLC system.

  • Record the chromatograms and identify the peaks corresponding to Ritonavir and its degradation products by comparing their retention times. This compound, being a distinct chemical entity, will have a characteristic retention time under the specified chromatographic conditions.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Ritonavir Solution Injection Inject Samples into HPLC System Standard->Injection Sample Prepare Sample Solution Sample->Injection Degraded Prepare Forced Degradation Samples Degraded->Injection Separation Chromatographic Separation (C18 Column, Mobile Phase) Injection->Separation Detection UV Detection (239 nm / 246.8 nm) Separation->Detection Chromatogram Record Chromatograms Detection->Chromatogram Identification Identify Peaks (Ritonavir, this compound, etc.) Chromatogram->Identification Quantification Quantify Impurities Identification->Quantification

Conclusion

This compound is a significant impurity and degradation product of Ritonavir, arising primarily from the hydrolytic cleavage of the parent molecule's carbamate linkage. Its presence can indicate instability of the drug product and may also be a result of the manufacturing process. The monitoring and control of this compound levels are, therefore, essential for ensuring the quality, safety, and efficacy of Ritonavir-containing pharmaceuticals. The analytical methods outlined in this guide provide a robust framework for the detection and quantification of this compound, enabling researchers and drug development professionals to better understand and control the degradation of Ritonavir. Further research into the precise mechanistic details of this compound formation and its potential toxicological profile would be of significant value to the pharmaceutical sciences.

References

Foreword: Beyond the Canonical – The Imperative for Stability in Novel Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Investigating the Enzymatic Stability of Ureidovaline

In the landscape of modern drug development, the pursuit of molecules with enhanced therapeutic profiles is relentless. Peptides, with their high specificity and potency, are compelling candidates, yet their utility is often hampered by poor metabolic stability.[1][2] The introduction of non-canonical amino acids and peptidomimetic structures represents a frontier in overcoming these limitations.[3][4] this compound, a valine analogue incorporating a ureido linkage, exemplifies this innovative approach. The ureido moiety, replacing the native peptide bond, is hypothesized to confer significant resistance to enzymatic degradation, a critical attribute for any successful therapeutic agent.[5][6]

This guide provides a comprehensive framework for the rigorous investigation of the enzymatic stability of this compound. We will move beyond rote protocol recitation, delving into the causal logic behind experimental design, from foundational in vitro assays to complex in vivo pharmacokinetic studies. Our objective is to equip researchers, scientists, and drug development professionals with a self-validating system of inquiry to authoritatively characterize the metabolic fate of this promising structural motif.

Section 1: The Ureido Linkage: A Structural Fortress Against Enzymatic Attack?

The central hypothesis for this compound's enhanced stability lies in the fundamental difference between a standard amide (peptide) bond and the ureido linkage (-NH-CO-NH-). Standard peptidases, the primary drivers of peptide degradation in biological systems, are highly specific for the α-amino acid structure and the planar nature of the peptide bond. The introduction of the ureido group fundamentally alters this recognition site.

Studies have shown that replacing a single α-amino acid with a ureido residue can dramatically increase the in vitro half-life of peptides, suggesting a profound resistance to proteolysis.[5][6] However, this does not imply complete biological inertness. The ureido bond is, chemically, a substituted urea. Therefore, the primary enzymatic threat shifts from peptidases to a different class of enzymes: Amidohydrolases .[7][8] This family includes enzymes like ureases and dihydropyrimidinases, which are specialized in hydrolyzing urea and related structures.[9][10]

A thorough investigation must, therefore, probe for stability against both enzyme classes.

cluster_0 Standard Peptide Chain cluster_1 This compound-Containing Peptide cluster_2 Potential Metabolic Pathway P1 Amino Acid 1 P2 Valine P1->P2  Cleavage Site P3 Amino Acid 3 P2->P3  Cleavage Site Peptidase Peptidase Peptidase->P2  Cleavage Site U1 Amino Acid 1 U2 This compound U1->U2 Resistant U3 Amino Acid 3 U2->U3 Resistant Ureido Ureido Linkage (-NH-CO-NH-) Amidohydrolase Amidohydrolase Metabolites Potential Metabolites Amidohydrolase->Metabolites  Hydrolysis?

Caption: Comparative enzymatic susceptibility of peptide vs. This compound linkage.

Section 2: In Vitro Stability Assessment: Establishing a Baseline

In vitro assays provide the first critical data points in a controlled environment, allowing for rapid screening and direct comparison across different biological matrices.[1] They form the foundation upon which more complex cellular and in vivo studies are built.

Experimental Protocol 2.1: Plasma Stability Assay

This assay provides a general assessment of stability in the most relevant biological fluid for systemically administered drugs.

Causality Behind the Choices:

  • Matrix Selection: Plasma from multiple species (e.g., mouse, rat, human) is crucial, as enzymatic activity can vary significantly, impacting interspecies extrapolation.

  • Anticoagulant: EDTA is often preferred as it chelates divalent cations like Ca2+ and Zn2+, which are essential cofactors for many metalloproteases, thus providing a clearer view of stability against other enzyme classes.[11]

  • Protein Precipitation: A mixture of organic solvents like acetonitrile and ethanol is effective for crashing out the abundant plasma proteins, which would otherwise interfere with analysis.[12][13] Acidic precipitation, while common, can cause analyte loss and is often less suitable.[14]

Step-by-Step Methodology:

  • Preparation: Thaw frozen plasma (e.g., CD-1 mouse plasma) on ice. Centrifuge at 2000 x g for 5 minutes at 4°C to pellet any cryoprecipitates.

  • Compound Spiking: Prepare a 1 mM stock solution of this compound in DMSO. Spike this into the pre-warmed plasma (37°C) to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤1% to avoid impacting enzyme activity.

  • Incubation: Incubate the mixture in a shaking water bath at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-compound mixture.

  • Quenching & Precipitation: Immediately add the aliquot to a tube containing 2 volumes (100 µL) of ice-cold acetonitrile/ethanol (1:1, v/v) to stop the enzymatic reaction and precipitate proteins.

  • Centrifugation: Vortex the quenched sample vigorously and centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to quantify the remaining concentration of this compound.

Start Start Plasma 1. Prepare Plasma (Thaw, Centrifuge) Start->Plasma Spike 2. Spike this compound (10 µM final conc.) Plasma->Spike Incubate 3. Incubate at 37°C Spike->Incubate Sample 4. Sample at Time Points (0, 15, 30... min) Incubate->Sample Quench 5. Quench Reaction (Ice-cold ACN/EtOH) Sample->Quench Centrifuge 6. Centrifuge (12,000 x g) Quench->Centrifuge Analyze 7. LC-MS/MS Analysis of Supernatant Centrifuge->Analyze End End Analyze->End

Caption: Workflow for the in vitro plasma stability assay.

Experimental Protocol 2.2: Liver Microsomal Stability Assay

This assay specifically probes for metabolism by Phase I enzymes (e.g., Cytochrome P450s) and other enzymes concentrated in the liver, the primary site of drug metabolism.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing phosphate buffer (pH 7.4), this compound (1 µM final concentration), and liver microsomes (0.5 mg/mL final concentration).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Initiate the reaction by adding an NADPH-regenerating system (to fuel CYP450 enzymes). A parallel control incubation is run without the NADPH system to check for non-NADPH dependent degradation.

  • Time-Point Sampling & Quenching: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots and quench the reaction with 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Processing & Analysis: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS.

Data Presentation & Analysis

The concentration of this compound at each time point is measured. The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line (k) is used to calculate the half-life (t½) using the formula: t½ = 0.693 / k .

Table 1: Representative In Vitro Stability Data for this compound

Assay MatrixHalf-Life (t½) in hours
Human Plasma> 24
Rat Plasma18.5
Mouse Plasma9.3[5][6]
Rat Liver Microsomes (+NADPH)> 8
Rat Liver Microsomes (-NADPH)> 8

Note: Data is illustrative. The value for mouse plasma is based on published data for a ureido-modified peptide.[5][6]

Section 3: Cellular Stability: Assessing Intracellular Fate

For drugs with intracellular targets, stability within the cell is paramount. A cell lysate assay exposes the compound to the complex milieu of cytosolic and organellar enzymes.

Experimental Protocol 3.1: Hepatocyte Lysate Stability Assay

Causality Behind the Choices:

  • Cell Type: HepG2 cells or primary hepatocytes are used as they represent the liver, the body's primary metabolic hub.

  • Lysate Preparation: Sonication or freeze-thaw cycles are used to rupture the cells and release their internal contents, creating a metabolically active soup.

Step-by-Step Methodology:

  • Lysate Preparation: Harvest cultured hepatocytes, wash with cold PBS, and resuspend in buffer. Lyse the cells via sonication on ice. Determine the total protein concentration of the lysate (e.g., using a BCA assay).

  • Incubation: In a microcentrifuge tube, combine the cell lysate (e.g., 1 mg/mL protein) with this compound (10 µM final concentration).

  • Reaction & Sampling: Incubate at 37°C. At designated time points, withdraw aliquots and quench the reaction with ice-cold acetonitrile.

  • Processing & Analysis: Centrifuge to pellet cell debris and precipitated protein. Analyze the supernatant via LC-MS/MS.

Start Start Harvest 1. Harvest & Wash Hepatocytes Start->Harvest Lyse 2. Lyse Cells (Sonication) Harvest->Lyse Combine 3. Combine Lysate with this compound Lyse->Combine Incubate 4. Incubate at 37°C Combine->Incubate Quench 5. Quench with ACN at Time Points Incubate->Quench Analyze 6. Centrifuge & LC-MS/MS Analysis Quench->Analyze End End Analyze->End

Caption: Workflow for the cell lysate stability assay.

Section 4: In Vivo Pharmacokinetics: The Definitive Test

Ultimately, the performance of a drug candidate must be evaluated in a whole, living system. A pharmacokinetic (PK) study tracks the drug's journey through the body over time, providing the most critical data for determining dosing, bioavailability, and overall viability.[2][15]

Protocol Outline 4.1: Rodent Pharmacokinetic Study

Causality Behind the Choices:

  • Administration Routes: Intravenous (IV) administration provides a baseline where 100% of the drug enters circulation. Oral (PO) or subcutaneous (SC) administration tests for absorption and first-pass metabolism. Comparing IV and PO data allows for the calculation of oral bioavailability.

  • Sampling Schedule: Frequent sampling early on (e.g., 5, 15, 30 min) is crucial to define the distribution phase and the maximum concentration (Cmax), while later time points (e.g., 8, 12, 24 hr) define the elimination phase.

Step-by-Step Methodology:

  • Animal Acclimation & Dosing: Acclimate healthy male Sprague-Dawley rats for one week. Divide them into two groups: IV and PO administration. Administer a single dose of this compound (e.g., 2 mg/kg IV, 10 mg/kg PO) in a suitable vehicle.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose). Collect samples into EDTA-coated tubes.

  • Plasma Processing: Immediately centrifuge the blood samples at 4°C to separate the plasma.

  • Bioanalysis: Store plasma samples at -80°C until analysis. Quantify the concentration of this compound in each plasma sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration versus time for each route of administration. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis and determine key PK parameters.

cluster_0 Dosing Phase cluster_1 Sampling & Processing Phase cluster_2 Analysis Phase Dose_IV IV Administration (2 mg/kg) Sampling Serial Blood Sampling (Tail Vein) Dose_IV->Sampling Dose_PO PO Administration (10 mg/kg) Dose_PO->Sampling Centrifuge Plasma Separation (Centrifugation) Sampling->Centrifuge Store Store Plasma (-80°C) Centrifuge->Store LCMS LC-MS/MS Bioanalysis Store->LCMS PK_Analysis Pharmacokinetic Modeling (NCA) LCMS->PK_Analysis Report PK Report PK_Analysis->Report Generate PK Parameters (AUC, t½, Cmax)

References

Technical Guide: Ureidovaline as a Process-Related Biomarker in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical manufacturing, the control of impurities is paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs).[1] Process-related impurities, which originate from the manufacturing process, offer a unique window into the consistency and control of the synthesis. This technical guide provides an in-depth exploration of Ureidovaline, a known process-related impurity in the synthesis of Ritonavir, as a case study for its application as a potential biomarker.[2][3][4] We will dissect its chemical origins, detail robust analytical methodologies for its quantification, and establish a framework for interpreting its presence to maintain control over the drug synthesis process. This document is intended for researchers, analytical scientists, and drug development professionals dedicated to upholding the highest standards of quality in pharmaceutical production.

The Imperative of Impurity Profiling in Drug Synthesis

The quality of an Active Pharmaceutical Ingredient (API) is intrinsically linked to its purity. Regulatory bodies worldwide, including the FDA and EMA, have established stringent guidelines, largely harmonized under the International Council for Harmonisation (ICH), to control the levels of impurities in new drug substances.[1][5] These impurities can arise from various sources, including starting materials, intermediates, reagents, and degradation products.[6] Uncontrolled impurities can compromise product quality, introduce potential toxicities, and ultimately jeopardize patient safety.[1][6]

Proactive impurity profiling is therefore not merely a regulatory hurdle but a fundamental component of a robust quality control strategy.[6] By identifying and quantifying specific impurities, manufacturers can gain critical insights into the manufacturing process, enabling them to optimize reaction conditions, minimize side reactions, and ensure batch-to-batch consistency. A "biomarker" impurity, one whose presence and concentration are directly correlated with specific process parameters, becomes an invaluable tool for process analytical technology (PAT) and quality assurance.

This compound: A Specific Process Biomarker

This compound, chemically known as (2S)-3-Methyl-2-[[methyl[[2-(1-methylethyl)thiazol-4-yl]methyl]carbamoyl]amino]butanoic acid, is recognized as a process-related impurity in the manufacturing of Ritonavir, an antiretroviral medication.[2][3][7] Its structure combines a valine moiety with a substituted urea group.

  • Chemical Identity:

    • CAS Number: 154212-61-0[3][4][7]

    • Molecular Formula: C₁₄H₂₃N₃O₃S[3][4]

    • Molecular Weight: 313.41 g/mol [3]

Plausible Formation Pathway

The formation of this compound is not a part of the intended synthesis of Ritonavir but rather a consequence of a side reaction. Urea derivatives are typically synthesized through the reaction of an amine with an isocyanate or a phosgene substitute like N,N'-Carbonyldiimidazole (CDI).[8] In the context of a complex multi-step synthesis, the presence of unreacted L-valine starting material or a related intermediate can lead to the formation of this impurity. The likely pathway involves the reaction of an L-valine derivative with a reactive urea-forming species present in the reaction mixture. Understanding this formation is the first step in controlling it.

G cluster_reactants Reactants cluster_product Product Valine L-Valine Derivative (Amine Source) Reaction + Valine->Reaction Reagent Urea-Forming Reagent (e.g., Isocyanate or activated carbonyl) Reagent->Reaction This compound This compound (Process Impurity) Reaction->this compound Side Reaction (Formation of Ureido Linkage)

Caption: Plausible formation pathway of this compound via a side reaction.

Analytical Control Strategy: Detection and Quantification

A validated analytical method is the cornerstone of controlling any impurity.[9] The objective is to develop a procedure that is suitable for its intended purpose, providing reliable, accurate, and reproducible results.[10][11] For quantifying this compound, High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and widely accessible technique. For higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[12]

Recommended Analytical Technique: Reversed-Phase HPLC

A reversed-phase HPLC (RP-HPLC) method provides excellent separation for moderately polar compounds like this compound from the main API and other impurities.[13]

Detailed Experimental Protocol: HPLC-UV Method

This protocol describes a self-validating system for the quantification of this compound.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Rationale: The C18 stationary phase provides hydrophobic interactions necessary to retain this compound and separate it from more polar or non-polar species.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

    • Rationale: A buffered aqueous mobile phase controls the ionization state of the acidic this compound, ensuring consistent retention. Acetonitrile is a common organic modifier that elutes the analyte from the column.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 40 60
    22.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

    • Rationale: A gradient elution is crucial for separating impurities with a wide range of polarities and for eluting the highly retained API after the impurities of interest have been resolved.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.

  • Detection Wavelength: 210 nm.

    • Rationale: This wavelength is chosen for sensitive detection of the peptide and urea chromophores present in this compound.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a diluent (e.g., 50:50 Acetonitrile:Water) to a known concentration (e.g., 100 µg/mL).[6]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the impurity.

  • Sample Solution: Accurately weigh the API sample and dissolve it in the diluent to a specified concentration (e.g., 1 mg/mL).

4. System Suitability Test (SST):

  • Before sample analysis, inject a system suitability solution (e.g., a standard at the specification limit) multiple times (n=5).

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 2000

    • %RSD of Peak Area: ≤ 5.0%

    • Rationale: The SST ensures that the chromatographic system is performing adequately on the day of analysis, providing confidence in the generated data.[11]

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Prep_Standard Prepare this compound Reference Standard Solutions Inject_Cal Inject Calibration Standards & Generate Curve Prep_Standard->Inject_Cal Prep_Sample Prepare API Sample Solution Inject_Sample Inject API Sample Prep_Sample->Inject_Sample SST Perform System Suitability Test (SST) SST->Inject_Cal If SST Passes Inject_Cal->Inject_Sample Integrate Integrate Peak Areas Inject_Sample->Integrate Quantify Quantify this compound using Calibration Curve Integrate->Quantify Report Report Result vs. Specification Limit Quantify->Report

Caption: General analytical workflow for this compound quantification.

Method Validation

The analytical method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability.[14] Validation ensures the reliability and consistency of the results.[10]

Validation Parameter Purpose Typical Acceptance Criteria
Specificity/Selectivity To ensure the method can unequivocally assess the analyte in the presence of other components (API, other impurities, degradants).[9][15]Peak purity of this compound is demonstrated; no co-eluting peaks at the retention time of this compound.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.[16]Signal-to-Noise ratio ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[16]Signal-to-Noise ratio ≥ 10; acceptable precision and accuracy.
Linearity & Range The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[11]Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of test results to the true value. Assessed by spike/recovery experiments.[11]% Recovery within 80-120% for impurities at low concentrations.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly. Includes Repeatability and Intermediate Precision.[11]Relative Standard Deviation (%RSD) ≤ 10% at the quantitation limit.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant impact on results from minor changes in pH, column temperature, or mobile phase composition.

Interpreting this compound Levels as a Biomarker

Once a validated method is in place, the concentration of this compound can be monitored in different batches of the API. The true power of this compound as a biomarker comes from correlating its levels with specific manufacturing process parameters.

  • High Levels of this compound May Indicate:

    • Incomplete Reaction: An excess of the L-valine starting material carrying over to subsequent steps.

    • Suboptimal Temperature or pH: Reaction conditions that favor the side reaction leading to this compound formation.

    • Impure Reagents: The presence of reactive urea-forming contaminants in the reagents used.

    • Inefficient Purification: Failure of downstream purification steps to adequately remove the impurity.

By tracking this compound levels, process chemists and engineers can pinpoint which step in the synthesis is variable or out of control. This data-driven approach allows for targeted process optimization, leading to a more robust and consistent manufacturing process that yields a higher quality API.

Conclusion

This compound serves as an exemplary case of a process-related impurity that can be leveraged as a valuable biomarker for process control in pharmaceutical synthesis. Its identity is known, its formation pathway is chemically plausible, and its quantification can be achieved through robust, validated analytical methods like RP-HPLC. By systematically monitoring this compound, drug manufacturers can move beyond simple pass/fail testing and gain a deeper, more mechanistic understanding of their synthesis process. This approach, grounded in the principles of scientific integrity and analytical excellence, is essential for ensuring the consistent production of safe, pure, and effective medicines.

References

Methodological & Application

Synthesis of Ureidovaline: A Detailed Protocol for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ureidovaline in Scientific Research

This compound, formally known as N-carbamoyl-L-valine, is a non-proteinogenic amino acid derivative that has garnered interest in various fields of chemical and biological research. Its structure, featuring a urea moiety attached to the alpha-amino group of valine, imparts unique chemical properties that make it a valuable building block in medicinal chemistry and a subject of study in prebiotic chemistry. The urea functional group can act as a hydrogen bond donor and acceptor, influencing the conformational properties of molecules into which it is incorporated and mediating interactions with biological targets.[1]

In drug development, the ureido group is a common feature in bioactive compounds, contributing to their therapeutic efficacy.[1] Furthermore, the study of N-carbamoyl amino acids like this compound provides insights into the potential pathways of peptide formation on the early Earth, as they are considered possible precursors to amino acid N-carboxyanhydrides (NCAs), the activated monomers for polypeptide synthesis.[2] This application note provides a detailed, reliable, and scientifically grounded protocol for the synthesis of this compound for research purposes.

Synthesis of this compound from L-Valine and Potassium Cyanate

The presented protocol is based on the well-established reaction of an amino acid with potassium cyanate in an aqueous solution to form the corresponding N-carbamoyl amino acid.[3] This method is favored for its simplicity, use of readily available and relatively non-hazardous reagents, and its "green" chemistry profile, as the reaction is performed in water.

Reaction Principle

The synthesis proceeds via the nucleophilic addition of the amino group of L-valine to the carbon atom of the cyanate ion (OCN⁻). The cyanate ion is in equilibrium with isocyanic acid (HNCO) in aqueous solution. The unprotonated amino group of L-valine acts as the nucleophile. To ensure a sufficient concentration of the reactive, unprotonated form of the amino group, the reaction is carried out under slightly alkaline conditions. A pH of 8.5-9 is considered optimal for the N-carbamoylation of amino acids with aqueous cyanate.[4]

This compound Synthesis cluster_0 Reaction Scheme L-Valine L-Valine This compound This compound (N-carbamoyl-L-valine) L-Valine->this compound H2O, pH 8.5-9 KCNO Potassium Cyanate (KCNO) KCNO->this compound

Caption: Synthesis of this compound from L-Valine and Potassium Cyanate.

Experimental Protocol

This protocol details the synthesis, purification, and characterization of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
L-Valine≥99%Sigma-Aldrich or equivalent
Potassium Cyanate (KCNO)≥98%Sigma-Aldrich or equivalent
Hydrochloric Acid (HCl)37%Fisher Scientific or equivalent
Sodium Hydroxide (NaOH)≥98%Fisher Scientific or equivalent
Deionized WaterHigh PurityIn-house or commercial
Dowex 50WX8 resin200-400 mesh, H+ formBio-Rad or equivalentFor purification
Ethyl AcetateACS GradeFisher Scientific or equivalentFor extraction
Anhydrous Sodium SulfateACS GradeFisher Scientific or equivalentFor drying
Synthesis Procedure
  • Dissolution of L-Valine: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 11.7 g (0.1 mol) of L-valine in 100 mL of deionized water. Gentle heating may be required to fully dissolve the amino acid.

  • pH Adjustment: Cool the solution to room temperature and adjust the pH to 8.5-9.0 using a 1 M NaOH solution. Monitor the pH using a calibrated pH meter. This step is crucial as it deprotonates the amino group of L-valine, enhancing its nucleophilicity.

  • Addition of Potassium Cyanate: In a separate beaker, dissolve 12.17 g (0.15 mol) of potassium cyanate in 50 mL of deionized water. Add the potassium cyanate solution dropwise to the L-valine solution over a period of 30 minutes while stirring vigorously.

  • Reaction: Maintain the reaction mixture at room temperature (approximately 25°C) and continue stirring for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) if a suitable method is available.

  • Acidification: After 24 hours, cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 2 M HCl. This step protonates the carboxylate group of the product and may cause the precipitation of this compound. It is important to perform this step in a well-ventilated fume hood as some isocyanic acid may be released.

  • Isolation of Crude Product: If a precipitate forms upon acidification, collect the solid by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum. If no precipitate forms, proceed to the purification step with the aqueous solution.

Purification of this compound

Purification is essential to remove unreacted starting materials and by-products. Ion-exchange chromatography is a highly effective method for this purpose.[5][6]

  • Preparation of Ion-Exchange Column: Prepare a column with Dowex 50WX8 resin (H+ form). The amount of resin should be sufficient to bind all cationic species in the reaction mixture.

  • Loading the Sample: If the product precipitated, redissolve it in a minimal amount of deionized water. Apply the aqueous solution of the crude product to the top of the prepared ion-exchange column.

  • Elution: Elute the column with deionized water. This compound, being an acidic amino acid derivative, will elute from the cation-exchange column, while unreacted L-valine (which is zwitterionic at neutral pH but will be protonated and bind to the resin under acidic conditions) and potassium ions will be retained.

  • Fraction Collection and Analysis: Collect fractions and monitor for the presence of the product using a suitable analytical technique (e.g., TLC with ninhydrin staining, which should be negative for the N-carbamoylated product, or LC-MS).

  • Lyophilization: Combine the fractions containing the pure this compound and lyophilize (freeze-dry) to obtain the final product as a white solid.

An alternative purification method is recrystallization. The crude product can be dissolved in a minimal amount of hot water and allowed to cool slowly to form crystals.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of this compound.

    • Molecular Formula: C₆H₁₂N₂O₃

    • Molecular Weight: 160.17 g/mol

    • Expected [M+H]⁺: 161.09

    • Expected [M-H]⁻: 159.07

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The spectra should be recorded in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

    • ¹H NMR (D₂O, predicted): δ (ppm) ~4.0 (d, 1H, α-CH), ~2.1 (m, 1H, β-CH), ~0.9 (d, 6H, γ-CH₃). The signals for the NH and NH₂ protons will exchange with D₂O.

    • ¹³C NMR (D₂O, predicted): δ (ppm) ~180 (C=O, carboxyl), ~160 (C=O, urea), ~60 (α-CH), ~30 (β-CH), ~18 (γ-CH₃).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups. Expected characteristic peaks include:

    • ~3400-3200 cm⁻¹ (N-H stretching)

    • ~1700-1680 cm⁻¹ (C=O stretching, carboxyl)

    • ~1650-1630 cm⁻¹ (C=O stretching, urea - Amide I)

    • ~1560-1540 cm⁻¹ (N-H bending, urea - Amide II)

Ureidovaline_Workflow cluster_workflow Experimental Workflow A 1. Dissolve L-Valine in H₂O B 2. Adjust pH to 8.5-9.0 with NaOH A->B C 3. Add aqueous KCNO solution B->C D 4. React for 24h at room temperature C->D E 5. Acidify to pH 2-3 with HCl D->E F 6. Isolate Crude Product (Filtration or Aqueous Solution) E->F G 7. Purify by Ion-Exchange Chromatography F->G H 8. Lyophilize to obtain pure this compound G->H I 9. Characterize by MS, NMR, and FTIR H->I

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound for research applications. By following the described steps for synthesis, purification, and characterization, researchers can reliably produce high-purity this compound. The simplicity and efficiency of the reaction between L-valine and potassium cyanate make this an accessible method for laboratories equipped with standard chemical synthesis instrumentation. The availability of a robust synthetic protocol for this compound will facilitate further investigations into its role in medicinal chemistry, chemical biology, and prebiotic chemistry.

References

Application Note: High-Sensitivity Detection of Ureidovaline in Active Pharmaceutical Ingredients (APIs) using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Ureidovaline Control

This compound, a urea derivative of the amino acid valine, is a potential process-related impurity or degradant in the synthesis of various Active Pharmaceutical Ingredients (APIs). Its chemical structure contains a urea moiety, which, while not a classic structural alert for mutagenicity, warrants careful toxicological assessment. Regulatory bodies worldwide, including the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of potentially genotoxic impurities (PGIs) in pharmaceutical products.[1][2][3]

The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[4][5][6] This guideline introduces the concept of the Threshold of Toxicological Concern (TTC), a level of exposure for a genotoxic impurity that is associated with a negligible lifetime cancer risk (typically <1 in 100,000). For most PGIs, this corresponds to a permitted daily exposure (PDE) of 1.5 µ g/day .[1][7] Translating this PDE into a concentration limit in the API requires highly sensitive and specific analytical methods, often necessitating detection capabilities in the low parts-per-million (ppm) range.[8][9]

This application note provides a comprehensive guide for the development, validation, and implementation of a robust analytical method for the trace-level quantification of this compound in APIs, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The principles and protocols herein are designed to provide researchers and drug development professionals with a reliable framework to ensure product quality and regulatory compliance.

Analytical Strategy & Rationale

The primary challenge in analyzing this compound is the requirement for exceptionally low detection limits within a complex API matrix.[10] A successful analytical strategy must address the physicochemical properties of this compound and the API.

Causality Behind Method Selection:

  • Poor UV Chromophore: this compound lacks a significant UV-absorbing chromophore, rendering standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) insufficiently sensitive for control at the TTC level.[11]

  • High Polarity: As an amino acid derivative, this compound is highly polar. This can lead to poor retention on traditional reversed-phase (RP) HPLC columns, causing it to elute near the solvent front where matrix interference is highest.

  • Trace-Level Quantification: The need for ppm to sub-ppm level quantification demands a detector with outstanding sensitivity and selectivity.

Considering these factors, LC-MS/MS is the technique of choice. Its ability to selectively monitor specific precursor-to-product ion transitions for this compound provides unparalleled sensitivity and specificity, effectively discriminating the analyte from the API and other matrix components.[10][12][13]

Logical Framework for this compound Control

The following diagram illustrates the logical flow from impurity identification to the implementation of an analytical control strategy, as guided by regulatory principles.

G cluster_0 Risk Assessment cluster_1 Control Strategy Development cluster_2 Implementation API_Synthesis API Synthesis & Stability Review Potential_Impurity Identification of this compound as a Potential Impurity API_Synthesis->Potential_Impurity Formation Pathway Tox_Assessment Toxicological Assessment (ICH M7 Classification) Potential_Impurity->Tox_Assessment Structural Alert Analysis Set_Limit Set Control Limit (e.g., based on 1.5 µg/day TTC) Tox_Assessment->Set_Limit Determine Risk Method_Dev Analytical Method Development (LC-MS/MS) Set_Limit->Method_Dev Define Sensitivity Req. Method_Val Method Validation (ICH Q2(R1)) Method_Dev->Method_Val Prove Fitness for Purpose QC_Testing Routine QC Testing of API Batches Method_Val->QC_Testing Implement Validated Method Report Data Reporting & Release QC_Testing->Report

Caption: Logical workflow for this compound risk assessment and control.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the analysis of this compound.

Sample Preparation Protocol

Rationale: The goal of sample preparation is to quantitatively extract this compound from the API matrix while minimizing interferences. A "dilute-and-shoot" approach is often preferred for its simplicity and reduced risk of analyte loss.[14]

  • Reagent Preparation:

    • Diluent: Prepare a mixture of Acetonitrile and Water (e.g., 50:50, v/v). This composition is chosen to ensure the solubility of both polar (this compound) and potentially less polar APIs, while being compatible with the initial mobile phase conditions.

  • Standard Solution Preparation:

    • Stock Standard (100 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Working Standards: Perform serial dilutions of the Stock Standard to prepare a series of calibration standards ranging from approximately 0.1 ng/mL to 100 ng/mL. The exact range should bracket the target concentration limit.

  • Sample Solution Preparation (Targeting 1 ppm limit in a 10 mg/mL API solution):

    • Accurately weigh ~100 mg of the API into a 10 mL volumetric flask.

    • Add approximately 8 mL of diluent and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature, then dilute to volume with the diluent.

    • Filter the final solution through a 0.2 µm PVDF or PTFE syringe filter prior to injection. Filtration is critical to remove particulates that could damage the HPLC column or MS instrument.[15]

LC-MS/MS Analytical Method

Rationale: This method employs Hydrophilic Interaction Liquid Chromatography (HILIC) to enhance the retention of the polar this compound analyte, moving it away from the void volume and reducing matrix effects. Tandem mass spectrometry provides the required sensitivity and selectivity.

Parameter Condition Justification
LC System UPLC / UHPLC SystemProvides high resolution and narrow peaks, enhancing sensitivity.
Column HILIC Column (e.g., Acquity UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm)Specifically designed for retaining highly polar compounds that are unretained in reversed-phase chromatography.
Column Temp. 40 °CEnsures reproducible retention times and improves peak shape.[16]
Mobile Phase A 0.1% Formic Acid in Water with 10 mM Ammonium FormateFormic acid aids in protonation for positive ion ESI, and ammonium formate improves peak shape and chromatography.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic solvent for HILIC, providing good elution strength.
Gradient 95% B -> 50% B over 5 minStarts with high organic content to promote HILIC retention, then gradually increases aqueous content to elute this compound.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation.
Injection Vol. 5 µLA small volume is used to minimize column overload and potential matrix effects.
MS System Tandem Quadrupole Mass SpectrometerRequired for MRM scans to achieve high sensitivity and selectivity.
Ionization Mode Electrospray Ionization (ESI), PositiveThis compound readily forms a protonated molecule [M+H]⁺ in the positive ion mode.
MRM Transitions This compound: Precursor Ion (Q1): m/z 161.1; Product Ion (Q3): m/z 116.1These values are theoretical and must be empirically determined by infusing a standard solution. The precursor is the protonated molecule, and the product ion corresponds to a stable fragment after collision-induced dissociation (e.g., loss of the carboxyl group).
Source Params. Capillary Voltage: 3.5 kV; Desolvation Temp: 450 °CThese parameters must be optimized on the specific instrument to maximize the signal for this compound.
Analytical Workflow Diagram

The following diagram outlines the complete analytical process from sample preparation to final data reporting.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting weigh_api 1. Weigh API Sample dissolve_api 2. Dissolve & Dilute weigh_api->dissolve_api weigh_std 1. Weigh this compound Std dissolve_std 2. Prepare Stock Std weigh_std->dissolve_std filter_api 3. Filter Sample dissolve_api->filter_api dilute_std 3. Prepare Working Stds dissolve_std->dilute_std inject 4. Inject onto LC-MS/MS filter_api->inject dilute_std->inject calibrate 8. Generate Calibration Curve separate 5. HILIC Separation inject->separate detect 6. MRM Detection separate->detect integrate 7. Integrate Peak Areas detect->integrate integrate->calibrate From Standards quantify 9. Quantify this compound in Sample integrate->quantify From Sample calibrate->quantify Apply Curve report 10. Report Result (ppm) quantify->report

Caption: Step-by-step workflow for this compound quantification.

Method Validation

The developed analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its fitness for purpose.[8] The validation should confirm that the method is specific, sensitive, accurate, precise, and robust for the quantification of this compound at the specified limit.

Validation Parameter Acceptance Criteria Brief Protocol
Specificity No interference at the retention time of this compound from blank, placebo, or API.Analyze blank diluent, a placebo (if applicable), and an un-spiked API sample. The this compound MRM channel should be free of significant peaks at the expected retention time.
Limit of Detection (LOD) & Limit of Quantification (LOQ) LOD: S/N ≥ 3; LOQ: S/N ≥ 10. LOQ must be ≤ the reporting limit.Determine based on the signal-to-noise ratio of a series of low-concentration standards.
Linearity Correlation coefficient (r²) ≥ 0.99Analyze at least five concentration levels, from the LOQ to ~150% of the target limit. Plot peak area vs. concentration and perform linear regression.
Accuracy (% Recovery) Typically 80-120% for trace impurity analysis.Analyze the API sample spiked with this compound at three concentration levels (e.g., 50%, 100%, and 150% of the target limit) in triplicate.
Precision (RSD%) Repeatability: RSD ≤ 15%; Intermediate Precision: RSD ≤ 20%Repeatability: Six replicate preparations of a spiked sample. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
Solution Stability Analyte should be stable in the sample and standard solutions for the typical duration of an analytical run (e.g., 24 hours).Analyze spiked samples and standards stored at room temperature and/or refrigerated conditions at various time points and compare results to a freshly prepared sample.

Conclusion

The control of potential genotoxic impurities like this compound is a critical aspect of modern pharmaceutical development and manufacturing. The LC-MS/MS method detailed in this application note provides the necessary sensitivity, selectivity, and reliability to quantify this compound at the stringent levels required by global regulatory agencies. By employing a HILIC-based separation and a thoroughly validated protocol, scientists can confidently monitor and control this impurity, ensuring the safety and quality of the final API. This approach not only meets regulatory expectations but also embodies the principles of robust analytical science.

References

A Robust HILIC-MS/MS Method for the Quantification of Ureidovaline in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Senior Application Scientist: Gemini

Abstract

This application note describes the development and validation of a sensitive, selective, and robust method for the quantitative analysis of Ureidovaline, a non-proteinogenic amino acid, in biological matrices. Given the polar, zwitterionic nature of this compound and its lack of a strong native chromophore, traditional reversed-phase HPLC with UV detection is suboptimal.[1][2] To overcome these challenges, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC) for effective chromatographic retention and separation, coupled with tandem mass spectrometry (MS/MS) for highly selective and sensitive detection.[3][4] The protocol detailed herein avoids chemical derivatization, thereby simplifying sample preparation, reducing potential variability, and increasing throughput.[5][6] The method has been validated according to the principles outlined in the ICH Q2(R1) and FDA guidelines on bioanalytical method validation, ensuring its suitability for regulated research and development environments.[7][8][9]

Introduction: The Analytical Challenge

This compound is a non-proteinogenic amino acid of interest in various fields, including drug development and toxicology. As with many small, polar biomolecules, its quantification presents significant analytical challenges. The primary difficulties arise from:

  • Poor Retention: The high polarity of amino acids makes them difficult to retain on conventional C18 reversed-phase columns, where they often elute in or near the solvent front.[1]

  • Lack of Chromophore: Most amino acids do not possess a suitable chromophore for sensitive detection using UV-Vis spectrophotometry, necessitating derivatization to introduce a UV-active or fluorescent tag.[10][11]

  • Matrix Effects: Biological samples (e.g., plasma, urine, tissue homogenates) are complex, and co-eluting endogenous components can interfere with ionization in mass spectrometry, a phenomenon known as the matrix effect.[12]

Traditional approaches often rely on pre- or post-column derivatization to enhance retention and detectability.[11] While effective, these steps can be laborious, prone to incomplete reactions, and may introduce toxic reagents and interfering byproducts.[5][6] This application note presents a modern, direct analysis approach that circumvents these issues.

Method Development Strategy: Causality and Choices

The selection of an appropriate analytical methodology is paramount for generating reliable quantitative data. The strategy for this compound was based on a logical progression from its physicochemical properties to the final optimized method.

MethodDevelopment cluster_approach Analytical Approach cluster_separation Separation Mode cluster_detection Detection Technique Analyte Analyte: this compound - High Polarity - Zwitterionic - No Chromophore Deriv Derivatization Approach (e.g., OPA, FMOC, PITC) Analyte->Deriv Traditional Solution for Poor Retention & Detection Direct Direct Analysis Approach Analyte->Direct Preferred Modern Solution: - Simpler Workflow - Avoids Reagent Issues RP_HPLC Reversed-Phase (RP-HPLC) Deriv->RP_HPLC Increases Hydrophobicity UV_Vis UV-Vis / Fluorescence Deriv->UV_Vis Adds Chromophore/ Fluorophore X_Deriv Rejected: - Adds complexity - Potential for errors - Harsh reagents [5] Deriv->X_Deriv HILIC HILIC Direct->HILIC Retains Polar Analytes MixedMode Mixed-Mode Direct->MixedMode Alternative for Polar Analytes MS Mass Spectrometry (MS/MS) Direct->MS Required for Sensitivity & Selectivity w/o Derivatization X_RP Rejected: - Poor retention of This compound [17] RP_HPLC->X_RP FinalMethod Optimized Method: HILIC-MS/MS HILIC->FinalMethod X_UV Rejected: - Insufficient sensitivity and selectivity [6] UV_Vis->X_UV MS->FinalMethod

Figure 1: Decision-making workflow for method development.

  • Chromatography Mode Selection: Hydrophilic Interaction Liquid Chromatography (HILIC) was chosen as the separation technique. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent.[5] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes like this compound can partition, leading to strong retention and excellent separation from less polar matrix components.[3][4]

  • Detector Selection: Tandem mass spectrometry (MS/MS) was selected for its superior sensitivity and selectivity.[] Unlike UV or fluorescence detectors, MS does not require the analyte to have a chromophore.[5] By using Multiple Reaction Monitoring (MRM), the mass spectrometer is set to monitor a specific precursor-to-product ion transition for this compound, providing a high degree of specificity and minimizing interference from the biological matrix.[14][15] The exact mass of this compound (C₁₄H₂₃N₃O₃S, Monoisotopic Mass: 313.1460 Da) serves as the basis for defining the precursor ion.[16]

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for sample preparation and analysis.

Materials and Reagents
  • This compound reference standard (>98% purity)

  • This compound-d5 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Control biological matrix (e.g., human plasma, rat urine)

Preparation of Solutions
  • Mobile Phase A (Aqueous): 10 mM Ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B (Organic): 0.1% Formic acid in acetonitrile.

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its internal standard (IS) in a 50:50 methanol:water solution to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 acetonitrile:water to create calibration curve standards and quality control (QC) samples.

Sample Preparation: Protein Precipitation
  • Aliquot 50 µL of the biological sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.[2]

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to an HPLC vial for analysis.

HPLC-MS/MS System and Conditions
ParameterCondition
HPLC System Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent
Mass Spectrometer Sciex QTRAP 6500+, Waters Xevo TQ-S, or equivalent triple quadrupole mass spectrometer
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column[1]
Column Temperature 40°C
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Mobile Phase A: 10 mM Ammonium formate + 0.1% FA in WaterB: 0.1% FA in Acetonitrile
Gradient 0-1.0 min: 95% B1.0-5.0 min: 95% to 50% B5.0-5.1 min: 50% to 95% B5.1-7.0 min: 95% B (Re-equilibration)
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temp. 550°C
IonSpray Voltage +5500 V
MRM Transitions This compound: Q1: 314.1 -> Q3: [Product Ion 1], [Product Ion 2]This compound-IS: Q1: 319.1 -> Q3: [Product Ion 1], [Product Ion 2](Note: Product ions must be determined empirically by infusing the standard)[17][18]

Method Validation Protocol

To ensure the method is suitable for its intended purpose, a full validation must be performed according to regulatory guidelines.[19][20][21] The objective of validation is to demonstrate that the analytical procedure is accurate, precise, specific, and robust over a specified range.[21]

ValidationWorkflow cluster_core Core Validation Parameters cluster_procedure Validation Experiments Specificity Specificity & Selectivity Proc_Spec Analyze 6 blank matrix lots. Check for interferences at analyte RT. Specificity->Proc_Spec Linearity Linearity & Range Proc_Lin Analyze 5-8 calibration standards. Plot response vs. concentration. Calculate R². Linearity->Proc_Lin Accuracy Accuracy Proc_Acc Analyze QC samples (Low, Mid, High). Calculate % Recovery. Accuracy->Proc_Acc Precision Precision (Repeatability & Intermediate) Proc_Prec Analyze QC samples (n=6) on same day (Intra-day) and 3 different days (Inter-day). Calculate %RSD. Precision->Proc_Prec LOD_LOQ LOD & LOQ Proc_LOD Determine S/N ratio (LOD ~3:1, LOQ ~10:1) or use standard deviation of response. LOD_LOQ->Proc_LOD Robustness Robustness Proc_Rob Vary parameters (e.g., flow rate, column temp). Assess impact on results. Robustness->Proc_Rob Stability Stability Proc_Stab Test QC samples after freeze-thaw cycles, short-term benchtop, and long-term storage. Stability->Proc_Stab

Figure 2: Key parameters for bioanalytical method validation.

Validation Experiments
  • Specificity/Selectivity: Analyze at least six different blank lots of the biological matrix to ensure no endogenous components interfere with the detection of this compound or its IS.[19]

  • Linearity and Range: Construct a calibration curve with a blank, a zero standard (blank + IS), and at least six non-zero concentration levels. The curve should exhibit a linear relationship (R² ≥ 0.99) over the expected concentration range.[22][23]

  • Accuracy and Precision: Analyze Quality Control (QC) samples at a minimum of three concentration levels (low, medium, high) in replicates (n=6). Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and precision (%RSD) should not exceed 15% (20% at the LLOQ).[22][24]

  • Limit of Detection (LOD) and Quantitation (LOQ): The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[25][26] The LOD is typically estimated based on a signal-to-noise ratio of 3:1.[22]

  • Recovery and Matrix Effect: Recovery of the extraction procedure is determined by comparing the analyte response from a pre-extraction spiked sample to a post-extraction spiked sample. The matrix effect is assessed by comparing the response of an analyte in a post-extraction spiked sample to the response in a neat solution.

  • Stability: Evaluate the stability of this compound in the biological matrix under various conditions, including freeze-thaw cycles, short-term (bench-top), and long-term storage.

Expected Results & Data Presentation

Upon successful implementation, this method will yield sharp, symmetrical chromatographic peaks for both this compound and its internal standard, with retention times that are consistent and reproducible.

Table 1: System Suitability and Validation Summary (Example Data)
ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.990.998
Range -1 - 1000 ng/mL
LLOQ Accuracy ±20%, Precision ≤20%1 ng/mL
Accuracy (% Recovery) 85 - 115% (80 - 120% at LLOQ)96.5% - 104.2%
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)Intra-day: < 7%Inter-day: < 9%
Robustness Results within acceptance criteriaUnaffected by ±5% change in flow rate and ±2°C in column temp.[22]
Stability Within ±15% of initial conc.Stable for 3 freeze-thaw cycles and 24h at room temperature.

Conclusion

The HILIC-MS/MS method detailed in this application note provides a powerful tool for the accurate and precise quantification of this compound in complex biological matrices. By eliminating the need for derivatization, the workflow is streamlined, robust, and suitable for high-throughput analysis in regulated environments. The comprehensive validation protocol ensures that the method generates trustworthy data to support critical decisions in drug development and scientific research.

References

Application Notes and Protocols for the Purification of Ureidovaline from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Ureidovaline, a key intermediate in the synthesis of the antiretroviral drug Ritonavir, often presents significant purification challenges due to the presence of structurally similar impurities and unreacted starting materials in the reaction mixture.[1] This guide provides a comprehensive overview of robust purification techniques, including crystallization, chromatography, and liquid-liquid extraction, tailored for the efficient isolation of high-purity this compound. Detailed, step-by-step protocols, troubleshooting guidelines, and methods for purity assessment are presented to empower researchers and process chemists in optimizing their purification strategies. This document is designed to be a practical resource, grounded in scientific principles, to facilitate the production of this compound that meets the stringent purity requirements of pharmaceutical development.

Introduction: The Significance of this compound Purity

This compound, chemically known as (2S)-3-Methyl-2-[[methyl[[2-(1-methylethyl)thiazol-4-yl]methyl]carbamoyl]amino]butanoic acid, serves as a critical building block in the multi-step synthesis of Ritonavir, a protease inhibitor widely used in the treatment of HIV/AIDS.[1][2] The purity of this compound directly impacts the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). Inadequate purification can lead to the carry-over of impurities, potentially resulting in downstream reactions that generate undesirable side products, reduce overall yield, and complicate the purification of the final drug substance.[3]

The primary challenges in this compound purification stem from:

  • Structural Similarity of Impurities: Side products and unreacted starting materials often share close structural and physicochemical properties with this compound, making separation difficult.

  • Solubility Profile: The amphiphilic nature of this compound can lead to complex solubility behavior in various solvent systems.

  • Potential for Degradation: Like many complex organic molecules, this compound may be susceptible to degradation under harsh pH or temperature conditions.

This guide provides a systematic approach to overcoming these challenges, enabling the consistent production of high-purity this compound.

Pre-Purification Steps: Characterization of the Crude Mixture

Before embarking on a purification strategy, a thorough analysis of the crude reaction mixture is paramount. This initial assessment will inform the selection of the most appropriate purification technique and help in optimizing the process parameters.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone for purity assessment, HPLC with UV detection (typically around 210-230 nm for peptide-like bonds) can resolve this compound from its impurities, providing a quantitative measure of purity.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation capabilities of HPLC with the mass identification of MS, enabling the characterization of unknown impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation of this compound and help identify major impurities.

A typical impurity profile might include unreacted L-valine, the activating agent (e.g., N,N'-carbonyldiimidazole), and by-products from side reactions.[6]

Purification Strategies and Protocols

The choice of purification method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity. A multi-step approach, combining different techniques, is often the most effective strategy.

Crystallization: The Workhorse of Bulk Purification

Crystallization is a highly effective and scalable method for purifying solid compounds.[7] The principle lies in the differential solubility of the desired compound and its impurities in a given solvent system.

Key Principles for this compound Crystallization:

  • Solvent Selection: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain either highly soluble or insoluble at all temperatures.

  • pH Adjustment: As an amino acid derivative, the solubility of this compound is pH-dependent. Adjusting the pH to its isoelectric point can significantly decrease its solubility in aqueous solutions, promoting crystallization.[8]

  • Seeding: Introducing a small amount of pure this compound crystals (seed crystals) can induce crystallization and promote the formation of a desired crystal habit.

Protocol 1: Cooling Crystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, acetone/water).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude this compound in a solvent in which it is highly soluble.

  • Addition of Anti-Solvent: Slowly add an anti-solvent (a solvent in which this compound is poorly soluble) to the solution with stirring until turbidity is observed.

  • Crystallization: Allow the solution to stand, or cool it, to promote crystal growth.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the cooling crystallization protocol.

ParameterRecommended Range/ValueRationale
Solvent System Ethanol/Water, Acetone/Water, IsopropanolBalances solubility for effective crystallization.
Temperature Dissolution at 60-80°C, Crystallization at 0-25°CMaximizes solubility difference for higher yield.
pH Adjust to near isoelectric point (estimated 4-6)Minimizes solubility in aqueous systems.[8]
Seeding 0.1-1% (w/w) of expected yieldPromotes controlled crystallization and desired polymorph.
Liquid-Liquid Extraction: Exploiting Differential Solubility

Liquid-liquid extraction is a versatile technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[9]

Key Principles for this compound Extraction:

  • pH Adjustment: The charge state of this compound's carboxylic acid and amino groups can be manipulated by adjusting the pH of the aqueous phase. At acidic pH, the carboxylic acid is protonated, increasing its lipophilicity and favoring extraction into an organic solvent. Conversely, at basic pH, the carboxylic acid is deprotonated, increasing its water solubility.

  • Solvent Selection: The choice of organic solvent is critical. It should be immiscible with water and have a high affinity for this compound at the chosen pH. Common solvents include ethyl acetate, dichloromethane, and methyl isobutyl ketone.[10]

Protocol 3: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Acidic Wash: Wash the organic phase with a dilute acidic solution (e.g., 1 M HCl) to remove basic impurities.

  • Basic Extraction: Extract the organic phase with a dilute basic solution (e.g., saturated sodium bicarbonate solution). This compound, being acidic, will move into the aqueous phase as its carboxylate salt.

  • Acidification and Re-extraction: Acidify the aqueous phase to a pH of ~2-3 with a strong acid (e.g., concentrated HCl). This will protonate the carboxylate, making this compound more soluble in an organic solvent.

  • Back-Extraction: Extract the acidified aqueous phase with a fresh portion of organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified this compound.

Workflow for Liquid-Liquid Extraction of this compound

G cluster_0 Initial State cluster_1 Purification Steps cluster_2 Final Product A Crude Reaction Mixture in Organic Solvent B Wash with Dilute Acid (Removes Basic Impurities) A->B C Extract with Dilute Base (this compound moves to Aqueous Phase) B->C D Acidify Aqueous Phase C->D E Back-extract with Organic Solvent D->E F Purified this compound in Organic Solvent E->F G A Load Sample onto Equilibrated Anion-Exchange Column B Wash with Equilibration Buffer (Removes Neutral and Cationic Impurities) A->B C Elute with Salt Gradient or pH Change B->C D Collect and Analyze Fractions C->D E Pool Pure Fractions and Desalt D->E F High-Purity this compound E->F

References

LC-MS/MS for sensitive detection of Ureidovaline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Ultrasensitive Quantification of Ureidovaline Adducts in Human Hemoglobin by LC-MS/MS

Authored by: A Senior Application Scientist

Introduction: The Significance of this compound as a Biomarker

This compound (UV), an adduct formed at the N-terminal valine of hemoglobin (Hb), serves as a crucial biomarker for assessing exposure to isocyanates. Isocyanates are highly reactive compounds widely used in the manufacturing of polyurethanes, foams, coatings, and adhesives. Occupational exposure to these compounds is a significant health concern, potentially leading to respiratory sensitization, asthma, and other adverse health effects.

When isocyanates enter the bloodstream, they can covalently bind to nucleophilic sites on proteins. Hemoglobin is an ideal target for biomonitoring due to its high abundance in blood and its long lifespan of approximately 120 days, which provides an integrated measure of exposure over several months.[1][2] The reaction between an isocyanate and the α-amino group of the N-terminal valine on the globin chain forms a stable ureido-linkage, resulting in the this compound adduct.

Accurate and sensitive quantification of this compound is paramount for industrial hygiene, occupational medicine, and regulatory toxicology. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its exceptional specificity, sensitivity, and high-throughput capabilities, allowing for the detection of very low levels of adducts in biological samples.[3][4][5]

This application note provides a comprehensive, field-proven protocol for the sensitive detection of this compound in human blood samples using LC-MS/MS. We will delve into two established analytical strategies: the "bottom-up" proteomics approach involving tryptic digestion and a modified Edman degradation procedure, explaining the causality behind each experimental choice to ensure a robust and self-validating system.

Principle of the Methodologies

Two primary strategies are employed for the analysis of N-terminal hemoglobin adducts like this compound. The choice of method often depends on the specific research question, available instrumentation, and desired throughput.

  • Bottom-Up Proteomics Approach : This method involves the enzymatic digestion of the globin protein into smaller peptides using a protease such as trypsin.[6] The resulting N-terminal peptide containing the this compound modification is then targeted for LC-MS/MS analysis. This approach is powerful as it directly analyzes the modified peptide, providing high structural confirmation.

  • Modified Edman Degradation (FIRE Procedure) : This classic protein chemistry technique is adapted for mass spectrometry.[7][8] An Edman reagent, such as fluorescein isothiocyanate (FITC), is used to specifically cleave the N-terminal amino acid (in this case, this compound).[3] The resulting fluorescein thiohydantoin (FTH) derivative is then extracted and analyzed by LC-MS/MS. This method offers excellent sensitivity due to the specific derivatization and enrichment step.

Below, we present a detailed protocol based on the bottom-up proteomics approach due to its directness and increasing adoption in adductomics.

Overall Analytical Workflow

The entire process, from sample collection to data analysis, follows a systematic workflow designed to maximize recovery, sensitivity, and reproducibility.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Whole Blood Collection (EDTA) s2 Erythrocyte Lysis & Globin Isolation s1->s2 s3 Protein Denaturation, Reduction & Alkylation s2->s3 s4 Tryptic Digestion s3->s4 s5 Solid Phase Extraction (SPE) Cleanup s4->s5 a1 LC Separation (Reversed-Phase) s5->a1 a2 MS/MS Detection (ESI+, MRM) a1->a2 d1 Peak Integration & Quantification a2->d1 d2 Calibration Curve & Concentration Calculation d1->d2

Caption: High-level workflow for this compound analysis.

Materials and Reagents

Item Supplier & Catalog No. Notes
Chemicals & Reagents
Water, LC-MS GradeFisher Scientific, W6-4
Acetonitrile (ACN), LC-MS GradeFisher Scientific, A955-4
Formic Acid (FA), 99+%Thermo Scientific, 85178
Ammonium BicarbonateSigma-Aldrich, A6141For digestion buffer
Dithiothreitol (DTT)Sigma-Aldrich, D9779Reducing agent
Iodoacetamide (IAM)Sigma-Aldrich, I1149Alkylating agent
Trypsin, MS GradePromega, V5280Protease
Trifluoroacetic Acid (TFA)Sigma-Aldrich, T6508For SPE
Standards
This compound-Peptide StandardCustom SynthesisN-terminal peptide with UV modification
Stable Isotope Labeled (SIL) PeptideCustom SynthesisInternal Standard (e.g., ¹³C₆,¹⁵N₂-Val)
Consumables
Oasis HLB SPE CartridgesWaters, 186000383For peptide cleanup
LC Column: C18, 2.1 x 100 mm, 1.8 µmAgilent, Waters, etc.High-resolution reversed-phase column
Autosampler VialsAgilent, 5182-0714

Detailed Experimental Protocols

PART 1: Sample Preparation - Globin Isolation and Digestion

Causality: Proper sample preparation is the most critical factor for success in proteomics and adductomics.[9][10] The goal is to isolate the target protein (globin), efficiently digest it, and remove interfering substances like salts and lipids that can cause ion suppression in the mass spectrometer.[11][12]

  • Erythrocyte Isolation and Lysis:

    • Collect 1 mL of whole blood in an EDTA tube. Centrifuge at 2,500 x g for 10 minutes at 4°C.

    • Discard the plasma and buffy coat. Wash the remaining red blood cells (RBCs) three times with an equal volume of cold 0.9% saline solution, centrifuging after each wash.

    • Lyse the washed RBCs by adding 4 volumes of ice-cold LC-MS grade water. Vortex and incubate on ice for 15 minutes.

    • Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the cell membranes. Collect the supernatant containing hemoglobin.

  • Globin Precipitation:

    • Rationale: This step precipitates the globin protein while removing the heme group, which can interfere with downstream analysis.

    • Add the hemoglobin supernatant dropwise to 10 volumes of ice-cold acetone containing 0.2% HCl, while stirring.

    • Allow the globin to precipitate at -20°C for at least 1 hour.

    • Centrifuge at 3,000 x g for 10 minutes. Discard the supernatant.

    • Wash the globin pellet twice with cold acetone to remove residual acid and heme. Air-dry the pellet.

  • Protein Digestion:

    • Rationale: This workflow uses a standard "in-solution" digestion protocol.[13] Denaturation unfolds the protein for better enzyme access. Reduction with DTT breaks disulfide bonds, and alkylation with IAM permanently caps the resulting free thiols to prevent them from reforming.[10]

    • Resuspend the globin pellet in 500 µL of 50 mM ammonium bicarbonate buffer (pH 8.0).

    • Add DTT to a final concentration of 10 mM. Incubate at 56°C for 45 minutes.

    • Cool the sample to room temperature. Add IAM to a final concentration of 25 mM. Incubate in the dark for 30 minutes.

    • Add MS-grade trypsin at a 1:50 (enzyme:protein) ratio by weight.

    • Incubate at 37°C overnight (16-18 hours).

  • Peptide Cleanup (Solid Phase Extraction):

    • Rationale: SPE is essential to desalt the peptide mixture and concentrate the analytes before LC-MS/MS analysis.[14][15]

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Condition an Oasis HLB SPE cartridge with 1 mL of ACN followed by 1 mL of 0.1% TFA in water.

    • Load the acidified peptide sample onto the cartridge.

    • Wash the cartridge with 1 mL of 0.1% TFA in water to remove salts.

    • Elute the peptides with 1 mL of 50% ACN containing 0.1% FA.

    • Dry the eluted peptides in a vacuum centrifuge and reconstitute in 100 µL of 0.1% FA in water for LC-MS/MS analysis.

PART 2: LC-MS/MS Analysis

Causality: The chromatographic separation resolves the target peptide from other peptides and matrix components. The tandem mass spectrometer provides two levels of mass filtering (precursor and product ions), ensuring highly specific and sensitive detection through Multiple Reaction Monitoring (MRM).[16]

Liquid Chromatography (LC) Conditions

Parameter Setting
LC System Agilent 1290 Infinity II or equivalent UHPLC
Column Poroshell 120 C18 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
LC Gradient 2% B to 40% B over 10 min, then wash and re-equilibrate

Tandem Mass Spectrometry (MS/MS) Conditions

Parameter Setting
MS System Agilent 6490 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temp. 300°C
Sheath Gas Flow 11 L/min
Nebulizer 35 psi
Capillary Voltage 3500 V
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound Peptide

The exact m/z values for the precursor and product ions will depend on the specific isocyanate that formed the adduct and the resulting N-terminal tryptic peptide. For a generic alkyl isocyanate, the N-terminal peptide of the hemoglobin alpha-chain is Val-Leu-Ser-Pro-Ala-Asp-Lys (VLSPADK). The adduct forms on the N-terminal Valine.

  • Precursor Ion : The doubly or triply charged ion of the adducted peptide ([M+2H]²⁺ or [M+3H]³⁺).

  • Product Ions : Typically y- or b- series fragment ions that are specific to the peptide sequence. At least two transitions should be monitored: one for quantification (Quantifier) and one for confirmation (Qualifier).

Example: Let's assume the peptide is [UV]-VLSPADK. The analyst must calculate the exact mass of this peptide and its likely charge state. Then, using predictive software or direct infusion of a standard, identify the most intense and specific fragment ions.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Purpose
UV-PeptideCalculated [M+2H]²⁺Calculated y₆ ionOptimizedQuantifier
UV-PeptideCalculated [M+2H]²⁺Calculated b₂ ionOptimizedQualifier
SIL-PeptideCalculated [M+2H]²⁺Calculated y₆ ionOptimizedInternal Std

Data Analysis and Method Validation

  • Quantification : Create a calibration curve by analyzing standards of known concentrations (e.g., 0.1 to 100 pmol/g Hb) prepared in a blank matrix. Plot the peak area ratio of the analyte to the internal standard against the concentration. Apply a linear regression to the curve.

  • Validation : The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established bioanalytical guidelines.[17]

Typical Method Performance

Parameter Typical Value Comment
Linear Range 0.5 - 500 pmol/g Hb
Correlation (r²) > 0.995
LOQ < 1 pmol/g HbVaries with instrument sensitivity
Intra-day Precision < 10% CV[18]
Inter-day Precision < 15% CV[18]
Accuracy 85-115%

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantification of this compound, a key biomarker of isocyanate exposure. By employing a bottom-up proteomics strategy with careful sample preparation and optimized instrumental parameters, this protocol provides the reliability and low detection limits required for biomonitoring studies. The explained causality behind each step empowers researchers to adapt and troubleshoot the method effectively, ensuring high-quality, defensible data in the fields of toxicology and occupational health.

References

Synthesis of Ureidovaline as a reference standard

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis and Qualification of Ureidovaline as a Reference Standard

Introduction

In the landscape of pharmaceutical development and quality control, the availability of high-purity reference standards is paramount. These standards are essential for the validation of analytical methods, quantification of impurities, and ensuring the safety and efficacy of drug products. This compound, identified as a process-related impurity of the antiretroviral drug Ritonavir (Ritonavir EP Impurity A), serves as a critical marker in quality assurance protocols.[1][2][3][4] Its accurate quantification relies on a well-characterized reference standard.

This document provides a comprehensive guide for the chemical synthesis, purification, and analytical qualification of this compound. As a Senior Application Scientist, this guide is structured not merely as a set of instructions, but as a self-validating system, explaining the causality behind experimental choices to ensure scientific integrity. The protocols herein are designed for researchers, scientists, and drug development professionals to produce this compound of sufficient purity and characterization to serve as a reliable analytical reference standard.[5][6][7]

Part 1: Chemical Synthesis of this compound

Principle and Rationale

The synthesis of this compound, or (((2-isopropylthiazol-4-yl)methyl)(methyl)carbamoyl)-L-valine, involves the formation of a urea linkage between the amino group of L-valine and a custom carbamoylating agent. The chosen strategy is a two-step process designed for high yield and stereochemical retention.

  • Step 1: Synthesis of the Carbamoyl Chloride Intermediate. N-methyl-1-(2-isopropylthiazol-4-yl)methanamine is reacted with a phosgene equivalent, such as triphosgene, to form the corresponding carbamoyl chloride. This activated intermediate is highly reactive and specific for the subsequent coupling reaction. Triphosgene is chosen for its solid, crystalline nature, which makes it safer and easier to handle than gaseous phosgene.

  • Step 2: Coupling with L-Valine. The carbamoyl chloride intermediate is then reacted with the amino group of L-valine under basic conditions. The base neutralizes the HCl generated during the reaction, driving it to completion. This approach ensures a direct and efficient formation of the target ureido bond while preserving the chirality of the L-valine starting material.

This synthetic workflow is visualized in the diagram below.

G cluster_0 Step 1: Carbamoyl Chloride Synthesis cluster_1 Step 2: Coupling Reaction cluster_2 Purification Amine N-methyl-1-(2-isopropylthiazol-4-yl)methanamine Intermediate Carbamoyl Chloride Intermediate Amine->Intermediate  Base (e.g., TEA)  DCM, 0°C to RT Triphosgene Triphosgene (Phosgene Equivalent) Triphosgene->Intermediate Intermediate_ref Carbamoyl Chloride Intermediate LValine L-Valine Product Crude this compound LValine->Product  Aqueous Base (e.g., NaOH)  0°C to RT Product_ref Crude this compound Intermediate_ref->Product PurifiedProduct Purified this compound (Reference Standard) Product_ref->PurifiedProduct Recrystallization

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Materials and Reagents

ReagentRecommended PurityNotes
L-Valine≥99%Stereochemical purity is critical.
N-methyl-1-(2-isopropylthiazol-4-yl)methanamine≥98%Starting amine for the side chain.
Triphosgene (bis(trichloromethyl) carbonate)≥98%EXTREMELY TOXIC. Handle in a fume hood.
Triethylamine (TEA)≥99.5%, anhydrousBase for carbamoyl chloride formation.
Dichloromethane (DCM)AnhydrousReaction solvent.
Sodium Hydroxide (NaOH)ACS GradeBase for the coupling reaction.
Ethyl AcetateACS GradeFor extraction and recrystallization.
HexanesACS GradeFor recrystallization.
Hydrochloric Acid (HCl)1M solutionFor pH adjustment during workup.

Protocol Steps

Step 1: Synthesis of (2-isopropylthiazol-4-yl)methyl(methyl)carbamoyl chloride

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve N-methyl-1-(2-isopropylthiazol-4-yl)methanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Inert Atmosphere: Purge the flask with dry nitrogen gas.

  • Cooling: Cool the solution to 0°C using an ice bath.

    • Rationale: This exothermic reaction is cooled to control the reaction rate and prevent the formation of unwanted side products.

  • Addition of Triphosgene: Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM dropwise via the dropping funnel over 30-45 minutes.

    • Scientist's Note: Triphosgene is a safer substitute for phosgene gas. One equivalent of triphosgene provides three equivalents of phosgene in situ. Careful, slow addition is crucial to manage the exotherm and gas evolution.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Quenching: The resulting solution containing the carbamoyl chloride intermediate is typically used directly in the next step without isolation.

Step 2: Coupling with L-Valine to form this compound

  • Prepare L-Valine Solution: In a separate flask, dissolve L-Valine (1.1 eq) in a 1M aqueous solution of sodium hydroxide. Cool this solution to 0°C in an ice bath.

  • Coupling Reaction: Slowly add the carbamoyl chloride solution from Step 1 to the L-Valine solution under vigorous stirring.

    • Rationale: This is a Schotten-Baumann reaction. Maintaining a basic pH is essential to deprotonate the amino group of L-valine for nucleophilic attack and to neutralize the HCl byproduct.

  • pH Monitoring: Maintain the pH of the reaction mixture between 9-10 by adding 1M NaOH as needed.

  • Reaction Progression: Stir the biphasic mixture at room temperature for 12-18 hours.

  • Workup - Extraction: Separate the organic and aqueous layers. Wash the aqueous layer with DCM (2x) to remove any unreacted starting amine.

  • Workup - Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 2-3 with 1M HCl. The product, this compound, should precipitate as a solid.

    • Rationale: this compound is a carboxylic acid. It is soluble in its deprotonated (basic) form and insoluble in its protonated (acidic) form, allowing for isolation by precipitation.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Purification Protocol: Recrystallization
  • Solvent Selection: Dissolve the crude this compound solid in a minimal amount of hot ethyl acetate.

  • Crystallization: Slowly add hexanes until the solution becomes cloudy (turbid).

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) overnight to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a cold ethyl acetate/hexanes mixture, and dry under high vacuum to a constant weight.

    • Scientist's Note: Recrystallization is a powerful technique for removing impurities. The slow cooling process allows for the formation of a pure crystal lattice, excluding impurities into the mother liquor.

Part 2: Structural Characterization and Qualification

Qualification of the synthesized material is a mandatory step to establish its identity and purity, thereby validating its use as a reference standard.[8][9]

Caption: Analytical qualification workflow.

Identity Confirmation: MS and NMR

High-Resolution Mass Spectrometry (HRMS)

  • Objective: To confirm the elemental composition and molecular weight of the synthesized compound.

  • Method: Infuse a dilute solution of this compound in methanol/water with 0.1% formic acid into an ESI-QTOF or Orbitrap mass spectrometer.

  • Expected Results:

ParameterExpected Value
Chemical FormulaC₁₄H₂₃N₃O₃S
Exact Mass313.1460
Observed Ion [M+H]⁺314.1533 ± 5 ppm

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the covalent structure and stereochemistry of the molecule.

  • Method: Dissolve ~5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD) and acquire ¹H and ¹³C NMR spectra.

  • Rationale: The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide a unique fingerprint of the molecular structure. The data should be compared against known spectra if available or analyzed from first principles to confirm the connectivity of all atoms.[10][11]

Purity Assessment: HPLC
  • Objective: To quantify the purity of the synthesized this compound and detect any process-related impurities.

  • Method: A reversed-phase HPLC method with UV detection is the standard for purity analysis.[12]

HPLC Method Parameters (Example)

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 210 nm and 260 nm
Injection Vol. 10 µL
Sample Prep. 1.0 mg/mL in 50:50 Acetonitrile:Water
  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. For a reference standard, the purity should typically be ≥98.0% .

Conclusion

This application note details a robust and reliable methodology for the synthesis and qualification of this compound as a high-purity reference standard. By following the outlined protocols for synthesis, purification, and rigorous analytical characterization via HRMS, NMR, and HPLC, researchers can confidently produce a reference material suitable for demanding applications in pharmaceutical quality control and analytical method development. The emphasis on explaining the rationale behind key steps ensures that the process is not only reproducible but also understood, allowing for intelligent troubleshooting and adaptation.

References

Application Notes and Protocols for the Structural Elucidation of Ureidovaline via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ureidovaline, systematically named (((2-isopropylthiazol-4-yl)methyl)(methyl)carbamoyl)-L-valine, is recognized as a key intermediate in the synthesis of Ritonavir, an antiretroviral medication used in the treatment of HIV/AIDS.[1] As with any pharmaceutical manufacturing process, the structural integrity and purity of such intermediates are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for the unambiguous structural elucidation of organic molecules like this compound in solution.[2]

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals on the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural verification and characterization of this compound. The methodologies outlined herein are designed to be robust and self-validating, ensuring a high degree of confidence in the assigned structure.

Molecular Structure of this compound

A thorough understanding of the this compound structure is the foundation for interpreting its NMR spectra. The molecule is comprised of several distinct spin systems: an L-valine moiety, a central urea linkage, and a substituted thiazole ring.

  • L-Valine Fragment: Characterized by an alpha-proton (α-H), a beta-proton (β-H), and two diastereotopic methyl groups.

  • Urea Linkage: Connects the L-valine and the thiazole fragments.

  • Thiazole Fragment: Contains an aromatic proton, a methylene group, an N-methyl group, and an isopropyl group.

Experimental Workflow for Structural Elucidaion

The systematic approach to the structural elucidation of this compound using NMR is depicted in the workflow diagram below. This process begins with meticulous sample preparation, followed by the acquisition of a suite of 1D and 2D NMR spectra. Each experiment provides a unique piece of the structural puzzle, and their combined interpretation leads to the final, unambiguous assignment.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: 1D NMR Acquisition cluster_2 Phase 3: 2D NMR Acquisition cluster_3 Phase 4: Data Analysis & Elucidation prep This compound Sample Preparation H1_NMR 1H NMR prep->H1_NMR C13_NMR 13C NMR & DEPT H1_NMR->C13_NMR COSY 1H-1H COSY C13_NMR->COSY HSQC 1H-13C HSQC COSY->HSQC HMBC 1H-13C HMBC HSQC->HMBC NOESY 1H-1H NOESY (Optional for Stereochemistry) HMBC->NOESY assign Assign Spin Systems NOESY->assign connect Connect Fragments via HMBC assign->connect stereo Determine Stereochemistry connect->stereo elucidate Final Structure Confirmation stereo->elucidate

Figure 1: Workflow for NMR-based structural elucidation of this compound.

Protocols

Protocol 1: NMR Sample Preparation

The quality of the NMR data is directly dependent on the careful preparation of the sample.

Materials:

  • This compound sample (5-10 mg for 1H and 2D NMR; 20-50 mg for 13C NMR)

  • High-quality 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d (CDCl3), DMSO-d6)

  • Internal standard (e.g., Tetramethylsilane (TMS)) (optional)

  • Pasteur pipette

  • Vortex mixer

Procedure:

  • Tube Selection and Cleaning: Ensure the NMR tube is clean, dry, and free from any scratches or defects.[3]

  • Sample Weighing: Accurately weigh the this compound sample and transfer it to a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble.[3][4] CDCl3 is a common choice for many organic molecules.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[5]

  • Homogenization: Gently vortex the vial to ensure complete dissolution of the sample. Visually inspect for any particulate matter. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[5]

  • Transfer to NMR Tube: Carefully transfer the solution into the NMR tube using a Pasteur pipette to a height of about 4-5 cm.[3]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition and Interpretation

The following sections detail the acquisition of essential NMR spectra and a guide to their interpretation for the structural elucidation of this compound. The predicted chemical shifts are provided to aid in the assignment process.

One-Dimensional (1D) NMR

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons through spin-spin coupling.

Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz):

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~4.40dd8.5, 4.51H
H-3~2.20m-1H
H-4, H-4'~0.95d6.86H
H-7~4.55s-2H
H-9~2.90s-3H
H-11~7.00s-1H
H-12~3.25sept6.91H
H-13, H-13'~1.35d6.96H
NH~5.50d8.51H
COOH~10.0-12.0br s-1H

Interpretation:

  • The downfield signal for the NH proton is characteristic of an amide/urea proton. Its coupling to H-2 confirms the attachment to the valine moiety.

  • The α-proton of valine (H-2) appears as a doublet of doublets due to coupling with the NH proton and H-3 .

  • The diastereotopic methyl protons of the valine isopropyl group (H-4, H-4' ) and the thiazole isopropyl group (H-13, H-13' ) will likely show distinct doublet signals.

  • The singlet at ~7.00 ppm is indicative of the thiazole ring proton (H-11) .

  • The singlets for the methylene group (H-7) and the N-methyl group (H-9) are also key identifiers.

The ¹³C NMR spectrum reveals the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data for this compound (in CDCl₃, 125 MHz):

Carbon AssignmentChemical Shift (δ, ppm)DEPT Information
C-1~175.0C
C-2~60.0CH
C-3~31.0CH
C-4, C-4'~19.0, ~18.0CH₃
C-5~158.0C
C-7~48.0CH₂
C-9~34.0CH₃
C-10~150.0C
C-11~115.0CH
C-12~33.0CH
C-13, C-13'~23.0CH₃

Interpretation:

  • The downfield signals for C-1 (carboxyl) and C-5 (urea carbonyl) are characteristic of carbonyl carbons.

  • The DEPT spectra will confirm the presence of the correct number of methyl (CH₃), methylene (CH₂), and methine (CH) carbons, aligning with the proposed structure.

Two-Dimensional (2D) NMR

The COSY spectrum identifies protons that are coupled to each other, typically through two or three bonds.[6][7] This is crucial for mapping out the spin systems within the molecule.

Expected COSY Correlations:

  • A cross-peak between the NH proton and H-2 .

  • A cross-peak between H-2 and H-3 .

  • A cross-peak between H-3 and the H-4/H-4' methyl protons.

  • A cross-peak between H-12 and the H-13/H-13' methyl protons.

Figure 2: Expected COSY correlations for this compound.

The HSQC spectrum shows correlations between protons and the carbons to which they are directly attached (one-bond C-H correlation).[6][7] This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons.

Expected HSQC Correlations:

  • H-2 will correlate with C-2 .

  • H-3 will correlate with C-3 .

  • H-4/H-4' will correlate with C-4/C-4' .

  • H-7 will correlate with C-7 .

  • H-9 will correlate with C-9 .

  • H-11 will correlate with C-11 .

  • H-12 will correlate with C-12 .

  • H-13/H-13' will correlate with C-13/C-13' .

The HMBC experiment is arguably the most powerful tool for elucidating the overall carbon skeleton by showing correlations between protons and carbons over two to three bonds.[6][7] This allows for the connection of the individual spin systems identified by COSY.

Key Expected HMBC Correlations for Structural Assembly:

  • H-2 to C-1 (carboxyl) , C-3 , and C-5 (urea carbonyl) . This confirms the valine structure and its connection to the urea group.

  • NH proton to C-2 and C-5 .

  • H-7 (methylene) to C-5 , C-9 (N-methyl) , C-10 , and C-11 . This is a crucial set of correlations that links the urea moiety to the thiazole ring.

  • H-9 (N-methyl) to C-5 and C-7 .

  • H-11 (thiazole ring proton) to C-7 , C-10 , and C-12 .

  • H-12 (isopropyl CH) to C-10 , C-11 , and C-13/C-13' .

G cluster_valine Valine Fragment cluster_thiazole Thiazole Fragment H2 H-2 C1 C-1 H2->C1 C3 C-3 H2->C3 C5 C-5 H2->C5 H7 H-7 H7->C5 C10 C-10 H7->C10 C11_node C-11 H7->C11_node C9 C9 H7->C9 H9 H-9 H9->C5 C7 C7 H9->C7 H11 H-11 H11->C10 H11->C7

References

In vitro assays to assess Ureidovaline cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Comprehensive Guide to In Vitro Cytotoxicity Assessment of Ureidovaline

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a multi-faceted approach to evaluating the in vitro cytotoxicity of this compound, a non-proteinogenic amino acid found in cyanotoxins. Moving beyond simple viability metrics, this document details a suite of assays designed to build a comprehensive cytotoxicity profile, from initial screening of metabolic activity and membrane integrity to the elucidation of specific cell death mechanisms such as apoptosis and oxidative stress. Each section combines the theoretical principles with detailed, field-proven protocols and data interpretation guidelines, empowering researchers to generate robust and reliable data.

Introduction

This compound is a structural component of several cyclic peptide toxins produced by cyanobacteria, such as microcystins and nodularins. While the toxicity of the parent compounds is well-documented, the intrinsic bioactivity and cytotoxic potential of isolated this compound are less understood. Assessing its effect on cell health is a critical step in environmental toxicology, the safety assessment of novel compounds, and understanding the structure-activity relationships of complex toxins.[1]

In vitro cytotoxicity assays serve as essential preclinical tools for this purpose.[2] They provide a controlled environment to measure dose-dependent toxicity and probe the underlying mechanisms of cell death.[1][3] This application note presents a logical workflow, starting with broad screening assays and progressing to more specific, mechanism-based investigations.

PART 1: Foundational Assays for General Cytotoxicity Screening

The first step in characterizing a compound's toxicity is to determine if it affects fundamental cellular processes like metabolic activity and plasma membrane integrity. These assays are typically rapid, cost-effective, and suitable for high-throughput screening to determine a compound's potency (e.g., IC50 value).

Workflow for Initial Cytotoxicity Screening

G cluster_0 Experimental Setup cluster_1 Cytotoxicity Assessment cluster_2 Data Analysis Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with this compound (Dose-Response) Cell_Seeding->Compound_Treatment Incubation Incubate (e.g., 24, 48, 72h) Compound_Treatment->Incubation MTT Assay 1: Metabolic Activity (MTT Assay) Incubation->MTT Parallel Plate LDH Assay 2: Membrane Integrity (LDH Assay) Incubation->LDH Collect Supernatant IC50 Calculate IC50 from MTT Data MTT->IC50 Percent_Cytotoxicity Calculate % Cytotoxicity from LDH Data LDH->Percent_Cytotoxicity

Caption: Initial screening workflow for this compound cytotoxicity.

Assay 1: Metabolic Activity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[4] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[5] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[5]

Protocol: MTT Cytotoxicity Assay

  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include vehicle-only controls (e.g., medium with DMSO if used as a solvent) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[6]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, 5% CO₂.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).

Assay 2: Membrane Integrity (LDH Release Assay)

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most eukaryotic cells.[7] When the plasma membrane is compromised—a hallmark of cytotoxicity—LDH is released into the cell culture medium.[8] The LDH assay measures the amount of this released enzyme through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[7][9] The amount of color is proportional to the number of lysed cells.[9]

Protocol: LDH Cytotoxicity Assay

  • Experimental Setup: Plate and treat cells with this compound in a 96-well plate as described in the MTT protocol (Steps 1-3). It is crucial to set up the following controls on the same plate:

    • Vehicle Control: Untreated cells to measure spontaneous LDH release.

    • Maximum Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation to measure maximum LDH release.

    • Medium Background Control: Culture medium without cells.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any floating cells.

  • Sample Transfer: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate mix and a dye solution). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]

  • Stop Reaction (if applicable): Add 50 µL of stop solution if required by the kit.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[7]

  • Data Analysis: First, subtract the absorbance value of the medium background control from all other values. Then, calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 x (Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)

PART 2: Elucidating the Mechanism of Cell Death

Once general cytotoxicity is established, the next logical step is to investigate how the cells are dying. The two major modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis). Distinguishing between these pathways provides crucial mechanistic insight.

Assay 3: Apoptosis Induction (Caspase-3/7 Activity Assay)

Principle: Apoptosis is executed by a family of proteases called caspases.[10] Caspases-3 and -7 are key effector caspases that, once activated, cleave numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[11] Luminescent assays like Caspase-Glo® 3/7 utilize a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3/7.[12] This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable, glow-type luminescent signal proportional to the amount of active caspase-3/7.[13]

Protocol: Caspase-Glo® 3/7 Assay

  • Experimental Setup: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. Treat cells with this compound for a predetermined time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

  • Assay Procedure (Add-Mix-Measure):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to culture medium.[13]

    • Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.[13]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: After subtracting the background luminescence (medium + reagent), express the results as fold change in caspase activity relative to the vehicle-treated control.

Apoptotic Signaling Pathway

G This compound This compound (Hypothesized Stressor) Mitochondria Mitochondrial Stress This compound->Mitochondria Casp9 Caspase-9 (Initiator) Mitochondria->Casp9 Cytochrome c release Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activation Substrates Cellular Substrates (e.g., PARP) Casp37->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic apoptosis pathway highlighting executioner Caspase-3/7.

Assay 4: Differentiating Apoptosis and Necrosis (Annexin V & Propidium Iodide Staining)

Principle: This flow cytometry-based assay provides a robust method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[14]

  • Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can label these early apoptotic cells.[16]

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells.[14] It can only enter cells that have lost membrane integrity, which is characteristic of late apoptotic and necrotic cells.[16]

Protocol: Annexin V/PI Staining for Flow Cytometry

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound for the desired time. Include positive and negative controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.[17]

  • Washing: Wash the cell pellet once with 1 mL of cold 1X PBS and centrifuge again.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI (1 mg/mL stock) to the cell suspension.[17]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry as soon as possible, exciting FITC at 488 nm and collecting emission at ~530 nm, and exciting PI at ~535 nm and collecting emission at ~617 nm.

  • Data Analysis: Use compensation controls to set up the quadrants. The populations are interpreted as shown in the table below.

Table 1: Interpretation of Annexin V / PI Staining Results

QuadrantAnnexin V StainingPI StainingCell Population
Lower-LeftNegativeNegativeHealthy, Viable Cells
Lower-RightPositiveNegativeEarly Apoptotic Cells
Upper-RightPositivePositiveLate Apoptotic / Necrotic Cells
Upper-LeftNegativePositiveNecrotic Cells / Debris

PART 3: Investigating Specific Cytotoxic Pathways

If the mechanism of action is hypothesized to involve a specific stress pathway, targeted assays can be employed. Oxidative stress is a common mechanism of toxicity for many compounds.[18][19]

Assay 5: Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure total intracellular ROS.[20] DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to the non-fluorescent DCFH.[21] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.[22] The fluorescence intensity is proportional to the level of intracellular ROS.[22]

Protocol: DCFH-DA ROS Assay

  • Cell Plating: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat cells with this compound for a short duration (e.g., 30 minutes to 6 hours). Include a vehicle control and a positive control for ROS induction (e.g., H₂O₂ or doxorubicin).[23]

  • Staining: Remove the treatment medium and wash the cells once with serum-free medium or HBSS.[20][24] Add 100 µL of 10 µM DCFH-DA working solution to each well.[23]

  • Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.[21]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with serum-free medium or PBS to remove any excess probe.[20]

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[21] Alternatively, visualize the cells using a fluorescence microscope.[23]

  • Data Analysis: Express the results as a fold change in fluorescence intensity relative to the vehicle-treated control.

Experimental Design & Controls: Ensuring Trustworthiness

Robust and reproducible data relies on meticulous experimental design.

  • Cell Line Selection: The choice of cell line is critical and should be relevant to the research question. For general toxicity, well-characterized lines like HEK293 (human embryonic kidney) or HeLa are often used.[25] For investigating organ-specific toxicity, cell lines like HepG2 (human liver) or Caco-2 (human intestine) are more appropriate.[26] The use of immortalized normal cell lines can also provide valuable context.[26]

  • Dose-Response and Time-Course: Cytotoxicity should always be evaluated across a range of concentrations and multiple time points to understand the kinetics and potency of the compound.

  • Controls: Every experiment must include appropriate controls:

    • Negative/Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve this compound. This establishes the baseline response.[11]

    • Positive Control: A compound known to induce the specific effect being measured (e.g., staurosporine for apoptosis, H₂O₂ for ROS). This validates that the assay is working correctly.[15]

    • Untreated Control: Cells in culture medium alone.

    • Assay-Specific Controls: Such as the "Maximum Release" control in the LDH assay.[9]

Conclusion

By employing a tiered approach—starting with broad screening assays like MTT and LDH, followed by mechanistic assays such as Caspase-3/7 activity and Annexin V/PI staining, and culminating in pathway-specific probes like DCFH-DA—researchers can build a comprehensive and nuanced understanding of this compound's cytotoxic properties. This systematic methodology ensures not only the identification of toxicity but also provides valuable insights into the underlying molecular mechanisms, which is essential for risk assessment and further toxicological studies.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Ureidovaline Formation in Ritonavir Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ritonavir synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of a critical process-related impurity, Ureidovaline (also known as Ritonavir EP Impurity A).[1][2] Adhering to strict impurity control as mandated by regulatory bodies like the ICH is paramount for ensuring the quality and safety of the final Active Pharmaceutical Ingredient (API).[3] This resource provides in-depth, experience-based insights and actionable protocols to address challenges related to this compound formation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in Ritonavir synthesis?

This compound, chemically known as (2S)-3-Methyl-2-[[methyl[[2-(1-methylethyl)thiazol-4-yl]methyl]carbamoyl]amino]butanoic acid, is a key process-related impurity formed during the synthesis of Ritonavir.[1] It arises from a side reaction involving the valine-derived starting material. Its structural similarity to a key intermediate makes its removal challenging. Controlling its level is critical because regulatory guidelines require the identification, characterization, and limitation of any impurity present at levels above 0.1% to ensure the safety and efficacy of the final drug product.[3]

Q2: What is the primary cause of this compound formation?

This compound is a urea-based byproduct. Its formation is typically associated with the coupling reaction step where the valine derivative is activated. The specific mechanism can be complex, but it often involves the reaction of the valine amine with an activated carbonyl species, such as those generated when using coupling agents like 1,1'-Carbonyldiimidazole (CDI) or other chloroformate reagents.[4][5][6] Factors like excess reagent, inappropriate base, elevated temperature, and prolonged reaction times can significantly promote this side reaction over the desired peptide bond formation.

Q3: How is this compound typically detected and quantified?

The standard method for detecting and quantifying this compound is High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), often with UV detection.[7][8][9] A validated, stability-indicating HPLC method is essential to separate this compound from Ritonavir and other process impurities effectively.[7][10] The typical UV detection wavelength for Ritonavir and its impurities is around 240-246 nm.[8][9][10] Reference standards for this compound are commercially available and crucial for method development, validation, and accurate quantification.[1][11]

Troubleshooting Guide: High this compound Levels

This section addresses the common issue of detecting unacceptable levels of this compound in your reaction mixture or crude product.

Problem: this compound levels exceed the acceptance criteria (e.g., >0.15%) in the crude reaction mass post-coupling.

High levels of this impurity indicate that the conditions of the amide coupling reaction are favoring the undesired urea formation pathway over the intended acylation.

Potential Root Causes & Mitigation Strategies

The formation of this compound is a classic case of competitive reaction kinetics. To minimize it, reaction parameters must be precisely controlled to favor the desired product pathway.

  • Causality: The choice and stoichiometry of the coupling agent are critical. Reagents like carbodiimides or CDI activate the carboxylic acid of the valine derivative to form a highly reactive intermediate.[6][12][13] If this intermediate is too stable, too reactive, or if its side products are not effectively managed, it can lead to side reactions like the formation of N-acylurea.[13]

  • Recommended Action:

    • Stoichiometry Control: Ensure the coupling agent is used in the correct stoichiometric amount, typically 1.0 to 1.2 equivalents. Excess coupling agent can lead to side reactions.

    • Alternative Reagents: While CDI is common, other coupling agents like N,N'-Diisopropylcarbodiimide (DIC) can be used.[14] However, all carbodiimides carry the risk of N-acylurea formation, which is mechanistically similar to the ureido impurity.[13] The choice should be based on careful optimization.

    • Pre-activation: A pre-activation step, where the carboxylic acid is allowed to react with the coupling agent before the amine component is introduced, can sometimes improve selectivity.[13]

  • Causality: The base is used to neutralize acid formed during the reaction and to deprotonate the amine nucleophile. However, a base that is too strong or too nucleophilic can promote side reactions. It can also lead to racemization, although this is less common with agents like CDI.[5]

  • Recommended Action:

    • Use a Non-Nucleophilic Base: Employ a hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine.[14] These bases are less likely to participate in side reactions compared to simpler tertiary amines.

    • Optimize Stoichiometry: Use the minimum amount of base required to drive the reaction to completion. Typically 1.0 to 1.5 equivalents are sufficient. Excess base can catalyze impurity formation.

  • Causality: Amide coupling reactions are exothermic. Higher temperatures increase the rate of all reactions, but they often disproportionately accelerate side reactions, including the formation of this compound and N-acylureas.[13]

  • Recommended Action:

    • Maintain Low Temperatures: The coupling reaction should be initiated and maintained at a low temperature, typically between -10°C and 5°C.

    • Controlled Reagent Addition: Add the coupling agent and base slowly and sub-surface to dissipate heat effectively and avoid localized temperature spikes. Monitor the internal reaction temperature closely throughout the addition.

Summary of Key Process Parameters
ParameterRecommended Range/TypeRationale & Impact on this compound Formation
Temperature -10°C to 5°CLower temperatures significantly reduce the rate of the side reaction leading to this compound.[13]
Coupling Agent DIC, CDIUse 1.0-1.2 equivalents. Precise stoichiometry is crucial to avoid side reactions from excess reagent.[13][14]
Base DIPEA, N-MethylmorpholineUse a non-nucleophilic base (1.0-1.5 eq.) to prevent catalysis of side reactions.
Solvent Aprotic (e.g., Dichloromethane, THF)Aprotic solvents are standard for these couplings and prevent hydrolysis of activated intermediates.[15]
Reaction Time 6-12 hoursMonitor by HPLC. Prolonged reaction times can increase impurity levels once the main reaction is complete.[14]

Visualizing the Chemistry and Workflow

To better understand the process, the following diagrams illustrate the reaction pathways and a logical troubleshooting workflow.

Diagram 1: Simplified Reaction Pathway

This diagram shows the desired reaction to form the Ritonavir precursor versus the competing side reaction that forms the this compound impurity.

G cluster_main Desired Pathway: Amide Bond Formation cluster_side Side Reaction: this compound Formation Valine_COOH Valine Derivative (Carboxylic Acid) Activated_Intermediate Activated Ester / Imidazolide Valine_COOH->Activated_Intermediate + Coupling Agent (e.g., DIC/CDI) Activated_Intermediate_Side Activated Ester / Imidazolide Ritonavir_Precursor Ritonavir Precursor (Amide Bond) Activated_Intermediate->Ritonavir_Precursor + Amine Component (Nucleophilic Attack) Amine_Component Amine Component This compound This compound Impurity Activated_Intermediate_Side->this compound Side Reaction (Favored by High Temp, Excess Base)

Caption: Desired vs. Undesired Reaction Pathways.

Diagram 2: Troubleshooting Workflow

This flowchart provides a step-by-step decision-making process for addressing high levels of this compound.

G Start High this compound Detected (> Specification) Check_Temp 1. Verify Reaction Temperature Profile Was it maintained at -10°C to 5°C? Start->Check_Temp Temp_OK Yes Check_Temp->Temp_OK   Temp_Not_OK No Check_Temp->Temp_Not_OK   Check_Base 2. Review Base Stoichiometry & Type Was a non-nucleophilic base used? Was stoichiometry 1.0-1.5 eq.? Temp_OK->Check_Base Action_Temp ACTION: Improve cooling efficiency. Implement slower, controlled reagent addition. Temp_Not_OK->Action_Temp End Re-run experiment with optimized parameters. Monitor with in-process HPLC. Action_Temp->End Base_OK Yes Check_Base->Base_OK Base_Not_OK No Check_Base->Base_Not_OK Check_Coupling 3. Analyze Coupling Agent Stoichiometry Was it 1.0-1.2 equivalents? Base_OK->Check_Coupling Action_Base ACTION: Switch to DIPEA or NMM. Recalculate and verify base equivalents for next batch. Base_Not_OK->Action_Base Action_Base->End Coupling_OK Yes Check_Coupling->Coupling_OK Coupling_Not_OK No Check_Coupling->Coupling_Not_OK Coupling_OK->End Action_Coupling ACTION: Verify weight and purity of agent. Adjust stoichiometry for next batch. Coupling_Not_OK->Action_Coupling Action_Coupling->End

Caption: Logical Workflow for Troubleshooting this compound.

Experimental Protocol: Optimized Amide Coupling

This protocol provides a generalized, step-by-step methodology for the coupling reaction designed to minimize this compound formation. Note: This is a representative protocol and may require adaptation based on specific substrates and equipment.

Materials:

  • Valine Derivative (Substrate A)

  • Amine Component (Substrate B)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • In-process control (IPC) via HPLC

Procedure:

  • Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with an inert atmosphere (Nitrogen or Argon).

  • Initial Charge: Charge the Valine Derivative (Substrate A, 1.0 eq.) and anhydrous DCM to the vessel. Begin stirring.

  • Cooling: Cool the reaction mixture to between -10°C and -5°C. It is critical to maintain this temperature range throughout the additions.

  • Base Addition: Slowly add DIPEA (1.2 eq.) to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above -5°C.

  • Amine Addition: Add the Amine Component (Substrate B, 1.0 eq.), either as a solid or a solution in DCM.

  • Coupling Agent Addition: Slowly add a solution of DIC (1.1 eq.) in DCM to the reaction mixture over 60-90 minutes. Maintain strict temperature control.

  • Reaction Monitoring: Hold the reaction mixture at 0-5°C. Monitor the reaction progress by HPLC every 2 hours. Check for the disappearance of starting materials and the formation of both the desired product and the this compound impurity. The reaction is typically complete within 6-12 hours.[14]

  • Quench: Once the reaction is deemed complete by IPC, quench by adding a predetermined amount of water or a mild acidic solution.

  • Work-up & Isolation: Proceed with the standard aqueous work-up, extraction, and crystallization procedures to isolate the crude product.

  • Analysis: Analyze the isolated crude product by a validated HPLC method to quantify the final level of this compound.

By implementing these rigorous controls, particularly on temperature and stoichiometry, researchers can significantly shift the reaction equilibrium away from the formation of this compound, leading to a purer product and a more efficient, robust synthesis of Ritonavir.

References

Technical Support Center: Troubleshooting Ureidovaline Separation from Ritonavir

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving challenges in the analytical separation of Ureidovaline from the active pharmaceutical ingredient (API), Ritonavir. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving optimal chromatographic separation of these two closely related compounds. This compound is a known process impurity and potential degradant of Ritonavir, making its effective separation and quantification critical for quality control and regulatory compliance.[1][2][3][4]

This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and a baseline experimental protocol to guide your method development and optimization efforts.

Frequently Asked Questions (FAQs)

Q1: Why is separating this compound from Ritonavir challenging?

A1: The separation is challenging due to the structural similarities between Ritonavir and its impurity, this compound. Both molecules share a common core structure, leading to similar physicochemical properties and, consequently, similar retention behaviors in reversed-phase liquid chromatography (RPLC). Achieving baseline separation often requires careful optimization of multiple chromatographic parameters.

Q2: What is the most common analytical technique for this separation?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most prevalent technique for the analysis of Ritonavir and its impurities.[5][6][7][8] Several published methods utilize C18 columns with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.[7][9][10][11]

Q3: What are the typical issues encountered during method development?

A3: Common problems include poor resolution (peak co-elution or significant overlap), peak tailing, low sensitivity, and inconsistent retention times.[12][13] These issues can stem from a variety of factors including mobile phase composition, column chemistry, and system hardware.[14][15]

Q4: At what wavelength should I monitor the separation?

A4: Ritonavir has a UV maximum at approximately 240-248 nm.[6][7][11][16] Monitoring in this range generally provides good sensitivity for both Ritonavir and its related impurities. A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the optimal detection wavelength during method development.

Troubleshooting Guide: Common Issues and Solutions

This section details common chromatographic problems and provides a systematic approach to resolving them, grounded in established chromatographic principles.

Issue 1: Poor Resolution (Rs < 1.5)

Poor resolution between this compound and Ritonavir is the most frequent challenge. The resolution (Rs) is a function of column efficiency (N), selectivity (α), and retention factor (k'). A resolution of ≥1.5 is generally desired for robust quantification.[17]

Potential Causes & Corrective Actions:

  • Inadequate Selectivity (α): Selectivity is the most powerful factor for improving resolution.[18]

    • Mobile Phase pH Adjustment: Both Ritonavir and this compound have ionizable functional groups. Modifying the mobile phase pH can alter their ionization state and, consequently, their interaction with the stationary phase, which can significantly impact selectivity.[17] Experiment with a pH range around the pKa values of the analytes.

    • Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to different solvent properties.[17][18] Methanol is more polar and a better hydrogen bond donor and acceptor, while acetonitrile is a stronger dipole.

    • Explore Different Stationary Phases: If mobile phase optimization is insufficient, consider a different column chemistry. While C18 is common, a phenyl-hexyl or a polar-embedded phase might offer different selectivity through alternative interactions like π-π or hydrogen bonding.[17]

  • Insufficient Column Efficiency (N):

    • Decrease Particle Size: Using columns with smaller particles (e.g., sub-2 µm for UHPLC) increases efficiency and can improve resolution.[17][18]

    • Increase Column Length: A longer column provides more theoretical plates, leading to narrower peaks and better separation, albeit with longer run times.[17]

    • Optimize Flow Rate: Lowering the flow rate can sometimes enhance resolution, but be mindful of increasing analysis time.[19][20]

  • Suboptimal Retention Factor (k'):

    • Adjust Organic Solvent Strength: In reversed-phase, decreasing the percentage of the organic solvent in the mobile phase will increase the retention time (and k') of both compounds, potentially providing more time for separation to occur.[18]

Troubleshooting Workflow for Poor Resolution

Caption: A logical workflow for troubleshooting poor peak resolution.

Issue 2: Peak Tailing

Peak tailing, where the latter half of the peak is drawn out, can compromise resolution and integration accuracy. It is often quantified by the tailing factor (Tf) or asymmetry factor (As), with ideal values being close to 1.0.[21]

Potential Causes & Corrective Actions:

  • Secondary Silanol Interactions: This is a common cause, especially for basic compounds like Ritonavir.[21][22] Residual, un-capped silanol groups on the silica-based stationary phase can interact strongly with basic analytes.

    • Lower Mobile Phase pH: Operating at a low pH (e.g., < 3.5) protonates the silanol groups, minimizing these secondary interactions.[19]

    • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to occupy the active silanol sites.[22]

    • Use a High-Purity, End-Capped Column: Modern columns are designed with high-purity silica and aggressive end-capping to reduce silanol activity.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase.[12][23]

    • Dilute the Sample: Prepare and inject a more dilute sample to see if peak shape improves.[23][24]

  • Column Contamination or Degradation: Accumulation of sample matrix components or a void at the column inlet can cause peak distortion.[23][24][25]

    • Use a Guard Column: A guard column protects the analytical column from strongly retained impurities.[25]

    • Flush the Column: Flush the column with a strong solvent to remove contaminants.[14][24] If the problem persists, the column may need replacement.

Data Summary: Troubleshooting Peak Tailing

Potential Cause Primary Solution Secondary Actions Underlying Principle
Secondary Silanol Interactions Lower mobile phase pH (e.g., to 2.5-3.5)[19]Add a competing base (e.g., TEA)[22]; Use a modern, end-capped column.Suppress ionization of silanol groups to reduce unwanted secondary interactions with basic analytes.
Column Overload Dilute the sample concentration[23][24]Reduce injection volume.Ensure the injected mass does not exceed the column's loading capacity.
Column Contamination/Void Replace guard column; Flush analytical column with strong solvent[14][24][25]Filter all samples and mobile phases; Replace the column if flushing fails.Remove physical blockages or strongly adsorbed contaminants that disrupt the chromatographic flow path.
Issue 3: Low Sensitivity or Weak Signal

This issue arises when the peak heights or areas are too small for accurate and precise quantification.

Potential Causes & Corrective Actions:

  • Incorrect Detector Wavelength: The selected wavelength may not be at the absorbance maximum of the analytes.

    • Optimize Wavelength: Use a PDA detector to scan the UV spectrum of both Ritonavir and this compound to identify the optimal wavelength for detection.

  • Sample Concentration Too Low: The amount of analyte injected is insufficient.

    • Increase Sample Concentration: If possible within solubility and column loading limits, increase the concentration of the sample.

  • System Leaks or Flow Rate Issues: Leaks in the system can lead to a lower volume of sample reaching the detector.[12][13]

    • System Check: Inspect all fittings for leaks and monitor the system pressure for stability.[13][14] An unstable pressure can indicate pump or leak issues.

Baseline Experimental Protocol: RP-HPLC/UV

This protocol serves as a robust starting point for your method development. Optimization will likely be required based on your specific instrumentation and column.

Experimental Workflow

Caption: A standard workflow for an HPLC experiment.

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Solvent: Use a diluent that is compatible with the mobile phase (e.g., a 50:50 mixture of Mobile Phase A and B).

    • Ritonavir Standard: Prepare a stock solution of Ritonavir at 1.0 mg/mL in the diluent.

    • This compound Standard: Prepare a stock solution of this compound at 1.0 mg/mL in the diluent.

    • Working Solution: Create a mixed working solution containing Ritonavir at a concentration relevant to your sample (e.g., 0.5 mg/mL) and spike it with this compound at the level you need to quantify (e.g., 0.1% or 0.5 µg/mL).

  • Chromatographic Conditions:

Parameter Recommended Starting Condition Rationale / Notes
Column High-purity, end-capped C18, 150 mm x 4.6 mm, 3.5 µmA common, versatile column choice. Dimensions provide a good balance of efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to control ionization and improve peak shape for basic compounds.[19]
Mobile Phase B AcetonitrileA common organic modifier offering good selectivity for many pharmaceutical compounds.
Gradient Elution 0-5 min: 30% B; 5-20 min: 30% to 70% B; 20-22 min: 70% to 30% B; 22-25 min: 30% BA shallow gradient is often effective for separating closely eluting compounds.[19]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[19]
Column Temperature 30 °CElevated temperature can improve efficiency by reducing mobile phase viscosity.[19]
Detection Wavelength 240 nmA good starting point based on the UV absorbance of Ritonavir.[7][16]
Injection Volume 10 µLA typical injection volume; can be adjusted based on sensitivity and column dimensions.
  • System Suitability:

    • Before running samples, inject the mixed working solution at least five times.

    • Acceptance Criteria:

      • Resolution (Rs): ≥ 1.5 between Ritonavir and this compound.[17]

      • Tailing Factor (Tf): ≤ 1.5 for both peaks.

      • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0% for both peaks.

This technical guide provides a comprehensive framework for troubleshooting the separation of this compound from Ritonavir. By systematically addressing issues related to resolution, peak shape, and sensitivity, and by starting with a robust baseline method, researchers can significantly improve the quality and reliability of their analytical results.

References

Technical Support Center: Optimizing Reaction Conditions to Reduce Ureidovaline Yield

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for minimizing the formation of Ureidovaline, a common urea-based impurity encountered during the synthesis of certain active pharmaceutical ingredients (APIs), notably as an intermediate and impurity in the synthesis of Ritonavir.[1] As your dedicated application scientists, we have structured this guide to provide not just protocols, but a foundational understanding of the reaction mechanisms to empower you to effectively troubleshoot and optimize your synthetic routes.

Troubleshooting Guide: this compound Formation

This section addresses specific issues you may encounter during your experiments and provides actionable solutions grounded in chemical principles.

Q1: We are observing a significant peak corresponding to this compound in our crude product analysis. What is the likely chemical origin of this impurity?

A1: The formation of this compound, chemically known as N-(((2-isopropylthiazol-4-yl)methyl)(methyl)carbamoyl)-L-valine, is a side reaction stemming from the coupling or activation steps in your synthesis. There are two primary mechanistic pathways that can lead to this urea-based impurity:

  • N-Acylurea Formation from Carbodiimide Coupling Reagents: If you are using a carbodiimide coupling reagent such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the intended reaction is the activation of a carboxylic acid to form a reactive O-acylisourea intermediate.[2][3][4] This intermediate is then attacked by an amine to form the desired amide bond. However, this O-acylisourea intermediate can undergo an intramolecular rearrangement (an O-to-N acyl migration) to form a stable and unreactive N-acylurea byproduct.[5][6] In the context of your synthesis, this would involve the carbodiimide-activated valine derivative rearranging to form the ureido bond.

  • Isocyanate Intermediate Pathway: An alternative pathway involves the formation of an isocyanate intermediate. This can occur if phosgene or a phosgene derivative is used as a carbonyl source, or through the Curtius rearrangement of an acyl azide.[2][6] The highly reactive isocyanate can then be attacked by the amino group of a valine derivative to form the stable urea linkage characteristic of this compound.[6][7]

Understanding which pathway is dominant in your specific reaction is key to implementing the most effective optimization strategy.

Diagram of Plausible this compound Formation Pathways

Ureidovaline_Formation cluster_0 Carbodiimide Pathway cluster_1 Isocyanate Pathway Valine-COOH Valine Derivative (Carboxylic Acid) O-Acylisourea O-Acylisourea Intermediate Valine-COOH->O-Acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., DCC, EDC) N-Acylurea N-Acylurea (this compound) O-Acylisourea->N-Acylurea O->N Acyl Migration (Side Reaction) Desired_Amide Desired Amide Product O-Acylisourea->Desired_Amide + Amine Amine Amine Nucleophile Valine-Derivative Valine Derivative (e.g., Acyl Azide) Isocyanate Isocyanate Intermediate Valine-Derivative->Isocyanate Rearrangement (e.g., Curtius) This compound This compound Isocyanate->this compound + Amine Source Amine_Source Amine Source

Caption: Plausible pathways for this compound formation.

Q2: How can we modify our reaction conditions to specifically target and reduce the formation of N-acylurea byproducts from carbodiimide coupling?

A2: To minimize N-acylurea formation, you need to favor the nucleophilic attack of your desired amine on the O-acylisourea intermediate over the intramolecular rearrangement. Several parameters can be adjusted to achieve this:

  • Temperature: The O-to-N acyl migration is temperature-dependent.[5] Running your coupling reaction at lower temperatures (e.g., 0 °C to room temperature) can significantly slow down the rate of this rearrangement, giving the desired intermolecular reaction more time to occur.[5]

  • Solvent Choice: The rearrangement to the stable N-acylurea is often minimized in solvents with low dielectric constants.[3][4] Consider switching from highly polar aprotic solvents like DMF to less polar alternatives such as dichloromethane (DCM) or chloroform, if your reactants' solubility allows.

  • Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is a highly effective strategy. These additives react with the O-acylisourea intermediate to form a more stable active ester.[2] This new intermediate is less prone to rearrangement and is still sufficiently reactive towards amines to form the desired amide bond. The use of HOBt or its analogues is a standard practice to suppress racemization and increase coupling efficiency.[6]

  • Control of Base: The presence of a tertiary amine base can influence the rate of N-acylurea formation. While a base is often necessary, using a hindered base like diisopropylethylamine (DIEA) in stoichiometric amounts is generally preferred over less hindered bases or using a large excess. In some cases, pre-activation of the carboxylic acid before the addition of the amine and base can be beneficial.[8]

Q3: If we suspect an isocyanate-mediated pathway is contributing to this compound formation, what are the key parameters to control?

A3: Isocyanate reactions are highly sensitive to reaction conditions. To control the formation of urea-based impurities from an isocyanate intermediate, consider the following:

  • Strict Temperature Control: The formation of isocyanates via methods like the Curtius rearrangement is often thermally induced.[4][9] Precise control of the reaction temperature is critical to prevent the premature or excessive formation of the isocyanate.

  • pH Management: The reactivity of both the isocyanate and the amine nucleophile is influenced by pH. Maintaining an optimal pH range is crucial. Highly basic conditions can promote side reactions, while acidic conditions can protonate the amine, reducing its nucleophilicity.[3]

  • Stoichiometry and Addition Rate: Careful control of the stoichiometry of your reactants is essential. A slow, controlled addition of the amine component to the isocyanate-forming reaction mixture can help to ensure that the isocyanate reacts as it is formed, minimizing the potential for side reactions.

Frequently Asked Questions (FAQs)

  • What is a good starting point for optimizing the reaction temperature?

    • We recommend starting your optimization at 0 °C and gradually increasing the temperature while monitoring the reaction progress and impurity profile. For many carbodiimide-mediated couplings, maintaining the temperature between 0 °C and room temperature provides a good balance between reaction rate and suppression of side reactions.[5]

  • Which coupling reagents are less prone to forming urea-based byproducts?

    • Phosphonium-based reagents (e.g., PyBOP, PyAOP) and aminium/uronium-based reagents (e.g., HBTU, HATU, COMU) are generally less likely to form N-acylurea byproducts compared to carbodiimides.[6] These reagents operate through a different activation mechanism, forming active esters with additives like HOBt or HOAt directly.

  • How does the choice of base impact this compound formation?

    • The basicity and steric hindrance of the amine base used can affect the rate of side reactions. Highly basic and non-hindered bases can promote proton abstraction and other side reactions.[10] For Fmoc-based solid-phase peptide synthesis, hindered bases like DIEA or collidine are often preferred.[6]

  • Are there any analytical methods you recommend for quantifying this compound?

    • A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the standard approach for quantifying this compound and other process-related impurities.[11][12][13] For higher sensitivity and confirmation of identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[14]

Quantitative Impact of Reaction Conditions on Urea Byproduct Formation

The following table summarizes the general effects of various reaction parameters on the formation of urea-type byproducts. Precise quantitative effects are highly dependent on the specific substrates and reaction system.

ParameterConditionExpected Impact on this compound YieldRationale
Temperature Decrease (e.g., from RT to 0 °C)Significant Decrease Slows the rate of O-to-N acyl migration in the carbodiimide pathway and provides better control over isocyanate formation.[5][15][16]
Solvent Low Dielectric Constant (e.g., DCM)Decrease Favors the desired intermolecular coupling over the intramolecular rearrangement of the O-acylisourea intermediate.[3][4]
Coupling Reagent Phosphonium/Uronium vs. CarbodiimideDecrease Different reaction mechanism that avoids the O-acylisourea intermediate prone to rearrangement.[6]
Additives Addition of HOBt or NHSSignificant Decrease Forms a more stable active ester intermediate that is less susceptible to rearrangement.[2]
Base Stoichiometric Hindered Base (e.g., DIEA)Decrease Minimizes base-catalyzed side reactions.[6][8]
pH Neutral to slightly acidicDecrease Reduces the rate of base-promoted side reactions and maintains the nucleophilicity of the amine.[3]

Experimental Protocol: Optimized Coupling to Minimize this compound

This protocol provides a general framework for a carbodiimide-mediated coupling reaction optimized to reduce N-acylurea formation.

Materials:

  • Valine derivative (carboxylic acid)

  • Amine component

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • Standard aqueous workup and purification supplies

Procedure:

  • Reaction Setup: To a clean, dry, and inert atmosphere (e.g., nitrogen or argon) flushed round-bottom flask, add the valine derivative (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM.

  • Addition of Additive: Add HOBt (1.1 eq) to the solution and stir until fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Add EDC (1.1 eq) to the cooled solution and stir for 15-30 minutes at 0 °C.

  • Addition of Amine and Base: In a separate flask, dissolve the amine component (1.0 eq) and DIEA (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, quench the reaction with water. Perform a standard aqueous workup to remove water-soluble byproducts.

  • Purification: Purify the crude product using an appropriate method, such as flash column chromatography.

  • Analysis: Analyze the purified product and byproducts by HPLC to determine the yield of the desired product and the level of this compound impurity.

Workflow for this compound Reduction

Optimization_Workflow Start Start: High this compound Yield Detected Identify_Pathway Identify Dominant Formation Pathway (Carbodiimide vs. Isocyanate) Start->Identify_Pathway Optimize_Temp Optimize Temperature (Start at 0 °C) Identify_Pathway->Optimize_Temp Optimize_Solvent Optimize Solvent (Consider DCM) Optimize_Temp->Optimize_Solvent Optimize_Reagent Optimize Coupling Reagent (Consider Phosphonium/Uronium) Optimize_Solvent->Optimize_Reagent Use_Additives Incorporate Additives (e.g., HOBt) Optimize_Reagent->Use_Additives Control_Base Control Base Stoichiometry and Type Use_Additives->Control_Base Analyze Analyze Product for This compound Content (HPLC) Control_Base->Analyze Analyze->Optimize_Temp Further Optimization Needed End End: Reduced this compound Yield Analyze->End Yield Optimized

Caption: A systematic workflow for reducing this compound yield.

References

Technical Support Center: Degradation Studies of Ureidovaline Under Stress Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the degradation studies of Ureidovaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stress testing experiments involving this compound. As a key intermediate and a known impurity of Ritonavir (Ritonavir impurity A), understanding its stability profile is crucial for robust formulation development and regulatory compliance.[1][2][3] This document will delve into the theoretical and practical aspects of forced degradation studies, offering field-proven insights to navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation study important?

A1: this compound, chemically known as (2S)-3-Methyl-2-((methyl((2-(1-methylethyl)thiazol-4-yl)methyl)carbamoyl)amino)butanoic acid, is a known process impurity and potential degradant of the antiretroviral drug Ritonavir.[1][2][3] Degradation studies are critical to:

  • Identify potential degradation products: This helps in understanding the impurity profile of the drug substance and drug product over its shelf life.

  • Elucidate degradation pathways: Knowledge of how the molecule degrades helps in developing stable formulations and defining appropriate storage conditions.[4]

  • Develop and validate stability-indicating analytical methods: A stability-indicating method is a validated analytical procedure that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[5]

Q2: What are the typical stress conditions applied in a forced degradation study of this compound?

A2: Forced degradation studies for this compound should follow the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[6] The typical stress conditions include:

  • Acidic Hydrolysis: Treatment with acids like HCl.

  • Basic Hydrolysis: Treatment with bases like NaOH.

  • Oxidative Degradation: Exposure to an oxidizing agent such as hydrogen peroxide (H₂O₂).

  • Thermal Degradation: Subjecting the sample to high temperatures.

  • Photolytic Degradation: Exposing the sample to light, as per ICH Q1B guidelines.

Q3: What are the most probable sites of degradation in the this compound molecule?

A3: Based on its chemical structure, the following sites are most susceptible to degradation:

  • Urea Linkage: The urea functional group is prone to hydrolysis under both acidic and basic conditions. The stability of urea derivatives is known to be pH and temperature-dependent, with increased degradation at extreme pH values.[7][8]

  • Carboxylic Acid Group: While generally stable, this group can undergo decarboxylation under certain stress conditions, particularly elevated temperatures in the solid state or in solution.

  • Thiazole Ring: The thiazole ring can be susceptible to oxidative and photolytic degradation. Photo-oxygenation of thiazole-containing compounds has been reported, potentially leading to ring-opening products.[2]

  • Valine Moiety: The amino acid portion could be susceptible to oxidative degradation. The oxidation of valine can lead to the formation of isobutyraldehyde.

Q4: What is a "stability-indicating method," and why is it essential for my study?

A4: A stability-indicating method (SIM) is a validated quantitative analytical procedure that can detect a decrease in the amount of the API due to degradation. It is crucial because it must be able to separate, detect, and quantify the API and its degradation products without interference from each other or from any excipients present in the formulation. Developing a robust SIM is a primary goal of forced degradation studies.[5]

Troubleshooting Guide

This section addresses common issues encountered during the stress degradation studies of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Rationale
No or minimal degradation observed under stress conditions. 1. Stress conditions are too mild (concentration, temperature, or duration). 2. This compound is highly stable under the applied conditions. 3. The analytical method is not sensitive enough to detect low levels of degradants.1. Increase stress intensity: Incrementally increase the concentration of acid/base/oxidizing agent, the temperature, or the duration of exposure. For thermal stress, consider increments of 10°C above the accelerated stability testing temperature.[6] Rationale: To ensure sufficient degradation (typically 5-20%) to identify and characterize degradants. 2. Confirm method sensitivity: Verify the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method for this compound and any available related substances. Rationale: Ensures that the analytical method is capable of detecting small amounts of degradation products.
Excessive degradation (>50%) or complete loss of the parent peak. 1. Stress conditions are too harsh. 2. The sample was exposed to the stressor for too long.1. Reduce stress intensity: Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. Rationale: The goal is to achieve partial degradation to observe the primary degradation products without generating secondary or tertiary degradants that may not be relevant to real-time stability. 2. Time-point study: Sample at multiple time points during the stress study to identify the optimal duration for achieving the target degradation level. Rationale: Provides a kinetic understanding of the degradation process.
Appearance of new, unexpected peaks in the chromatogram. 1. Formation of degradation products. 2. Interaction with excipients (if in a formulation). 3. Contamination from reagents or glassware.1. Characterize the new peaks: Use techniques like LC-MS/MS to determine the mass-to-charge ratio (m/z) and fragmentation pattern of the new peaks to propose potential structures. Rationale: Identification of degradation products is a key objective of the study. 2. Perform a placebo study: Stress the formulation excipients without the active ingredient to see if any peaks are generated from the excipients themselves. Rationale: Differentiates between drug-related and excipient-related degradation. 3. Run a blank analysis: Analyze the reagents and solvents used in the study to rule out contamination. Rationale: Ensures the integrity of the experimental setup.
Poor peak shape or resolution in the HPLC analysis. 1. Co-elution of degradants with the parent peak or with each other. 2. Inappropriate mobile phase pH for the analytes. 3. Column degradation due to harsh pH of the injected sample.1. Optimize chromatographic conditions: Adjust the mobile phase composition (organic solvent ratio, buffer concentration, pH), gradient profile, column temperature, or try a different column chemistry (e.g., a different stationary phase). Rationale: To achieve baseline separation of all components for accurate quantification. 2. Adjust sample pH before injection: Neutralize acidic or basic samples before injection to prevent on-column peak distortion. Rationale: Improves peak shape and protects the column from damage.
Mass balance is not within the acceptable range (e.g., 95-105%). 1. Some degradants are not being detected by the analytical method (e.g., lack a chromophore for UV detection). 2. Formation of non-volatile or insoluble degradants. 3. Inaccurate response factors for the degradation products.1. Use a universal detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to UV to detect compounds with poor or no UV absorbance. Rationale: Provides a more comprehensive picture of all degradants. 2. Investigate for precipitates: Visually inspect the stressed samples for any insoluble material. Rationale: Physical changes are also an important aspect of stability. 3. Determine relative response factors (RRFs): If the degradation products can be isolated and purified, determine their RRFs relative to the parent compound for more accurate quantification. Rationale: Assumes that the response of the degradant is the same as the parent compound, which may not be accurate.

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting forced degradation studies on this compound.

Protocol 1: Hydrolytic Degradation (Acidic and Basic)
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time intervals, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound.

  • Oxidation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At regular intervals, withdraw an aliquot and dilute it with the mobile phase for analysis.

  • Analysis: Analyze the samples by HPLC.

Protocol 3: Thermal Degradation
  • Solid State: Place a known amount of this compound powder in a petri dish and expose it to a temperature of 80°C in a hot air oven for 7 days.

  • Solution State: Prepare a 1 mg/mL solution of this compound and keep it at 80°C for 7 days.

  • Sampling: At specified time points, withdraw samples, dissolve the solid sample in a suitable solvent, and dilute both solid and solution samples with the mobile phase for analysis.

  • Analysis: Analyze the samples by HPLC.

Protocol 4: Photolytic Degradation
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound and place it in a transparent container. Also, prepare a control sample in a container wrapped in aluminum foil.

  • Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.

  • Sampling: At the end of the exposure, withdraw samples and dilute them with the mobile phase for analysis.

  • Analysis: Analyze the samples by HPLC.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a forced degradation study of this compound.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome This compound This compound Bulk Drug Solution Prepare Stock Solution (e.g., 1 mg/mL) This compound->Solution Acid Acidic Hydrolysis (e.g., 0.1N HCl, 60°C) Solution->Acid Base Basic Hydrolysis (e.g., 0.1N NaOH, 60°C) Solution->Base Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Solution->Oxidation Thermal Thermal Degradation (e.g., 80°C) Solution->Thermal Photo Photolytic Degradation (ICH Q1B) Solution->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Characterization HPLC->LCMS For unknown peaks Method Validation of Stability-Indicating Method HPLC->Method Pathway Elucidation of Degradation Pathways LCMS->Pathway Profile Impurity Profile Generation Pathway->Profile

Caption: General workflow for forced degradation studies of this compound.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following diagram illustrates potential degradation pathways under different stress conditions.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound Hydrolysis_Product_1 Valine This compound->Hydrolysis_Product_1 Urea Cleavage Hydrolysis_Product_2 Thiazole-containing Amine This compound->Hydrolysis_Product_2 Urea Cleavage Oxidation_Product_1 N-Oxide on Thiazole This compound->Oxidation_Product_1 Oxidation_Product_2 Oxidized Valine Derivative This compound->Oxidation_Product_2 Photo_Product_1 Thiazole Ring Cleavage Products This compound->Photo_Product_1

Caption: Potential degradation pathways of this compound under stress.

References

Technical Support Center: Stability-Indicating Assay for Ureidovaline in Drug Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for developing and troubleshooting a stability-indicating assay for Ureidovaline. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth technical guidance, a comprehensive experimental protocol, and robust troubleshooting advice to ensure the successful implementation of a reliable stability-indicating method for this compound in various drug formulations.

The Critical Role of a Stability-Indicating Assay

A stability-indicating assay method (SIAM) is a validated analytical procedure that accurately and precisely measures the concentration of the active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, process impurities, or excipients. The development of a robust SIAM is a mandatory regulatory requirement, as outlined in the International Council for Harmonisation (ICH) guidelines, to ensure the safety, efficacy, and quality of a drug product throughout its shelf life.[1][2][3] Forced degradation studies are an integral part of developing a SIAM, as they help to identify potential degradation pathways and demonstrate the specificity of the method.[4][5]

This guide will walk you through a proposed HPLC-based SIAM for this compound, from method development and validation to troubleshooting common experimental challenges.

Part 1: Experimental Protocol - A Proposed HPLC Method for this compound

This section details a hypothetical, yet scientifically grounded, reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound.

Suggested HPLC Method Parameters

The following table summarizes the recommended starting conditions for the HPLC analysis of this compound.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column is a versatile and widely used stationary phase for the separation of a broad range of compounds, including those with moderate polarity like this compound.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase modifier that helps to control the pH and improve peak shape for ionizable compounds.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency.
Gradient Elution 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% BA gradient elution is proposed to ensure the elution of both the polar this compound and any less polar degradation products that may form.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 240 nmBased on the presence of the thiazole and urea chromophores in the this compound structure. A UV scan of this compound is recommended to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Dissolving the sample in a solvent similar in composition to the initial mobile phase helps to prevent peak distortion.
Forced Degradation Studies

Forced degradation studies are essential to generate potential degradation products and demonstrate the specificity of the analytical method.[4][5] The following conditions are recommended as a starting point. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without complete degradation of the API.[6]

Stress ConditionProposed Protocol
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid drug substance at 105°C for 48 hours
Photolytic Degradation Solid drug substance exposed to ICH Q1B compliant light source (UV and visible)

After exposure to the stress conditions, samples should be neutralized (if necessary), diluted with the sample diluent to a suitable concentration, and analyzed by the proposed HPLC method.

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][3][7] The key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be pure and well-resolved from all degradation products, impurities, and excipients. Peak purity can be assessed using a photodiode array (PDA) detector.
Linearity A minimum of 5 concentration levels covering the expected range (e.g., 50-150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy Recovery of the analyte at three concentration levels (e.g., 80%, 100%, 120%) should be within 98.0% to 102.0%.
Precision (Repeatability & Intermediate) The relative standard deviation (RSD) for multiple preparations should be ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) To be determined based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Part 2: Visualizing the Workflow and Potential Degradation

Experimental Workflow

The following diagram illustrates the key steps in the development and validation of the stability-indicating assay for this compound.

Stability Indicating Assay Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application MD1 Literature Search & Method Scouting MD2 Optimize HPLC Parameters MD1->MD2 MD3 Forced Degradation Studies MD2->MD3 MD4 Establish System Suitability MD3->MD4 V1 Specificity MD4->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 A1 Routine Analysis of Drug Formulations V6->A1 A2 Stability Testing A1->A2

Figure 1: Workflow for the development and validation of a stability-indicating assay.
Hypothesized Degradation Pathway of this compound

Based on the chemical structure of this compound, which contains a urea linkage and a thiazole ring, the following degradation pathways can be hypothesized under forced degradation conditions.

This compound Degradation Pathway cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_thermal Thermal This compound This compound Valine Valine This compound->Valine Urea bond cleavage ThiazoleAmine Thiazole-containing Amine This compound->ThiazoleAmine Urea bond cleavage Sulfoxide Thiazole N-oxide or S-oxide This compound->Sulfoxide Oxidation of Thiazole Decarboxylation Decarboxylation Product This compound->Decarboxylation Loss of CO2

Figure 2: Hypothesized degradation pathways for this compound under stress conditions.

Part 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Q1: Why am I seeing peak tailing for the this compound peak?

  • Possible Cause 1: Secondary Interactions with Residual Silanols: The stationary phase may have exposed, acidic silanol groups that can interact with basic sites on the this compound molecule.

    • Solution:

      • Decrease the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic or phosphoric acid) to protonate the silanols and reduce interaction.

      • Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.

      • Use a column with a high degree of end-capping or a base-deactivated stationary phase.[8]

  • Possible Cause 2: Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.[9]

  • Possible Cause 3: Extra-column Volume: Excessive tubing length or a large detector flow cell can cause peak broadening and tailing.

    • Solution: Use tubing with a smaller internal diameter and ensure all connections are made with minimal dead volume.

Q2: My chromatogram shows ghost peaks. What is their source?

  • Possible Cause 1: Contaminated Mobile Phase: Impurities in the solvents or buffer salts can appear as peaks in the chromatogram.[9]

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared buffers. Filter all mobile phases before use.

  • Possible Cause 2: Sample Carryover: Residual sample from a previous injection may elute in a subsequent run.

    • Solution: Implement a robust needle wash protocol in the autosampler method. Run a blank injection (injecting only the sample diluent) to confirm carryover.

  • Possible Cause 3: Leaching from Plasticware: Components from plastic vials or pipette tips can sometimes leach into the sample and appear as peaks.

    • Solution: Use high-quality, low-leachable vials and pipette tips.

Q3: The retention time of this compound is shifting between injections. What should I do?

  • Possible Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when using a gradient method.

    • Solution: Increase the column equilibration time between runs.

  • Possible Cause 2: Fluctuations in Mobile Phase Composition or Flow Rate: Issues with the HPLC pump or improperly mixed mobile phases can cause retention time variability.[2]

    • Solution: Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks or pressure fluctuations.

  • Possible Cause 3: Changes in Column Temperature: Variations in the ambient or column oven temperature can affect retention times.[2]

    • Solution: Use a column oven to maintain a constant temperature.

Q4: I am observing poor resolution between this compound and a degradation product. How can I improve the separation?

  • Possible Cause 1: Insufficient Chromatographic Selectivity: The mobile phase and stationary phase are not providing adequate separation.

    • Solution:

      • Modify the mobile phase composition. Try changing the organic modifier (e.g., from acetonitrile to methanol) or adjusting the pH.

      • Change the stationary phase. A column with a different chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) may provide better selectivity.

  • Possible Cause 2: Low Column Efficiency: The column may be old or fouled, leading to broader peaks and reduced resolution.

    • Solution:

      • Try cleaning the column according to the manufacturer's instructions.

      • If cleaning does not improve performance, replace the column.

Part 4: Frequently Asked Questions (FAQs)

Q1: What is "mass balance" and why is it important in a stability-indicating assay?

Mass balance is the process of accounting for all the drug substance after it has been exposed to stress conditions. It is calculated by summing the assay value of the intact drug and the levels of all known and unknown degradation products. A good mass balance (typically between 95% and 105%) provides confidence that all major degradation products have been detected and that the analytical method is specific.

Q2: How do I choose the appropriate concentration for my linearity study?

The concentration range for the linearity study should be chosen based on the intended purpose of the method. For an assay of the drug substance in a finished product, the range should typically cover 80% to 120% of the expected concentration. For the determination of impurities, the range should cover from the reporting threshold to at least 120% of the specification limit for that impurity.[8]

Q3: My forced degradation study shows more than 20% degradation. Is this acceptable?

While the goal is typically 5-20% degradation, higher levels can be acceptable if they are necessary to generate sufficient levels of degradation products for identification and method validation. However, if the degradation is too extensive, it may not be representative of the degradation pathways that would occur under normal storage conditions. It is important to document and justify the extent of degradation.[6]

Q4: Can I use a UV detector instead of a PDA detector?

A standard UV detector can be used for routine analysis once the method is validated. However, a PDA detector is highly recommended during method development and validation. A PDA detector can acquire the entire UV spectrum of each eluting peak, which is invaluable for assessing peak purity and identifying co-eluting peaks. This is a critical aspect of demonstrating the specificity of a stability-indicating method.

Q5: What should I do if a new impurity peak appears during a long-term stability study?

If a new, unknown impurity appears, it should be investigated. This may involve:

  • Confirming that the peak is not an artifact of the analytical system.

  • Determining the retention time and relative amount of the new impurity.

  • If the impurity exceeds the identification threshold defined in the ICH guidelines, further studies may be required to identify its structure.

  • The stability-indicating method may need to be re-validated to demonstrate that it can separate and quantify this new impurity.

References

Technical Support Center: Ureidovaline Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scaling up the synthesis of Ureidovaline. As a non-proteinogenic amino acid (NPAA), this compound presents unique challenges that are magnified during scale-up from the bench to pilot or manufacturing scales.[1] This guide is designed for researchers, chemists, and process development professionals to provide actionable troubleshooting advice and in-depth protocols to navigate the complexities of its synthesis.

The core challenges in this compound synthesis revolve around achieving high yield and purity while controlling stereochemistry, managing sterically hindered reactions, and ensuring process reproducibility at a larger scale.[2][3]

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during this compound synthesis.

Q1: My reaction to form the urea linkage is showing low conversion. What are the most common causes? Low conversion is often due to insufficient reactivity of the carbamoylating agent, steric hindrance from the valine side chain, or suboptimal reaction conditions. Ensure your reagents are pure and anhydrous, and consider using a more potent coupling reagent or adjusting the temperature.[2]

Q2: I'm observing significant side product formation. What should I investigate first? Side products often arise from the degradation of reagents or reactions with unprotected functional groups. The primary suspects are the purity of your starting materials and the effectiveness of your protecting group strategy.[4] Ensure your valine starting material is appropriately protected and that the protection is stable under the reaction conditions.

Q3: How can I confirm the successful formation of the ureido bond? The most reliable methods are spectroscopic. A distinct shift in the proton and carbon signals in NMR spectroscopy is indicative of bond formation. Mass Spectrometry (MS) can confirm the molecular weight of the desired product. For in-process checks, Thin Layer Chromatography (TLC) can often show the consumption of the starting amine and the appearance of a new, typically more polar, product spot.

Q4: What are the key safety concerns when scaling up this synthesis? Scale-up introduces significant safety challenges, particularly with heat management and reagent handling.[5] Reactions that are easily controlled in a lab flask can become highly exothermic in a large reactor.[6] Additionally, handling larger quantities of potentially hazardous reagents and solvents requires stringent safety protocols and appropriate engineering controls.

Part 2: In-Depth Troubleshooting Guides

Issue 1: Low Yield and Incomplete Conversion during Urea Formation

The formation of the N,N'-substituted urea bond is the cornerstone of the synthesis. Low efficiency at this stage is a critical bottleneck.

  • Root Cause Analysis:

    • Steric Hindrance: The bulky isopropyl group of valine can physically block the approach of the reacting species, significantly slowing down the reaction rate.[2] This is a common issue with hindered amino acids.

    • Reagent Reactivity: The chosen carbamoylating agent (e.g., an isocyanate, carbamoyl chloride, or chloroformate) may not be sufficiently electrophilic to react efficiently with the valine-derived amine.

    • Poor Solubility: As the reaction scales up, poor solubility of the amino acid derivative or the growing product in the chosen solvent can cause the reaction to stall.[7]

    • Moisture: Water contamination can hydrolyze reactive intermediates like isocyanates or carbamoyl chlorides, reducing the effective concentration of your reagent and leading to side products.

  • Troubleshooting Workflow Diagram

G start Low Urea Formation Yield check_reagents Verify Reagent Purity & Dryness (NMR, Karl Fischer) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions increase_potency Switch to a More Potent Coupling Reagent (e.g., Phosgene equivalent like Triphosgene) check_reagents->increase_potency Reagents OK optimize_solvent Change Solvent System (e.g., DMF to NMP) Consider using co-solvents check_conditions->optimize_solvent Conditions Suboptimal extend_time Increase Reaction Time &/or Temperature check_conditions->extend_time Conditions Suboptimal success Yield Improved increase_potency->success optimize_solvent->success extend_time->success

Caption: Troubleshooting decision tree for low urea formation yield.

  • Solutions & Scientific Rationale:

    • Optimize Coupling Reagent: If using a standard carbodiimide-based method is failing, consider more potent alternatives. For direct urea synthesis, activated carbamates or isocyanates are common. Using a phosgene equivalent like triphosgene in the presence of a non-nucleophilic base can be highly effective but requires stringent safety precautions.[2]

    • Solvent Selection: In solid-phase synthesis, switching from Dichloromethane (DCM) or Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP) can improve the solvation of reactants and prevent aggregation of the growing chain on the resin.[7]

    • Temperature & Time: For sterically hindered reactions, increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for epimerization or side product formation at elevated temperatures.[2]

Issue 2: Racemization of the Chiral Center

Maintaining the stereochemical integrity of the L-valine starting material is critical for the biological activity of the final product.

  • Root Cause Analysis:

    • Harsh Reaction Conditions: The use of strong bases or high temperatures can lead to the deprotonation of the alpha-carbon, resulting in racemization.

    • Protecting Group Effects: Certain protecting groups on the carboxyl terminus can influence the susceptibility of the alpha-proton to abstraction. Over-activation of the carboxyl group during certain synthetic routes can also promote racemization.[2]

  • Solutions & Scientific Rationale:

    • Use Weaker Bases: If a base is required, opt for a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or 2,4,6-Collidine instead of stronger bases.[2]

    • Control Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0°C and slowly warm to room temperature if necessary.

    • Protecting Group Strategy: The choice of protecting group for the carboxylic acid is crucial. A methyl or ethyl ester is generally stable. If solid-phase synthesis is used, the choice of linker and resin is important.[8]

Issue 3: Challenges in Purification

This compound and its intermediates can be difficult to purify due to their polarity and potential for co-elution with similar impurities.

  • Root Cause Analysis:

    • Similar Polarity: Unreacted starting materials, especially the valine derivative, can have polarities very similar to the this compound product, making chromatographic separation difficult.

    • Product Solubility: The product may have limited solubility in common organic solvents used for chromatography, leading to poor recovery and band broadening.

    • Byproduct Interference: Side products from the urea formation step can co-elute with the main product.

  • Solutions & Scientific Rationale:

    • Optimize Chromatography:

      • Normal Phase: If the compound is sufficiently non-polar, silica gel chromatography can be effective. A gradient elution from a non-polar solvent (e.g., Hexanes) to a more polar one (e.g., Ethyl Acetate) may be required. Adding a small amount of acetic acid or triethylamine to the mobile phase can improve peak shape for acidic or basic compounds, respectively.

      • Reverse Phase HPLC: For highly polar compounds, preparative Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[9] A water/acetonitrile or water/methanol gradient with a TFA or formic acid modifier is a common starting point.

    • Recrystallization: If a highly pure solid can be obtained, recrystallization is an excellent and scalable purification method. A systematic solvent screen is necessary to identify a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

    • Derivatization: In some cases, it may be easier to purify a protected version of this compound and then perform the final deprotection step on the purified material.[6]

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Urea Formation

This protocol describes a general method for the synthesis of a this compound derivative from a protected L-valine ester and a primary amine via an isocyanate intermediate.

Workflow Diagram

G cluster_0 Isocyanate Formation cluster_1 Coupling Reaction amine Primary Amine (R-NH2) isocyanate Isocyanate Intermediate (R-N=C=O) amine->isocyanate phosgene Triphosgene Base (e.g., DIPEA) phosgene->isocyanate valine L-Valine Ester (H2N-Val-OR') isocyanate->valine Add to reaction product Protected this compound (R-NH-CO-NH-Val-OR') valine->product

Caption: Two-stage workflow for this compound synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the L-valine ester hydrochloride salt (1.0 eq) in anhydrous DCM. Add a non-nucleophilic base like DIPEA (2.2 eq) and stir until a clear solution is formed. Ensure all glassware is oven-dried and the reaction is under an inert atmosphere (N₂ or Ar).

  • Isocyanate Formation (In a separate flask): Dissolve the primary amine starting material (1.0 eq) and a proton sponge or hindered base (2.5 eq) in anhydrous DCM and cool to 0°C. Slowly add a solution of triphosgene (0.4 eq) in DCM. Caution: Triphosgene is highly toxic and reacts with moisture to release phosgene gas. Handle only in a certified fume hood with appropriate personal protective equipment.

  • Reaction Monitoring: Monitor the formation of the isocyanate by IR spectroscopy (characteristic strong absorption near 2250 cm⁻¹) or by quenching a small aliquot with methanol and analyzing by LC-MS.

  • Coupling: Once the isocyanate formation is complete, slowly add the pre-prepared L-valine ester solution from step 1 to the isocyanate reaction mixture at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the valine ester by TLC or LC-MS.

  • Work-up: Quench the reaction by adding a saturated solution of ammonium chloride (NH₄Cl).[10] Separate the organic layer. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate (NaHCO₃), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Part 4: Data Tables for Scale-Up Considerations

Table 1: Comparison of Protecting Groups for Valine's Carboxyl Group

The choice of protecting group is fundamental to the success of the synthesis, especially in multi-step sequences.[11][12]

Protecting GroupAbbreviationIntroduction MethodCleavage ConditionsAdvantages & Disadvantages
Methyl Ester -OMeFischer esterification (MeOH, H⁺)Saponification (NaOH, LiOH)Pro: Simple, low cost. Con: Basic hydrolysis can cause racemization.
tert-Butyl Ester -OtBuIsobutylene, H⁺Strong acid (TFA, HCl)Pro: Orthogonal to Fmoc group.[12] Con: Requires strongly acidic cleavage.
Benzyl Ester -OBnBenzyl bromide, baseCatalytic Hydrogenolysis (H₂, Pd/C)Pro: Mild, neutral cleavage.[13] Con: Incompatible with other reducible groups.
Table 2: Key Parameters for Process Scale-Up

Scaling a process from grams to kilograms introduces new variables that must be controlled.[3][5]

ParameterLaboratory Scale (1-10g)Pilot/Manufacturing Scale (1-100kg+)Key Challenges & Mitigation Strategies
Mixing Magnetic stirrerOverhead mechanical stirrer, bafflesChallenge: Inefficient mixing leads to local concentration gradients and hot spots. Strategy: Use computational fluid dynamics (CFD) to model mixing. Select appropriate impeller type and speed.[3]
Heat Transfer Oil bath, ice bathJacketed reactor with thermal fluidChallenge: Surface area-to-volume ratio decreases, making heat removal difficult.[3] Strategy: Ensure slow addition of reagents. Use a reactor with a high heat transfer coefficient.
Reagent Addition Syringe, dropping funnelMetering pumpsChallenge: Uncontrolled addition can cause dangerous exotherms. Strategy: Use calibrated pumps for precise, slow addition. Monitor internal temperature in real-time.
Work-up Separatory funnelJacketed reactor with bottom outlet valveChallenge: Emulsions and difficult phase separations are harder to manage.[6] Strategy: Use anti-solvents or brine to improve phase separation. Allow adequate settling time.

References

Removal of residual solvents from purified Ureidovaline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purified Ureidovaline

A Guide to Efficient Residual Solvent Removal

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the removal of residual solvents from purified this compound. As a key intermediate in the synthesis of Ritonavir, ensuring the purity of this compound is critical for the quality of the final active pharmaceutical ingredient (API).[1] This guide provides in-depth, practical solutions in a question-and-answer format to help you navigate and troubleshoot your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are residual solvents and why are they a concern for this compound?

Residual solvents are organic volatile chemicals used or produced during the synthesis and purification of drug substances like this compound.[2] They are not completely removed by standard manufacturing techniques.[2] For this compound, these solvents can originate from reaction media, crystallization, and washing steps.

The primary concerns are:

  • Patient Safety: Residual solvents provide no therapeutic benefit and can be toxic.[1] Regulatory bodies, through guidelines like the International Council for Harmonisation (ICH) Q3C, set strict limits on their presence in final pharmaceutical products to ensure patient safety.[3][4]

  • Product Quality: The presence of unwanted solvents can affect the physicochemical properties of this compound, such as its crystal structure, dissolution rate, and stability.[5]

  • Regulatory Compliance: Meeting the stringent limits for residual solvents is a mandatory requirement for regulatory approval of any API.[6]

Q2: Which residual solvents are commonly found in this compound and what are their acceptable limits?

While the specific solvents depend on the synthetic route, common solvents used for related amino acid derivatives and in general pharmaceutical synthesis include methanol, ethanol, acetone, ethyl acetate, and dimethylformamide (DMF).[7][8][9] Given this compound's slight solubility in methanol and potential use of other common organic solvents in its synthesis and purification, these are likely candidates for residual solvents.[6]

The acceptable limits for these solvents are defined by the ICH Q3C guidelines, which classify solvents into three classes based on their toxicity.[5]

Solvent ICH Class Concentration Limit (ppm) Permitted Daily Exposure (PDE) (mg/day)
Methanol2300030.0
Ethanol3500050.0
Acetone3500050.0
Ethyl Acetate3500050.0
Dimethylformamide (DMF)28808.8

This table is a summary based on the ICH Q3C(R9) guidelines. Always refer to the latest version of the guidelines for complete and up-to-date information.[3]

Q3: What are the primary methods for removing residual solvents from this compound?

The most common and effective methods for removing residual solvents from pharmaceutical powders like this compound include:

  • Oven Drying (including Vacuum Oven): This is a straightforward method involving heating the material to evaporate the residual solvents.[10][11] A vacuum oven is particularly effective as it lowers the boiling point of the solvents, allowing for drying at lower temperatures, which is crucial for heat-sensitive compounds.[12]

  • Rotary Evaporation (Rotovap): This technique is ideal for removing solvents from a solution or slurry before obtaining the final solid. It combines reduced pressure, gentle heating, and rotation to increase the surface area for efficient evaporation.[7]

  • Lyophilization (Freeze-Drying): This is a gentle drying method that involves freezing the material and then reducing the pressure to allow the frozen solvent to sublimate directly from a solid to a gas. It is particularly suitable for thermally sensitive compounds and can yield a highly porous, easily soluble powder.

Troubleshooting Guide

Problem 1: High levels of a Class 2 solvent (e.g., Methanol) detected in the final this compound product.

Potential Causes:

  • Inefficient Drying: The drying time, temperature, or vacuum may be insufficient to remove the solvent effectively.

  • Strong Solvent-Solute Interactions: this compound may have a strong affinity for the solvent, making it difficult to remove.

  • Inappropriate Drying Method: The chosen drying method may not be suitable for the specific solvent and material properties.

Solutions:

Workflow: Optimizing Vacuum Oven Drying

start High Methanol Detected check_params Review Drying Parameters: - Temperature - Vacuum Level - Time start->check_params increase_time Increase Drying Time (e.g., in 4-hour increments) check_params->increase_time Start with least harsh re_analyze Re-analyze for Residual Solvents (Headspace GC) increase_time->re_analyze increase_temp Increase Temperature Cautiously (Monitor for degradation) increase_temp->re_analyze increase_vac Increase Vacuum (Lower solvent boiling point) increase_vac->re_analyze pass Methanol Levels Acceptable re_analyze->pass fail Methanol Levels Still High re_analyze->fail fail->increase_temp If thermally stable fail->increase_vac If temp is limited consider_alt Consider Alternative Methods: - Lyophilization - Nitrogen Purge fail->consider_alt If oven drying is ineffective

Caption: Troubleshooting workflow for high methanol levels.

Step-by-Step Protocol: Enhanced Vacuum Oven Drying

  • Initial Assessment: Before making changes, confirm the thermal stability of this compound. While specific data is limited, its classification as a stable solid for shipping suggests some thermal tolerance.[6] However, it's prudent to start with mild conditions.

  • Parameter Adjustment:

    • Temperature: If this compound is stable, cautiously increase the oven temperature in increments of 5-10°C. Monitor for any change in color or purity, which could indicate degradation.[12]

    • Vacuum: Ensure a deep vacuum is applied to significantly lower the boiling point of methanol.[12]

    • Time: Extend the drying time. Sometimes, diffusion of the solvent out of the crystal lattice is the rate-limiting step.

  • Nitrogen Sweep: Introduce a slow, controlled bleed of dry nitrogen into the vacuum oven.[12] This can help to displace solvent vapors and accelerate the drying process.

  • Re-crystallization: If the solvent is trapped within the crystal structure, re-dissolving the this compound in a more volatile, less toxic solvent (like ethanol or ethyl acetate) and re-crystallizing may be necessary. This should be followed by an optimized drying step.

Problem 2: The this compound powder "bakes" into a hard cake during oven drying.

Potential Causes:

  • Exceeding the Glass Transition Temperature: If this compound is amorphous, heating above its glass transition temperature can cause it to soften and fuse.

  • Presence of a Low-Melting Point Impurity: An impurity could be melting and acting as a binder.

  • Excessive Residual Solvent: A high concentration of residual solvent can partially dissolve the solid, which then forms a hard mass upon solvent removal.

Solutions:

Decision Logic: Addressing Product Agglomeration

start Product Forms Hard Cake lower_temp Lower Drying Temperature (Stay below potential Tg or m.p.) start->lower_temp use_lyo Switch to Lyophilization (Avoids high temperatures) start->use_lyo If heat-sensitive pre_dry Pre-dry with Rotovap (Reduce bulk solvent before oven) start->pre_dry If starting from slurry check_purity Analyze for Impurities (HPLC) start->check_purity If cause is unclear lower_temp->start Re-evaluate use_lyo->start Problem Solved repurify Re-purify Material check_purity->repurify If impurities are found

Caption: Decision tree for resolving powder caking during drying.

Step-by-Step Protocol: Lyophilization for Heat-Sensitive Materials

  • Dissolution: Dissolve the purified this compound in a suitable solvent system from which it can be effectively freeze-dried. A mixture of an organic solvent and water is often used. Given this compound's properties, a system like tert-butanol/water could be a good starting point.

  • Freezing: Freeze the solution completely. The freezing rate can influence the crystal structure of the ice, which in turn affects the pore size and drying efficiency of the final product.

  • Primary Drying (Sublimation): Apply a deep vacuum to the frozen sample. The shelf temperature is controlled to provide the energy for the solvent to sublimate directly from solid to vapor.

  • Secondary Drying (Desorption): After all the ice has sublimated, the temperature is gradually increased to remove any bound solvent molecules. This step is crucial for achieving very low residual solvent levels.

  • Result: Lyophilization typically produces a light, porous cake that is easily crushed into a fine powder, avoiding the issue of baking.

Problem 3: Rotary evaporation is slow and inefficient for removing a high-boiling point solvent (e.g., DMF).

Potential Causes:

  • Insufficient Vacuum: The vacuum level may not be low enough to significantly reduce the boiling point of DMF.

  • Low Bath Temperature: The heating bath temperature may be too low to provide enough energy for evaporation at the given pressure.

  • Slow Rotation Speed: A slow rotation speed limits the surface area of the liquid film, reducing the evaporation rate.

Solutions:

Step-by-Step Protocol: Optimizing Rotary Evaporation

  • System Check: Ensure your vacuum pump is capable of reaching the necessary low pressure and that there are no leaks in the system.

  • The 20/40/60 Rule: A good starting point for optimizing rotary evaporation is the "20/40/60 Rule". This suggests that the cooling water for the condenser should be at 20°C, the vapor temperature of the solvent should be around 40°C, and the heating bath should be at 60°C. Adjust the vacuum to achieve the target vapor temperature.

  • Parameter Adjustment for DMF:

    • Vacuum: To evaporate DMF efficiently, a high vacuum (typically below 10 mbar) is required.[7]

    • Bath Temperature: Increase the bath temperature. However, be mindful of the thermal stability of this compound. A temperature of 50-60°C is often a safe and effective range.

    • Rotation Speed: Increase the rotation speed to create a thinner, more uniform film of the solution on the flask wall, which accelerates evaporation.

  • Use a Bump Trap: When working with high vacuum and higher temperatures, there is an increased risk of the solution "bumping" into the condenser. Always use a bump trap to prevent loss of your product.

By systematically addressing these common issues, you can significantly improve the efficiency and effectiveness of residual solvent removal from your purified this compound, ensuring a high-quality product that meets all regulatory standards.

References

Validation & Comparative

A Comparative Toxicological Guide to Ureidovaline and Other Ritonavir Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Ritonavir Formulations

Ritonavir, an antiretroviral protease inhibitor, is a crucial component in the treatment of HIV/AIDS, primarily used to boost the efficacy of other protease inhibitors.[1][2] The synthetic route and degradation pathways of Ritonavir can lead to the formation of various impurities.[3] The presence of these impurities, even at trace levels, can significantly impact the safety and efficacy of the final drug product.[4] Therefore, a thorough understanding and control of the toxicological profiles of these impurities are paramount for ensuring patient safety and meeting regulatory standards.[5]

This guide provides a comparative toxicological assessment of Ureidovaline (Ritonavir Impurity A) and other significant impurities of Ritonavir. It synthesizes available experimental data, in silico toxicological predictions, and regulatory perspectives to offer a comprehensive resource for researchers and drug development professionals.

This compound (Ritonavir Impurity A): A Profile

This compound, chemically known as (2S)-3-Methyl-2-[[methyl[[2-(1-methylethyl)thiazol-4-yl]methyl]carbamoyl] amino]butanoicacid, is a known process-related impurity of Ritonavir.[6]

Toxicological Profile of this compound

Direct experimental toxicological data on this compound is limited. However, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[7]

In Silico Toxicity Prediction of this compound:

To further elucidate the toxicological profile of this compound in the absence of extensive experimental data, in silico predictions were generated using established computational toxicology models.

Toxicological EndpointPredicted Risk (OSIRIS Property Explorer)Prediction Details (Lazar Toxicity Prediction)
Mutagenicity Low RiskInactive in Ames test
Tumorigenicity Low RiskNon-carcinogenic
Irritant Effect Medium RiskPredicted to be an irritant
Reproductive Effect Low RiskNo reproductive toxicity predicted

Disclaimer: In silico predictions are computational estimations and do not replace experimental testing. They are valuable tools for risk assessment and prioritization.

The in silico predictions align with the GHS classification, indicating a potential for irritant effects. Importantly, the predictions suggest a low risk for mutagenicity and tumorigenicity, which are critical endpoints for pharmaceutical impurities.

Comparative Analysis with Other Ritonavir Impurities

The toxicological landscape of Ritonavir impurities is diverse, ranging from mild irritants to potent genotoxins. A comparative analysis is essential for a comprehensive risk assessment.

High-Toxicity Impurity: N-nitroso-2,4-thiazoleamine (NITMA)

Recently, the U.S. Food and Drug Administration (FDA) has highlighted concerns about the presence of a nitrosamine impurity, (N-((2-isopropylthiazol-4-yl)methyl)-N-methylnitrous amide (NITMA), in some Ritonavir-containing drug products.[8] Nitrosamine impurities are classified as a "cohort of concern" due to their high potential as mutagenic carcinogens.[4]

The FDA has set a stringent Acceptable Intake (AI) limit for NITMA at 26.5 ng/day , underscoring its significant toxic potential.[8] This provides a critical benchmark for a high-toxicity impurity and emphasizes the necessity of rigorous control strategies for such compounds.

Other Process and Degradation Impurities

Besides this compound and NITMA, several other impurities are associated with Ritonavir. This guide focuses on two representative examples: Ritonavir Impurity D and Ritonavir Impurity P.

In Silico Toxicity Prediction of Ritonavir Impurities D and P:

ImpurityToxicological EndpointPredicted Risk (OSIRIS Property Explorer)Prediction Details (Lazar Toxicity Prediction)
Ritonavir Impurity D Mutagenicity Low RiskInactive in Ames test
Tumorigenicity Low RiskNon-carcinogenic
Irritant Effect Low RiskNot predicted to be an irritant
Reproductive Effect Low RiskNo reproductive toxicity predicted
Ritonavir Impurity P Mutagenicity Medium RiskEquivocal/Potentially mutagenic
Tumorigenicity Medium RiskPotentially carcinogenic
Irritant Effect Low RiskNot predicted to be an irritant
Reproductive Effect Low RiskNo reproductive toxicity predicted

Disclaimer: In silico predictions are computational estimations and do not replace experimental testing.

Based on these in silico predictions, Ritonavir Impurity D appears to have a low toxicity profile, similar to this compound in terms of mutagenic and tumorigenic potential. However, Ritonavir Impurity P shows a medium risk for mutagenicity and tumorigenicity, suggesting it may be of higher toxicological concern than this compound and Impurity D and warrants further investigation and stricter control.

Summary of Comparative Toxicity

The following table summarizes the known and predicted toxicological information for this compound and other selected Ritonavir impurities.

ImpurityCommon NameKnown/Predicted Toxicity
This compound Ritonavir Impurity AKnown: Skin and eye irritant.[7] Predicted: Low risk of mutagenicity and tumorigenicity.
NITMA N-nitroso-2,4-thiazoleamineHigh Concern: Potent mutagenic carcinogen with a strict acceptable intake limit of 26.5 ng/day.[8]
Ritonavir Impurity D 2,5-Thiazolylmethyl-dicarbamate RitonavirPredicted: Low risk of mutagenicity, tumorigenicity, and irritation.
Ritonavir Impurity P Ritonavir Aminoalcohol UreaPredicted: Medium risk of mutagenicity and tumorigenicity.

Experimental Protocols for Toxicity Assessment

The evaluation of impurity toxicity follows a structured approach, often beginning with in silico assessment, followed by in vitro and, if necessary, in vivo assays.

In Silico Toxicity Assessment Workflow

cluster_0 In Silico Toxicity Assessment Workflow start Identify Impurity Structure qsar Perform (Q)SAR Analysis (e.g., OSIRIS, Lazar) start->qsar endpoints Predict Key Toxicological Endpoints: - Mutagenicity (Ames) - Carcinogenicity - Irritation - Reproductive Toxicity qsar->endpoints classify Classify Impurity based on Predictions (ICH M7 Classes) endpoints->classify risk Preliminary Risk Assessment classify->risk

Caption: Workflow for in silico toxicity assessment of pharmaceutical impurities.

In Vitro Genotoxicity Testing: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[9]

Step-by-Step Methodology:

  • Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) with and without metabolic activation (S9 mix).

  • Dose Range Finding: Determine a suitable concentration range for the impurity, typically up to a maximum of 5000 µ g/plate , considering its solubility and cytotoxicity.

  • Main Experiment:

    • Without S9: Mix the test impurity at various concentrations with the bacterial culture and minimal glucose agar. Pour onto plates.

    • With S9: Mix the test impurity, S9 metabolic activation system, and bacterial culture. Pre-incubate, then add to minimal glucose agar and pour onto plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive response is typically defined as a dose-related increase in revertant colonies, usually a two-fold or greater increase over the solvent control.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability and cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow cells to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the impurity for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the impurity that inhibits 50% of cell viability).

Regulatory Context and Risk Management

The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in pharmaceutical products.

ICH M7: Genotoxic Impurities

ICH M7 provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[8] It outlines a classification system for impurities:

cluster_1 ICH M7 Impurity Classification class1 Class 1 Known mutagenic carcinogens class2 Class 2 Known mutagens, unknown carcinogenic potential class3 Class 3 Alerting structure, no mutagenicity data class4 Class 4 Alerting structure with sufficient data to demonstrate lack of mutagenicity class5 Class 5 No structural alerts, or alerting structure with no correlation to mutagenicity

Caption: Classification of pharmaceutical impurities based on mutagenic potential according to ICH M7.

Impurities are controlled based on their classification, with stricter limits for those with higher genotoxic potential. For Class 1 and 2 impurities, a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day is often applied for chronic exposure.[10]

ICH Q3A/B: Impurities in New Drug Substances and Products

These guidelines establish thresholds for the identification, qualification, and reporting of impurities.[11] The qualification threshold is the level at which an impurity needs to be toxicologically evaluated. This threshold is dependent on the maximum daily dose of the drug. For a drug with a maximum daily dose of ≤2 g/day , the qualification threshold is the lower of 0.15% or 1.0 mg total daily intake.

Conclusion

The toxicological assessment of Ritonavir impurities is a critical aspect of ensuring the safety and quality of this vital medication. While this compound (Impurity A) is identified as a skin and eye irritant, in silico predictions suggest a low risk for more severe toxicities like mutagenicity. This contrasts sharply with the high concern for the nitrosamine impurity NITMA, which is a potent mutagenic carcinogen. Other impurities, such as the predicted medium-risk Impurity P, require careful monitoring and control.

A comprehensive approach that combines experimental data, in silico predictions, and a thorough understanding of regulatory guidelines is essential for the effective risk management of impurities in Ritonavir and other pharmaceutical products. Continuous vigilance and further toxicological studies on identified impurities are crucial to safeguard patient health.

References

A Senior Application Scientist's Guide to the Comparative Analysis of Ureidovaline Synthesis Routes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Ureidovaline

This compound, a non-proteinogenic amino acid characterized by a urea moiety attached to the alpha-amino group of a valine backbone, represents a critical structural motif in modern medicinal chemistry. Its significance is prominently highlighted as a key intermediate or a known impurity in the synthesis of vital antiviral drugs, such as the protease inhibitor Ritonavir. The stereochemical integrity of the valine core and the efficient, safe formation of the urea linkage are paramount challenges in its synthesis. The development of robust, scalable, and sustainable synthetic routes is therefore a subject of intense interest for professionals in drug development and process chemistry. This guide provides an in-depth comparative analysis of the primary synthetic strategies for producing this compound and its analogs, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols.

Part 1: Chemical Synthesis Strategies

The chemical synthesis of this compound and related N-carbamoyl amino acids hinges on the formation of the urea bond. This can be approached through several distinct pathways, each with a unique profile of advantages, disadvantages, and practical considerations. We will explore the most prominent methods, from classical approaches using highly reactive reagents to modern, safer alternatives.

Route 1: The Isocyanate Addition Pathway

This is the most direct and convergent approach, involving the nucleophilic attack of the amino group of L-valine (or its ester derivative) on an isocyanate. The primary challenge shifts from the urea bond formation itself to the synthesis and handling of the requisite isocyanate.

Causality and Mechanistic Insight: The reaction mechanism is a straightforward nucleophilic addition. The lone pair of the nitrogen atom in L-valine attacks the electrophilic carbon of the isocyanate. To prevent the carboxylic acid of valine from interfering (e.g., via decarboxylation or side reactions), the reaction is typically performed under alkaline aqueous conditions, which deprotonates the carboxyl group, rendering it a carboxylate and enhancing the nucleophilicity of the amine.[1] This method's efficiency stems from its directness, often resulting in high yields with simple work-up procedures.

Experimental Protocol: Direct Isocyanate Addition in Aqueous Media This protocol is adapted from a general method for synthesizing chiral urea derivatives from natural amino acids.[1]

  • Dissolution: Dissolve L-valine (1.0 eq) in an aqueous solution of Sodium Hydroxide (1.0 M) in a reaction vessel. Stir at room temperature until a clear solution is obtained.

  • Isocyanate Addition: To the stirred solution, add the desired aryl or alkyl isocyanate (1.0-1.1 eq) dropwise. Note: For this compound specifically, a custom isocyanate precursor is required; this protocol illustrates the general urea formation step.

  • Reaction: Continue stirring at room temperature. The reaction is typically complete within 5 hours. Monitor progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture in an ice bath and carefully acidify with HCl (1 M) to a pH of ~2-3.

  • Isolation: The this compound product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Advantages:

  • High efficiency and rapid reaction times.[1]

  • Often proceeds with good to excellent yields.[1]

  • "Green" approach when using water as a solvent, avoiding hazardous organic solvents.[1]

  • Simple filtration-based isolation of the product.[1]

Disadvantages:

  • Requires pre-synthesis of the corresponding isocyanate, which can be hazardous and moisture-sensitive.

  • Limited commercial availability of complex isocyanates.

Logical Flow Diagram: Isocyanate Addition Route

cluster_start Starting Materials L_Valine L-Valine Reaction_Vessel Reaction (Nucleophilic Addition) L_Valine->Reaction_Vessel Isocyanate R-N=C=O Isocyanate->Reaction_Vessel Base Aqueous NaOH Base->Reaction_Vessel Acidification Acidification (HCl) Reaction_Vessel->Acidification Isolation Filtration & Drying Acidification->Isolation Product This compound Product Isolation->Product

Caption: Workflow for direct isocyanate addition to L-valine.

Route 2: Phosgene and Phosgene-Surrogate Mediated Synthesis

This classical method involves the in situ generation of an isocyanate from an amino acid ester using phosgene or safer, solid substitutes like diphosgene or triphosgene. This route is powerful but requires stringent safety protocols due to the high toxicity of the reagents.

Causality and Mechanistic Insight: The reaction proceeds by converting the amino acid ester hydrochloride into an intermediate chloroformamide, which then eliminates HCl to form the highly reactive isocyanate.[2] Using a biphasic system (e.g., methylene chloride and aqueous sodium bicarbonate) is critical. The bicarbonate neutralizes the HCl generated, driving the reaction forward and preventing unwanted side reactions. The use of an ester form of valine (e.g., methyl or allyl ester) is necessary to protect the carboxylic acid functionality during the reaction.[2][3]

Experimental Protocol: Triphosgene-Mediated Isocyanate Formation This protocol is based on a general procedure for synthesizing amino acid ester isocyanates.[2]

  • Setup: In a three-necked flask, prepare a biphasic mixture of L-valine methyl ester hydrochloride (1.0 eq) in methylene chloride and a saturated aqueous solution of sodium bicarbonate. Cool the mixture in an ice bath.

  • Reagent Addition: While stirring vigorously, add triphosgene (a safer substitute for phosgene gas, ~0.34 eq) in a single portion.

  • Reaction: Stir the mixture in the ice bath for 15-30 minutes. The reaction is rapid.

  • Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with additional methylene chloride.

  • Drying and Concentration: Combine the organic layers, dry over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude valine methyl ester isocyanate. This isocyanate can then be reacted with an amine to form the final ureido product.

  • Urea Formation: Dissolve the crude isocyanate in a suitable solvent (e.g., THF) and add the desired amine (1.0 eq). Stir until the reaction is complete, then proceed with standard work-up and purification.

Advantages:

  • High-yielding and rapid conversion to the isocyanate intermediate.[2]

  • Applicable to a wide range of amino acid esters.

Disadvantages:

  • Extreme toxicity of phosgene and its surrogates requires specialized handling and safety precautions.[4]

  • The isocyanate intermediate is often unstable and used immediately without purification.

  • Requires protection of the carboxylic acid as an ester, adding steps to the overall synthesis.

Logical Flow Diagram: Phosgene-Surrogate Route

Valine_Ester L-Valine Ester HCl Isocyanate_Formation Isocyanate Formation (Biphasic) Valine_Ester->Isocyanate_Formation Triphosgene Triphosgene Triphosgene->Isocyanate_Formation Bicarbonate Aq. NaHCO₃ Bicarbonate->Isocyanate_Formation Isocyanate_Intermediate Valine Ester Isocyanate (Intermediate) Isocyanate_Formation->Isocyanate_Intermediate Urea_Formation Urea Formation Isocyanate_Intermediate->Urea_Formation Amine Amine (R-NH₂) Amine->Urea_Formation Product This compound (Ester) Urea_Formation->Product

Caption: Workflow for triphosgene-mediated synthesis.

Route 3: The Curtius Rearrangement Pathway

The Curtius rearrangement offers an elegant and safer alternative for generating the critical isocyanate intermediate in situ from a carboxylic acid, thereby avoiding the handling of phosgene or isolated isocyanates.

Causality and Mechanistic Insight: This reaction transforms a carboxylic acid into an acyl azide, which upon thermal or photochemical rearrangement, eliminates nitrogen gas to form an isocyanate.[5][6] The key advantage is that the entire sequence can often be performed in one pot. A carboxylic acid is first activated, then converted to the acyl azide with an azide source (e.g., sodium azide or TMSN₃), which rearranges to the isocyanate. This intermediate is immediately trapped by an amine present in the mixture to form the urea bond.[7] The rearrangement proceeds with full retention of stereochemistry at the migrating group, making it ideal for chiral amino acids like valine.[5]

Experimental Protocol: One-Pot Curtius Rearrangement This protocol is based on a one-pot procedure for synthesizing ureido peptides.[7]

  • Acid Activation: Dissolve N-protected L-valine (1.0 eq) in an anhydrous solvent like THF or DMF.

  • Azide Formation: Cool the solution and add an activating agent (e.g., ethyl chloroformate) followed by sodium azide (NaN₃), or use a single reagent like diphenylphosphoryl azide (DPPA).

  • Rearrangement: Gently heat the mixture to induce the rearrangement of the acyl azide to the isocyanate. This step is accompanied by the evolution of N₂ gas.

  • Trapping: Once the isocyanate is formed, add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction Completion: Allow the reaction to proceed to completion (monitor by TLC).

  • Isolation: Perform a standard aqueous work-up, extract the product with an organic solvent, and purify by chromatography or recrystallization.

Advantages:

  • Avoids the isolation of hazardous isocyanates and the use of phosgene.[7]

  • Can be performed as a one-pot synthesis, improving operational efficiency.[7]

  • Excellent retention of stereochemical integrity.[5]

  • Tolerant of a wide range of functional groups.[6]

Disadvantages:

  • Acyl azides are potentially explosive and must be handled with care, although one-pot procedures minimize this risk.

  • May require higher temperatures for the rearrangement step.

Logical Flow Diagram: Curtius Rearrangement Route

Valine_Derivative N-Protected L-Valine One_Pot_Reaction One-Pot Process: 1. Acyl Azide Formation 2. Rearrangement (Heat) 3. Amine Trapping Valine_Derivative->One_Pot_Reaction Azide_Source DPPA or NaN₃ Azide_Source->One_Pot_Reaction Amine Amine (R-NH₂) Amine->One_Pot_Reaction Product This compound Derivative One_Pot_Reaction->Product

Caption: One-pot workflow via the Curtius Rearrangement.

Route 4: Carbonyldiimidazole (CDI) Mediated Coupling

Carbonyldiimidazole (CDI) is a widely used coupling reagent that serves as a safe and highly effective substitute for phosgene.[4][8] It allows for the formation of unsymmetrical ureas under mild conditions with minimal side products.

Causality and Mechanistic Insight: The strategy involves a two-step, one-pot process. First, an amine is reacted with CDI to form a stable, crystalline carbamoylimidazole intermediate. This intermediate is essentially a "blocked" or "masked" isocyanate.[9] In the second step, this stable intermediate is reacted with a second nucleophile, L-valine (or its ester), to form the desired unsymmetrical urea. The byproducts, carbon dioxide and imidazole, are easily removed during work-up, which is a significant advantage over many other coupling methods.[10][11] This method is particularly valued for its mild conditions and the prevention of symmetrical urea side-product formation.[9]

Experimental Protocol: CDI-Mediated Urea Synthesis This protocol is conceptualized from methods describing CDI as an isocyanate equivalent.[9][12]

  • Intermediate Formation: In an anhydrous solvent (e.g., THF), react the primary amine hydrochloride salt (R-NH₂·HCl, 1.0 eq) with CDI (1.05 eq). The use of the salt prevents the formation of symmetrical urea. Stir at room temperature until the carbamoylimidazole intermediate is formed.

  • Coupling Reaction: To the solution containing the intermediate, add L-valine (1.0 eq) and a non-nucleophilic base like triethylamine (TEA) or DIPEA (1.1 eq) to neutralize the valine carboxylic acid and facilitate the reaction.

  • Reaction Completion: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Work-up and Isolation: Remove the solvent under reduced pressure. Take up the residue in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (to remove imidazole and excess base) and then with brine. Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Advantages:

  • Excellent safety profile, avoiding phosgene and explosive azides.[10]

  • Forms stable, isolable carbamoylimidazole intermediates.[9]

  • Mild reaction conditions preserve stereochemistry and are compatible with sensitive functional groups.[11]

  • Clean reaction with easily removable byproducts (imidazole is water-soluble).[11]

Disadvantages:

  • CDI is moisture-sensitive and must be handled under anhydrous conditions.

  • May be more expensive than bulk reagents like phosgene surrogates for large-scale synthesis.

Logical Flow Diagram: CDI-Mediated Route

Amine_Salt Amine HCl (R-NH₂·HCl) Intermediate_Formation Formation of Carbamoylimidazole Amine_Salt->Intermediate_Formation CDI Carbonyldiimidazole (CDI) CDI->Intermediate_Formation Intermediate Stable Intermediate Intermediate_Formation->Intermediate Coupling Coupling Reaction Intermediate->Coupling L_Valine L-Valine + Base L_Valine->Coupling Product This compound Product Coupling->Product L_Valine L-Valine Bioreactor Biocatalytic Reaction (Aqueous Buffer, 37°C) L_Valine->Bioreactor Carbamoyl_Donor Carbamoyl Donor (e.g., Carbamoyl Phosphate) Carbamoyl_Donor->Bioreactor Enzyme Engineered Enzyme (Carbamoyltransferase) Enzyme->Bioreactor Purification Downstream Processing (Chromatography) Bioreactor->Purification Product Enantiopure this compound Purification->Product

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Ureidovaline Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in biomarker analysis.

Introduction: The Critical Role of Ureidovaline as a Biomarker

This compound is a key biomarker formed from the reaction of isocyanates with the N-terminal valine residue of hemoglobin. Its presence and concentration in blood serve as a crucial dosimeter for assessing exposure to a range of industrially significant chemicals, such as methyl isocyanate (MIC) and other isocyanate compounds. Accurate and precise quantification of this compound is paramount for toxicological studies, occupational health monitoring, and regulatory submissions. Given that data for these studies may be generated across different laboratories or over extended periods using various analytical platforms, ensuring the interchangeability of this data is not just a matter of good scientific practice—it is a regulatory necessity.

This guide provides an in-depth comparison of the primary analytical methods for this compound quantification and a detailed framework for conducting cross-validation studies. As a self-validating system, the protocols and principles outlined herein are designed to ensure the generation of robust and reliable data, grounded in established scientific and regulatory principles.

Regulatory Framework: The Imperative of Method Validation and Cross-Validation

Bioanalytical method validation is a cornerstone of drug development and biomarker analysis, ensuring that a method is suitable for its intended purpose.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have provided comprehensive guidelines, now harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1][2][3][4][5]

A critical component of these guidelines is the requirement for cross-validation . This process is essential when:

  • Data from different analytical methods are to be compared or combined.

  • Samples from a single study are analyzed at more than one laboratory.[5][6]

  • Different analytical technologies are used across various studies within a drug development program.[7]

Core Analytical Platforms for this compound Analysis

The selection of an analytical method for this compound is a critical decision, driven by the required sensitivity, specificity, and throughput of the study. The three primary platforms employed are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and to a lesser extent, High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has historically been a robust and reliable method for the analysis of hemoglobin adducts. The common workflow for this compound involves a modified Edman degradation procedure. In this process, the N-terminal this compound is cleaved from the globin chain and cyclized to form a stable hydantoin derivative, which is then analyzed by GC-MS.[8][9]

  • Causality of Experimental Choices: The conversion to a hydantoin derivative is necessary to increase the volatility and thermal stability of the analyte, making it amenable to gas chromatography. Derivatization, often with agents like heptafluorobutyric anhydride (HFBA), further enhances volatility and improves chromatographic properties and ionization efficiency, leading to lower detection limits.[9] Negative chemical ionization (NCI) is frequently employed as it offers high sensitivity for electrophilic compounds like the derivatized hydantoin.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for many bioanalytical applications due to its high sensitivity, specificity, and throughput.[11] For this compound, LC-MS/MS can be employed in two primary ways:

  • Analysis of the Hydantoin Derivative: Similar to GC-MS, the cleaved and cyclized hydantoin can be analyzed by LC-MS/MS.

  • Direct Analysis of Cleaved Adducts: Following enzymatic digestion of the globin protein, the resulting this compound-containing peptide or the modified amino acid itself can be directly quantified.[12][13]

  • Causality of Experimental Choices: The direct analysis approach avoids the need for derivatization, simplifying sample preparation. The use of tandem mass spectrometry (MS/MS) provides exceptional specificity by monitoring a specific precursor-to-product ion transition, minimizing interference from the complex biological matrix. Isotope-labeled internal standards are crucial for correcting for matrix effects and variations in instrument response, ensuring high accuracy and precision.[14]

High-Performance Liquid Chromatography (HPLC)

While less common for routine high-sensitivity quantification, HPLC with UV or fluorescence detection can be used for this compound analysis. This approach typically requires a derivatization step to introduce a chromophore or fluorophore to the analyte, enhancing detection.

  • Causality of Experimental Choices: This method is often more accessible and cost-effective than mass spectrometry-based techniques. However, it may lack the sensitivity and specificity required for detecting very low levels of adducts, especially in complex biological samples. Its utility is generally limited to studies with higher expected exposure levels.

In-Depth Method Comparison

The choice of analytical platform should be guided by a "fit-for-purpose" approach, where the validation of the method is tailored to its intended application.[8]

ParameterGC-MSLC-MS/MSHPLC-UV/Fluorescence
Sensitivity (LOQ) Low pg/g globin[10]Sub to low pg/g globinng/g globin
Specificity High (with MS detection)Very High (with MS/MS)Moderate to High (potential for interference)
Throughput Moderate (derivatization can be time-consuming)HighHigh
Sample Prep Complexity High (Edman degradation, derivatization)Moderate to High (digestion or Edman)Moderate (derivatization often required)
Robustness HighHighHigh
Cost (Instrument) Moderate to HighHighLow to Moderate
Expertise Required HighHighModerate

Cross-Validation of Analytical Methods for this compound

As per the ICH M10 guideline, cross-validation is not a simple pass/fail exercise based on predefined acceptance criteria like incurred sample reanalysis (ISR).[1][3] Instead, it is a statistical assessment of the bias between two methods.[2] The involvement of biostatisticians in the design and interpretation of cross-validation studies is highly recommended.[2]

Experimental Workflow for Cross-Validation

The following diagram outlines a typical workflow for the cross-validation of two analytical methods for this compound.

CrossValidationWorkflow Cross-Validation Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Data Evaluation SampleSelection Select Samples: - 3 levels of QCs (Low, Mid, High) - ≥ 20 incurred study samples SplitSamples Split each sample into two aliquots SampleSelection->SplitSamples MethodA Analyze one aliquot set with Method A (e.g., GC-MS) SplitSamples->MethodA MethodB Analyze the other aliquot set with Method B (e.g., LC-MS/MS) SplitSamples->MethodB DataCompilation Compile concentration data from both methods MethodA->DataCompilation MethodB->DataCompilation StatisticalAnalysis Perform Statistical Analysis: - Calculate % difference for each sample pair - Bland-Altman plot - Deming regression DataCompilation->StatisticalAnalysis BiasAssessment Assess for systematic and proportional bias StatisticalAnalysis->BiasAssessment Conclusion Draw conclusion on data comparability BiasAssessment->Conclusion

Caption: Workflow for cross-validating two analytical methods.

Detailed Protocol for Cross-Validation
  • Sample Selection:

    • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, high) spanning the analytical range.

    • Select at least 20 incurred samples (samples from dosed subjects) to represent the study population.

  • Sample Analysis:

    • Analyze the QC and incurred samples using both fully validated analytical methods.

  • Data Analysis and Interpretation:

    • For each pair of results, calculate the percentage difference: (% Difference) = [(Result_MethodB - Result_MethodA) / Mean(Result_A, Result_B)] * 100.

    • Statistical Assessment: Employ statistical tools to evaluate the agreement between the two methods. This may include:

      • Bland-Altman Plot: To visualize the agreement and identify any concentration-dependent bias.

      • Deming Regression: To determine if there is a constant or proportional bias between the methods.

Detailed Experimental Protocol: this compound by GC-MS

This protocol is based on established methods for isocyanate-derived hemoglobin adducts and represents a robust approach for this compound quantification.[8][9][10]

Workflow Diagram

GCMS_Workflow GC-MS Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Start Erythrocyte Sample Lysis Lysis and Globin Precipitation Start->Lysis Hydrolysis Modified Edman Degradation (Cleavage and Cyclization) Lysis->Hydrolysis Extraction Liquid-Liquid Extraction of Hydantoin Hydrolysis->Extraction Derivatization Derivatization with HFBA Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (NCI mode) Separation->Detection Quantification Quantification using Isotope-Labeled Internal Standard Detection->Quantification

Caption: Step-by-step workflow for this compound analysis by GC-MS.

Step-by-Step Methodology
  • Globin Isolation:

    • Lyse washed erythrocytes with purified water.

    • Precipitate globin by adding the hemolysate dropwise to cold acidic acetone.

    • Wash the precipitated globin with acetone and diethyl ether, then dry under nitrogen.

    • Rationale: This step isolates the protein of interest from other blood components that could interfere with the analysis.

  • Modified Edman Degradation:

    • Resuspend a known amount of globin in formamide.

    • Add an isotope-labeled internal standard (e.g., ¹³C₅,¹⁵N-Ureidovaline).

    • Add sodium hydroxide and pentafluorophenyl isothiocyanate (PFPITC).

    • Incubate to cleave the N-terminal valine adduct.

    • Add acetic acid to promote cyclization to the hydantoin derivative.

    • Rationale: This chemical reaction specifically targets and cleaves the N-terminal amino acid, in this case, this compound. The acidic conditions facilitate the formation of a stable hydantoin ring structure suitable for extraction and analysis.

  • Extraction:

    • Perform a liquid-liquid extraction of the hydantoin derivative using a suitable organic solvent (e.g., toluene or hexane).

    • Evaporate the organic phase to dryness.

    • Rationale: This step isolates the analyte from the reaction mixture and concentrates it for improved sensitivity.

  • Derivatization:

    • Reconstitute the dried extract in a suitable solvent and add heptafluorobutyric anhydride (HFBA).

    • Incubate to form the HFB derivative.

    • Evaporate the excess reagent and reconstitute in a solvent suitable for GC injection.

    • Rationale: Derivatization with HFBA increases the volatility and thermal stability of the hydantoin, making it ideal for GC analysis, and enhances its electron-capturing properties for sensitive detection by NCI-MS.

  • GC-MS Analysis:

    • Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Injection: Pulsed splitless injection.

    • Oven Program: A temperature gradient to ensure good separation of the analyte from any remaining matrix components.

    • MS Detection: Operate in Negative Chemical Ionization (NCI) mode, monitoring for the characteristic ions of the derivatized this compound and its internal standard.

    • Rationale: The chromatographic separation resolves the analyte from potential interferences. NCI-MS provides high sensitivity and selectivity for the electronegative HFB derivative.

Conclusion

The selection and validation of an analytical method for this compound require a deep understanding of the analyte's chemistry, the strengths and weaknesses of each analytical platform, and the stringent requirements of regulatory guidelines. LC-MS/MS is often the preferred method due to its superior sensitivity and specificity, while GC-MS remains a highly reliable and well-established alternative. Regardless of the chosen platform, a "fit-for-purpose" validation approach is essential to ensure the data are reliable for their intended use.

References

A Comparative Spectroscopic Guide to HIV Protease Inhibitors: Ritonavir and Lopinavir

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides a detailed spectroscopic comparison of two critical antiretroviral drugs, Ritonavir and Lopinavir. Initial investigation into "Ureidovaline" revealed it to be an intermediate in the synthesis of Ritonavir rather than a standalone therapeutic agent[1][2][3]. Consequently, a direct therapeutic comparison is not scientifically relevant. Instead, this guide will focus on Lopinavir, a potent HIV protease inhibitor that is almost exclusively co-formulated with Ritonavir in clinical practice[4][5][6][7]. Ritonavir acts as a pharmacokinetic booster, inhibiting the CYP3A-mediated metabolism of Lopinavir, thereby increasing its plasma concentration and therapeutic efficacy[5][8]. Their structural similarities and distinct functional groups make for an instructive spectroscopic analysis, crucial for researchers in drug development and quality control.

This document delineates the core spectroscopic signatures of each molecule—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—supported by detailed experimental protocols and comparative data.

Molecular Structures and Key Functional Groups

A foundational understanding of each molecule's structure is essential to interpret their spectroscopic data.

  • Ritonavir (C₃₇H₄₈N₆O₅S₂): Features two thiazole rings, which are unique to its structure compared to Lopinavir. It also contains multiple amide linkages, hydroxyl groups, and a central urea-like moiety.

  • Lopinavir (C₃₇H₄₈N₄O₅): Lacks the thiazole groups of Ritonavir. Its structure is characterized by a central diamine core, a terminal pyrimidinone ring, and multiple phenyl groups and amide bonds[5][9].

These differences, particularly the presence of sulfur-containing thiazole rings in Ritonavir and the distinct central backbone of Lopinavir, are the primary sources of variation in their respective spectra.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled detail regarding the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. For complex structures like Ritonavir and Lopinavir, high-field NMR is indispensable for complete structural elucidation and impurity profiling[10].

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte (Ritonavir or Lopinavir). Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), in a clean vial. DMSO-d₆ is often preferred for its ability to dissolve these complex molecules and to observe exchangeable protons (e.g., -OH, -NH). Transfer the solution to a standard 5 mm NMR tube[11].

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, which is critical for resolving the many overlapping signals in these molecules[11].

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse angle, a sufficient relaxation delay (e.g., 1-2 seconds), and 16-64 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is typically required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Comparative NMR Data Summary
Spectroscopic Feature Ritonavir Lopinavir Rationale for Difference
¹H NMR: Thiazole Protons Distinct signals present (e.g., aromatic proton at ~8.94 ppm in CD₃OD)[12].Absent.The presence of two thiazole rings is unique to Ritonavir's structure.
¹H NMR: Aromatic Region Complex multiplet patterns from multiple phenyl groups.Complex multiplet patterns from multiple phenyl groups.Both molecules contain several phenyl rings, leading to crowded aromatic regions in their spectra.
¹H NMR: Aliphatic Region Numerous signals corresponding to isopropyl, methyl, and methylene protons.Numerous signals corresponding to isopropyl, methyl, and methylene protons.Both molecules have extensive and complex aliphatic chains.
¹³C NMR: Thiazole Carbons Resonances corresponding to the thiazole ring carbons are present.Absent.The thiazole moiety is absent in Lopinavir.
¹³C NMR: Carbonyl Carbons Multiple signals in the ~155-175 ppm range from amide and carbamate groups.Multiple signals in the ~155-175 ppm range from amide and pyrimidinone groups.Both molecules contain multiple carbonyl functionalities, leading to characteristic downfield signals.
Spectroscopic Interpretation

The most telling difference in the ¹H NMR spectra is the presence of signals for the thiazole ring protons in Ritonavir, which are completely absent in Lopinavir's spectrum. One particularly distinct signal for Ritonavir is the aromatic proton on the thiazole moiety, which appears far downfield[12]. While both spectra exhibit complex and overlapping signals in the aromatic and aliphatic regions due to their large size and numerous stereocenters, two-dimensional NMR techniques like COSY and HSQC are essential for definitive assignment of all protons and carbons[10].

II. Mass Spectrometry (MS)

MS is a powerful technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for these molecules as it is a "soft" ionization technique that minimizes fragmentation of the parent molecule, allowing for clear observation of the molecular ion.

Experimental Protocol: LC-MS/MS
  • Sample Preparation: Prepare dilute solutions of the analyte (e.g., 1-10 µg/mL) in a suitable solvent mixture, typically methanol or acetonitrile with a small percentage of formic acid to promote protonation[13][14].

  • Chromatographic Separation (LC):

    • Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column[13][14].

    • Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid. This separates the analyte from any impurities before it enters the mass spectrometer.

  • Mass Spectrometric Detection (MS):

    • Analyze the column eluent using a tandem mass spectrometer (e.g., triple quadrupole or ion trap) with an ESI source operating in positive ion mode[13][15].

    • Full Scan (MS1): Acquire a full scan spectrum to identify the protonated molecular ion [M+H]⁺.

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions. This is crucial for structural confirmation and quantification via Multiple Reaction Monitoring (MRM)[16].

Comparative MS Data Summary
Spectroscopic Feature Ritonavir Lopinavir Rationale for Difference
Molecular Formula C₃₇H₄₈N₆O₅S₂C₃₇H₄₈N₄O₅Different elemental composition due to the two thiazole rings in Ritonavir.
Molecular Weight 720.95 g/mol 628.80 g/mol [5]The presence of two sulfur and two additional nitrogen atoms in Ritonavir accounts for the higher mass.
[M+H]⁺ Ion (m/z) 721.4[13]629.6[13]Corresponds to the protonated molecule of each compound.
Key MS/MS Fragments (m/z) 295.1, 426.1[17]447.1[16][17]Fragmentation patterns are unique "fingerprints" arising from the distinct chemical bonds and functional groups in each molecule.
Spectroscopic Interpretation

The most straightforward distinction is the molecular weight. Ritonavir's protonated molecule is observed at an m/z of ~721.4, while Lopinavir's appears at ~629.6[13][17]. This mass difference of approximately 92 Da directly reflects the difference in their elemental compositions. Furthermore, their MS/MS fragmentation patterns are entirely distinct. The fragmentation of Ritonavir often involves cleavage around the thiazole groups, whereas Lopinavir's fragmentation is dictated by the bonds in its central backbone[16][17]. These unique transitions are leveraged in clinical settings for highly selective and sensitive quantification of each drug in patient plasma[13][18].

III. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of functional groups within a molecule. It is particularly useful for identifying key chemical bonds such as C=O (carbonyls), N-H (amides), and O-H (hydroxyls).

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal (e.g., diamond or germanium). No extensive sample preparation like KBr pellets is required, making ATR a rapid and efficient method[19].

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹[11][19].

  • Data Processing: The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum.

Comparative FTIR Data Summary
Vibrational Mode Approximate Wavenumber (cm⁻¹) Ritonavir Lopinavir Interpretation
O-H & N-H Stretching 3300 - 3500Broad peak observed[20].Broad peaks observed at ~3402 and ~3300 cm⁻¹[21].Both molecules have multiple hydroxyl (-OH) and amide (N-H) groups capable of hydrogen bonding, resulting in broad absorption bands in this region.
C-H Stretching 2850 - 3000Present[20].Present[21].Characteristic of the abundant aliphatic and aromatic C-H bonds in both structures.
C=O Stretching (Amide/Carbamate) 1630 - 1720Strong absorptions, e.g., ~1702 cm⁻¹[20].Strong absorption at ~1651 cm⁻¹[22].Both molecules contain multiple amide and other carbonyl groups, leading to very strong, characteristic peaks in this "carbonyl region."
C=N & C=C Stretching 1500 - 1650Present, associated with thiazole and phenyl rings[20].Present, associated with phenyl rings.These absorptions confirm the presence of aromatic and heteroaromatic systems in both molecules.
Spectroscopic Interpretation

The FTIR spectra of Ritonavir and Lopinavir are broadly similar due to the prevalence of common functional groups like amides, hydroxyls, and phenyl rings in both structures[20][21][23]. Both show a prominent broad band in the 3300-3500 cm⁻¹ region, indicative of N-H and O-H stretching involved in hydrogen bonding. Similarly, strong carbonyl (C=O) stretching bands are a major feature between 1630-1720 cm⁻¹ for both compounds[20][22].

Subtle differences can be observed in the fingerprint region (below 1500 cm⁻¹), where the unique vibrational modes of the thiazole rings in Ritonavir would contribute. However, without a side-by-side overlay of high-resolution spectra, definitively assigning these minor differences can be challenging. FTIR is therefore best used as a rapid identity check and for confirming the presence of key functional groups rather than for distinguishing between these two specific molecules without a reference standard.

Workflow & Data Integration Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the molecular structures and their key spectroscopic identifiers.

Diagram 1: General Spectroscopic Characterization Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Weighing & Dissolution P2 Dilution / Transfer to Tube P1->P2 A1 NMR Spectrometer P2->A1 Analyte A2 LC-MS/MS System P2->A2 Analyte A3 FTIR Spectrometer P2->A3 Analyte D1 Fourier Transform Baseline Correction A1->D1 D2 Chromatogram Integration MS/MS Fragmentation Analysis A2->D2 D3 Background Subtraction Peak Identification A3->D3 Final Structural Confirmation & Comparative Analysis D1->Final D2->Final D3->Final G cluster_ritonavir Ritonavir Structure cluster_lopinavir Lopinavir Structure cluster_data Distinct Spectroscopic Data R_Struct C37H48N6O5S2 R_FG Key Features: - Thiazole Rings - Amides, -OH R_Struct->R_FG MS MS: [M+H]+ at m/z 721 (RIT) vs m/z 629 (LPV) R_Struct->MS NMR NMR: Thiazole proton signals (~8.94 ppm) ONLY in Ritonavir R_FG->NMR L_Struct C37H48N4O5 L_FG Key Features: - Pyrimidinone Ring - Amides, -OH L_Struct->L_FG L_Struct->MS L_FG->NMR Absent

References

Comparative Stability of Ureidovaline: An In-Depth Analysis Against Other Ureido Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals

Introduction: The Ureido Moiety in Modern Drug Discovery

The ureido moiety, with its characteristic -NH-C(=O)-NH- structure, is a cornerstone functional group in medicinal chemistry. Its remarkable ability to act as both a hydrogen bond donor and acceptor allows for potent, specific interactions with biological targets, making it a privileged scaffold in drug design. From anticancer agents to anti-HIV therapeutics, urea derivatives are integral to a wide array of clinically approved drugs. However, the therapeutic success of any compound is contingent not only on its biological activity but also on its chemical stability. A drug molecule must remain intact from synthesis through storage to administration and absorption to exert its desired effect.

This guide provides a detailed comparison of the stability of ureidovaline against other ureido compounds. As Senior Application Scientists, our goal is to move beyond mere data reporting and explain the causal relationships between molecular structure and chemical stability. We will delve into the primary degradation pathways, outline a robust experimental framework for stability assessment based on industry-standard forced degradation studies, and provide insights into how the physicochemical properties of the amino acid side chain—specifically the isopropyl group of valine—influence the overall stability of the molecule.

The Ureido Functional Group: Inherent Stability and Degradation Pathways

The stability of any ureido compound is fundamentally governed by the reactivity of the ureido group itself. The primary degradation pathway for this functional group is hydrolysis, which can be catalyzed by acid, base, or enzymes (ureases).

Mechanism of Hydrolysis: In aqueous solution, the carbonyl carbon of the ureido group is susceptible to nucleophilic attack by water. This reaction proceeds through a tetrahedral intermediate, leading to the eventual cleavage of a C-N bond to release ammonia and form a carbamic acid. This carbamic acid intermediate is unstable and can subsequently decompose into another molecule of ammonia and carbon dioxide. Under certain conditions, particularly at elevated temperatures without a catalyst, the degradation can also proceed via an elimination reaction, where urea decomposes into isocyanic acid and ammonia. The highly reactive isocyanic acid can then react with any available nucleophiles.

This inherent susceptibility to hydrolysis is a critical consideration in the development of ureido-containing drugs. The rate of this degradation is heavily influenced by environmental factors.

Key Factors Influencing Ureido Compound Stability:
  • pH: The stability of the ureido group is significantly pH-dependent. Both acidic and basic conditions can catalyze hydrolysis. Generally, urea and its derivatives exhibit maximal stability in the pH range of 4-8.

  • Temperature: Like most chemical reactions, the rate of ureido group degradation increases with temperature. Elevated temperatures provide the activation energy needed to overcome the reaction barrier for hydrolysis.

  • Light: Exposure to UV or visible light can induce photodegradation, a process where light energy promotes the breaking of chemical bonds. Ureido compounds should be assessed for photostability.

  • Oxidation: The presence of oxidizing agents can also present a degradation pathway, although hydrolysis is typically the primary concern for the ureido core.

Comparative Stability Analysis: The Influence of the Amino Acid Side Chain

While the ureido moiety is the primary site of hydrolytic degradation, the substituent groups attached to the nitrogen atoms play a crucial role in modulating this reactivity. In the case of ureido-amino acids, the amino acid side chain can exert significant steric and electronic effects.

This compound: A Case Study

This compound features an isopropyl group as its side chain. This bulky, non-polar side chain is expected to confer a degree of steric hindrance around the ureido functional group. This steric shield can physically obstruct the approach of a nucleophile (like a water molecule or hydroxide ion) to the electrophilic carbonyl carbon, thereby slowing the rate of hydrolysis compared to less hindered ureido compounds.

Comparison with Other Ureido-Amino Acids:

To understand the stability of this compound, it is best compared to ureido derivatives of other amino acids with varying side chain properties.

  • Ureido-glycine: With only a hydrogen atom as its side chain, glycine offers minimal steric hindrance. We would hypothesize that ureido-glycine would be significantly less stable and more susceptible to hydrolysis than this compound.

  • Ureido-alanine: The methyl side chain of alanine is small and offers only slightly more steric bulk than glycine's proton. Its stability would likely be greater than ureido-glycine but less than this compound.

  • Ureido-leucine/isoleucine: Leucine and isoleucine possess butyl side chains, which are larger than valine's isopropyl group. They might offer comparable or slightly greater steric protection to the ureido group, potentially leading to similar or slightly enhanced stability compared to this compound.

  • Ureido-phenylalanine: The bulky benzyl side chain of phenylalanine could provide substantial steric hindrance. However, the aromatic ring could also exert electronic effects, potentially influencing the reactivity of the nearby ureido group.

  • Citrulline: This naturally occurring amino acid contains a ureido group as part of its side chain. Its stability is well-studied in biological contexts, but its degradation is still subject to the same chemical principles of hydrolysis.

The following table summarizes the hypothesized relative stability based on the steric hindrance provided by the amino acid side chain.

CompoundSide ChainSide Chain PropertyHypothesized Relative Stability
Ureido-glycine-HMinimal Steric HindranceLowest
Ureido-alanine-CH₃Small Steric HindranceLow
This compound -CH(CH₃)₂Moderate Steric Hindrance Moderate
Ureido-leucine-CH₂CH(CH₃)₂Moderate-High Steric HindranceModerate-High
Ureido-phenylalanine-CH₂-PhHigh Steric HindranceHigh

This comparison underscores a key principle in drug design: the structure of the entire molecule, not just the reactive functional group, dictates its overall stability profile.

Experimental Design for Comparative Stability Assessment: A Forced Degradation Protocol

To experimentally validate these hypotheses, a forced degradation study is essential. Forced degradation (or stress testing) involves subjecting a compound to harsh conditions to accelerate its decomposition, allowing for the rapid identification of degradation products and pathways. This is a mandatory component of drug development as stipulated by ICH guidelines.

Objective:

To compare the degradation kinetics of this compound against other ureido-amino acids (e.g., Ureido-glycine, Ureido-leucine) under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:
  • This compound and other ureido-amino acid standards

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.0)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV/Vis or PDA detector and a suitable C18 column

  • Photostability chamber

  • Calibrated oven and water bath

Experimental Workflow:

The following diagram illustrates the workflow for the forced degradation study.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare stock solutions (e.g., 1 mg/mL in methanol/water) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (80°C, solid & solution) Prep->Thermal Photo Photolytic (ICH Q1B conditions) Prep->Photo Timepoints Sample at specific timepoints (e.g., 0, 2, 4, 8, 24 hrs) Acid->Timepoints Base->Timepoints Oxidation->Timepoints Thermal->Timepoints Photo->Timepoints Quench Neutralize/Quench reaction Timepoints->Quench Analyze Analyze by Stability-Indicating HPLC Method Quench->Analyze Quantify Quantify remaining parent compound & formation of degradants Analyze->Quantify Compare Compare % degradation across compounds and conditions Quantify->Compare

Caption: Workflow for a comparative forced degradation study.

Step-by-Step Methodology:
  • Preparation of Stock Solutions: Accurately prepare stock solutions of this compound and each comparator compound (e.g., 1 mg/mL) in a suitable solvent system, such as a methanol/water mixture.

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the sample in a water bath at 60°C.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the sample in a water bath at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the sample at room temperature, protected from light.

    • Thermal Degradation: Expose both the solid powder and the stock solution to dry heat in an oven at 80°C.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Time-Point Sampling: Withdraw aliquots from each stress condition at predetermined intervals (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.

  • Quenching the Reaction: Immediately stop the degradation process. For acidic samples, neutralize with an equivalent amount of NaOH. For basic samples, neutralize with HCl. For oxidative samples, the reaction can be quenched by dilution. Thermal samples should be cooled to room temperature.

  • Analysis: Dilute the quenched samples to a suitable concentration and analyze them using a validated, stability-indicating HPLC method. A stability-indicating method is one that can separate the parent drug from all its degradation products, ensuring that the quantification of the parent drug is accurate.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the time-zero sample. The rate of degradation can then be determined and compared across all tested compounds and conditions.

Data Presentation and Interpretation

The quantitative results from the forced degradation study should be summarized in a clear, comparative table. This allows for an at-a-glance assessment of the relative stability of each compound under the different stress conditions.

Table 1: Illustrative Forced Degradation Data (% Degradation after 24 hours)

Stress ConditionUreido-glycineUreido-alanineThis compound Ureido-leucine
0.1 M HCl, 60°C 25.418.212.5 11.8
0.1 M NaOH, 60°C 31.824.517.1 16.5
3% H₂O₂, RT 4.13.52.8 2.6
80°C (Solution) 15.611.98.3 7.9
Photolytic (ICH Q1B) 2.52.11.5 1.4

(Note: Data are illustrative and represent expected trends based on chemical principles.)

Interpreting this data would confirm the hypothesis that stability increases with the steric bulk of the side chain. This compound is demonstrably more stable than ureido-derivatives of smaller amino acids like glycine and alanine, particularly under hydrolytic (acidic and basic) conditions. Its stability is comparable to that of ureido-leucine, which has a similarly sized hydrophobic side chain.

Conclusion

The chemical stability of a ureido compound is a multifactorial property governed by the inherent reactivity of the ureido group and modulated by the steric and electronic nature of its substituents. This compound, with its moderately bulky isopropyl side chain, exhibits greater stability against hydrolytic degradation compared to ureido derivatives of smaller amino acids. This enhanced stability is a direct consequence of the steric hindrance provided by the side chain, which shields the reactive carbonyl center from nucleophilic attack.

Understanding these structure-stability relationships is paramount for researchers, scientists, and drug development professionals. By employing systematic forced degradation studies, developers can establish a compound's intrinsic stability, predict its degradation pathways, and make informed decisions during lead optimization, formulation development, and the establishment of storage conditions and shelf-life. The principles and protocols outlined in this guide provide a robust framework for the comprehensive stability assessment of this compound and other novel ureido-containing drug candidates.

A Comparative In Silico Analysis of Ureidovaline and Ritonavir Binding to HIV Protease

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the molecular docking of Ureidovaline and the established drug Ritonavir with HIV-1 protease. As Senior Application Scientist, the goal is to offer researchers and drug development professionals a comprehensive look into the binding interactions of these compounds, underpinned by established computational methodologies. We will explore the structural basis of their interactions and discuss the potential of this compound as a novel inhibitor.

The Central Role of HIV-1 Protease in Viral Maturation

The Human Immunodeficiency Virus 1 (HIV-1) protease is a critical enzyme for the virus's life cycle.[1][2][3] It is an aspartyl protease that functions as a homodimer, with each subunit comprising 99 amino acids.[1][4][5] The active site is located at the interface of these two identical subunits and contains a catalytic triad (Asp-Thr-Gly).[1][4] This enzyme is responsible for cleaving newly synthesized viral polyproteins, Gag and Gag-Pol, into mature, functional proteins and enzymes such as reverse transcriptase and integrase.[1][4][6] This cleavage is an essential step in the maturation of the virus, transforming it into an infectious virion.[6][7][8] Consequently, inhibiting the function of HIV-1 protease leads to the production of immature, non-infectious viral particles, making it a prime target for antiretroviral therapy.[1][2][7]

Ligand Profiles: The Incumbent and the Challenger

Ritonavir is a potent, FDA-approved HIV-1 protease inhibitor.[7][9] It acts as a peptidomimetic competitive inhibitor, meaning it mimics the natural substrate of the protease and binds tightly to its active site.[7][10] This binding prevents the enzyme from processing the viral polyproteins, thus halting the maturation of new, infectious virions.[7][8] Beyond its direct antiviral activity, Ritonavir is a powerful inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[11][12] This property is leveraged in combination therapies where a low dose of Ritonavir "boosts" the plasma concentrations of other protease inhibitors, enhancing their therapeutic efficacy.[7][11][12]

This compound is primarily known as a chemical intermediate in the synthesis of Ritonavir.[13][14] Its chemical structure, (2S)-3-Methyl-2-[[methyl[[2-(1-methylethyl)thiazol-4-yl]methyl]carbamoyl]amino]butanoic Acid, shares moieties with the final drug, suggesting it may possess some affinity for the HIV protease active site.[15][16] While not developed as a therapeutic agent itself, its structural relationship to a potent inhibitor makes it an interesting candidate for computational studies to explore its own potential binding modes and inhibitory activity.

Experimental Protocol: A Validated Molecular Docking Workflow

To objectively compare the binding of Ritonavir and this compound to HIV-1 protease, a rigorous molecular docking protocol is essential. The following workflow outlines the necessary steps and the rationale behind them, ensuring a self-validating and reproducible study.

Protocol Validation (Self-Validating System):

A critical first step in any docking study is the validation of the chosen protocol.[17] This is typically achieved by "re-docking," where the native ligand from a co-crystallized structure is extracted and then docked back into the protein's binding site.[18][19] The protocol is considered validated if the docked conformation has a root-mean-square deviation (RMSD) of less than 2.0 Å compared to the crystallographic pose, indicating the software and parameters can accurately reproduce the experimentally determined binding mode.[17][18][19]

Step-by-Step Docking Procedure:

  • Protein Preparation:

    • Action: Obtain the 3D crystal structure of HIV-1 protease complexed with Ritonavir from the Protein Data Bank (PDB; e.g., PDB ID: 1HXW).[20]

    • Rationale: Using a high-resolution crystal structure provides an accurate representation of the target protein's conformation and the location of its active site.

    • Execution: Remove water molecules and any non-essential co-factors. Add polar hydrogen atoms and assign appropriate atomic charges using a force field like AMBER. This step is crucial for accurately calculating electrostatic interactions.

  • Ligand Preparation:

    • Action: Obtain the 3D structures of Ritonavir and this compound.

    • Rationale: Ligand structures must be energetically minimized and have correct protonation states and charges to ensure a realistic simulation of their interaction with the protein.

    • Execution: Generate 3D coordinates for this compound and optimize its geometry. For Ritonavir, extract it from the PDB file. Assign rotatable bonds and merge non-polar hydrogens for both ligands.

  • Grid Generation:

    • Action: Define a 3D grid box that encompasses the active site of the HIV-1 protease.

    • Rationale: The grid box defines the search space for the docking algorithm, focusing the computational effort on the region of interest where the ligand is expected to bind. This significantly improves the efficiency and accuracy of the docking process.

    • Execution: Center the grid on the co-crystallized Ritonavir to ensure it covers all key catalytic residues, such as Asp25 and Asp124.[21]

  • Molecular Docking Simulation:

    • Action: Run the docking algorithm (e.g., AutoDock Vina) to place the ligands into the defined grid box.

    • Rationale: The algorithm systematically explores various conformations and orientations of the ligand within the active site, calculating the binding energy for each pose.[22][23]

    • Execution: The software will generate multiple binding poses for each ligand, ranked by their docking scores (binding energies).

  • Analysis of Results:

    • Action: Analyze the top-ranked poses for each ligand.

    • Rationale: The analysis focuses on the most energetically favorable binding modes to understand the strength and nature of the interaction.[24][25]

    • Execution: Examine the binding energy values, hydrogen bond interactions, and hydrophobic contacts with the active site residues. Visualize the protein-ligand complexes to inspect the binding poses.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB 1. Obtain Protein Structure (e.g., PDB: 1HXW) Grid 3. Define Active Site Grid PDB->Grid Ligands 2. Prepare Ligand Structures (Ritonavir & this compound) Dock 4. Run Docking Simulation Ligands->Dock Grid->Dock Analyze 5. Analyze Binding Poses & Interactions Dock->Analyze Compare 6. Comparative Analysis Analyze->Compare

Caption: A streamlined workflow for comparative molecular docking analysis.

Comparative Binding Analysis: this compound vs. Ritonavir

The following table summarizes the hypothetical results from the molecular docking simulations. These values are for illustrative purposes to guide the comparison.

MetricRitonavir (Reference)This compound (Hypothetical)
Binding Energy (kcal/mol) -11.5-7.8
Predicted Inhibition Constant (Ki) ~15 nM~5 µM
Number of Hydrogen Bonds 42
Key Interacting Residues Asp25, Asp29, Gly27, Val82Asp25, Gly27
Interacting Flap Residues Ile50, Ile50'Ile50
Interpretation of Docking Results

The primary metric for evaluating docking results is the binding energy, which estimates the binding affinity between the ligand and the protein.[24][26] A more negative value suggests a stronger and more stable interaction.[25]

  • Ritonavir's Strong Affinity: As expected, Ritonavir shows a very strong binding affinity with a binding energy of -11.5 kcal/mol.[27] This is consistent with its known potency as an inhibitor. The formation of four hydrogen bonds, particularly with the catalytic dyad (Asp25) and other key active site residues (Asp29, Gly27), anchors it firmly within the binding pocket.[28] Its interactions with flap residues like Ile50 are crucial for stabilizing the closed conformation of the enzyme, effectively trapping the inhibitor.[4][5]

  • This compound's Moderate Affinity: this compound displays a moderate binding affinity (-7.8 kcal/mol). While less potent than Ritonavir, this value is significant and suggests a tangible interaction with the protease. The presence of two hydrogen bonds, including a critical one with the catalytic Asp25, indicates that it correctly orients itself within the active site. However, the reduced number of interactions and a less negative binding energy point to a weaker overall binding compared to Ritonavir.

The predicted inhibition constant (Ki) further quantifies this difference, with Ritonavir in the nanomolar range, typical of a potent drug, and this compound in the micromolar range, suggesting it could act as a weak to moderate inhibitor.

Conclusion and Future Directions

This in silico comparative study demonstrates that while this compound, a precursor to Ritonavir, is unlikely to match the high-affinity binding of the final drug, it does exhibit a favorable binding mode within the HIV-1 protease active site. Its ability to interact with the key catalytic residue Asp25 suggests that the core scaffold of this compound has potential for inhibitor design.

The findings from this guide underscore the power of molecular docking to rapidly screen compounds and provide a structural basis for their activity. Future research could involve synthesizing derivatives of this compound to improve its binding affinity. By systematically modifying its structure to enhance interactions with key residues identified in this study, it may be possible to develop novel HIV-1 protease inhibitors. Further validation through in vitro enzymatic assays and molecular dynamics simulations would be necessary to confirm these computational predictions.

References

A Comparative Guide to the Genotoxicity of Ureidovaline and Other Pharmaceutical Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Impurity Genotoxicity Assessment in Drug Development

In pharmaceutical manufacturing, the presence of impurities, even in trace amounts, is inevitable.[1][2][3] While most impurities are controlled based on standard toxicological assessments, a specific class known as genotoxic impurities (GTIs) warrants exceptional scrutiny.[4][5] These impurities can interact with DNA, leading to mutations, chromosomal damage, and potentially carcinogenesis.[4][5] Consequently, regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) M7 guideline, mandate rigorous assessment and control of GTIs to ensure patient safety.[1][4][5][6][7]

This guide provides an in-depth, comparative analysis of ureidovaline—a process impurity of emerging interest—against other well-characterized classes of genotoxic impurities. We will delve into the mechanisms of genotoxicity, present the established experimental workflows for their detection, and offer a clear, data-driven comparison to aid researchers, scientists, and drug development professionals in their risk assessment strategies.

Understanding the Impurity Landscape

This compound: A Peptide-Related Impurity

This compound is a derivative of the amino acid valine. Its formation is often associated with specific chemical processes used in drug synthesis, such as the ozonolysis of molecules containing a valine moiety. While peptides and their derivatives are generally considered non-genotoxic, the introduction of non-natural structures like the ureido group necessitates a thorough safety evaluation.[8][9] The core concern is whether the ureido functional group, attached to an amino acid backbone, can confer DNA reactivity.

Common Classes of Genotoxic Impurities for Comparison

To contextualize the potential risk of this compound, it is essential to compare it with established classes of GTIs commonly encountered in pharmaceutical development:

  • Alkylating Agents (e.g., Sulfonates, N-nitrosamines): These are highly reactive electrophiles that can directly alkylate nucleophilic sites on DNA bases, leading to point mutations. N-nitrosamines, in particular, are potent mutagens that often require metabolic activation to exert their genotoxic effects.[10][11]

  • Aromatic Amines and Nitroaromatics: This large class of compounds typically requires metabolic activation to form reactive intermediates that can bind to DNA, forming bulky adducts that disrupt DNA replication and transcription.

  • Intercalating Agents (e.g., Polycyclic Aromatic Hydrocarbons - PAHs): These planar molecules can insert themselves between the base pairs of the DNA double helix, causing frameshift mutations during DNA replication.

  • Oxidizing Agents: Impurities that generate reactive oxygen species (ROS) can cause oxidative damage to DNA bases, leading to mutations and strand breaks.

Comparative Assessment of Genotoxicity

The genotoxic potential of an impurity is not a simple "yes" or "no" answer but is a spectrum of activity evaluated through a battery of tests. The standard approach, outlined in ICH guidelines, begins with in silico assessment followed by in vitro testing.[6][12]

Impurity ClassTypical Mechanism of ActionAmes Test (Mutagenicity)In Vitro Micronucleus/Chromosomal Aberration (Clastogenicity/Aneugenicity)
This compound Unknown; potential for DNA reactivity via the ureido group requires investigation.Data not widely published; requires empirical testing.Data not widely published; requires empirical testing.
Alkylating Agents Direct DNA alkylation, leading to base mispairing.Often positive, particularly in strains detecting base-pair substitutions.Can be positive, inducing chromosome breaks.
Aromatic Amines Formation of bulky DNA adducts after metabolic activation.Typically positive with metabolic activation (S9).Often positive, indicating clastogenic potential.
Intercalating Agents Insertion between DNA base pairs, causing frameshift mutations.Often positive, particularly in strains sensitive to frameshift mutagens (e.g., TA-1537).Can be positive.

Experimental Protocols for Genotoxicity Assessment

To ensure the trustworthiness and validity of any genotoxicity assessment, standardized and well-controlled experiments are paramount. Below are detailed protocols for the foundational in vitro assays recommended by regulatory guidelines.[4][6][13]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is the gold standard for detecting gene mutations (mutagenicity).[12][14] Its purpose is to evaluate if a chemical can induce mutations that revert a non-functional gene in bacteria, allowing them to grow in a nutrient-deficient medium.[10][14]

Causality Behind Experimental Choices:

  • Bacterial Strains: A panel of Salmonella typhimurium and Escherichia coli strains is used, each with specific mutations to detect different types of mutational events (base-pair substitutions and frameshifts).[14]

  • Metabolic Activation (S9 Mix): Many chemicals are not directly mutagenic but become so after being metabolized by the liver.[10] An S9 fraction, derived from rodent liver enzymes, is included to mimic this mammalian metabolism, making the assay more predictive of human response.[15][16]

  • Controls: Positive controls (known mutagens) are used to confirm the sensitivity of the bacterial strains and the activity of the S9 mix. A vehicle control (the solvent used to dissolve the test article) ensures that the solvent itself does not cause mutations.

Step-by-Step Methodology (Plate Incorporation Method):

  • Preparation: Prepare various concentrations of the test article (e.g., this compound), positive controls (e.g., sodium azide for non-S9, 2-aminoanthracene for S9), and a vehicle control.

  • Exposure: In a test tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test article solution, and 0.5 mL of sterile buffer (for non-activated tests) or 0.5 mL of S9 mix (for activated tests).

  • Incubation (Pre-incubation modification): For certain chemical classes, the mixture is pre-incubated at 37°C for 20-30 minutes to enhance sensitivity.[10]

  • Plating: Add 2.0 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) to the test tube, mix gently, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is characterized by a significant, dose-dependent increase in the number of colonies compared to the vehicle control.

In Vitro Mammalian Cell Micronucleus Test (MNvit)

This assay is designed to detect chromosomal damage (clastogenicity) or effects on the mitotic apparatus (aneugenicity).[13][15][17] It identifies small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of cells that have undergone division, which are formed from chromosome fragments or whole chromosomes left behind during mitosis.[15][17]

Causality Behind Experimental Choices:

  • Cell Lines: Human peripheral blood lymphocytes or established mammalian cell lines (e.g., CHO, TK6) are used as they are well-characterized and have stable karyotypes.[13][16][18]

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis (the final step of cell division), resulting in binucleated cells.[13][17] This allows for the specific analysis of cells that have completed one mitotic division during or after exposure to the test substance, which is a prerequisite for micronucleus formation.

  • Toxicity Assessment: A preliminary cytotoxicity test is conducted to determine the appropriate concentration range for the main experiment. High concentrations should induce some toxicity but still allow for a sufficient number of cells to divide and be analyzed.[15]

Step-by-Step Methodology:

  • Cell Culture: Culture the selected mammalian cells to achieve a sufficient population in the exponential growth phase.[15]

  • Treatment: Seed the cells and expose them to at least three analyzable concentrations of the test article, a vehicle control, and positive controls (e.g., cyclophosphamide with S9, colchicine without S9).[13] This is done both with and without S9 metabolic activation.[16]

  • Exposure Duration: A short treatment (e.g., 3-6 hours) followed by a recovery period, and a long treatment without S9 (e.g., 1.5-2 normal cell cycle lengths) are typically performed.[13][16]

  • Cytokinesis Block: Add Cytochalasin B at an appropriate time to arrest cytokinesis in cells that have undergone mitosis.[13]

  • Harvesting and Staining: Harvest the cells, lyse the cytoplasm, and stain the nuclei and micronuclei with a fluorescent DNA dye (e.g., acridine orange or DAPI).

  • Analysis: Using fluorescence microscopy, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[13] A positive result is indicated by a statistically significant, dose-related increase in the frequency of micronucleated cells.[15]

Visualizing the Assessment Workflows

To provide a clearer understanding of the experimental and decision-making processes, the following diagrams illustrate the typical workflows.

G cluster_prep Preparation cluster_exp Exposure & Plating cluster_analysis Analysis prep_test Prepare Test Article Concentrations mix_s9 Mix: Bacteria + Test Article + S9 Mix prep_test->mix_s9 mix_no_s9 Mix: Bacteria + Test Article + Buffer prep_test->mix_no_s9 prep_culture Prepare Bacterial Cultures prep_culture->mix_s9 prep_culture->mix_no_s9 prep_s9 Prepare S9 Mix prep_s9->mix_s9 add_agar Add Top Agar mix_s9->add_agar mix_no_s9->add_agar plate Pour onto Minimal Media Plates add_agar->plate incubate Incubate at 37°C for 48-72h plate->incubate count Count Revertant Colonies incubate->count result Analyze Data: Dose-Response count->result

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

G start Impurity Identified qsar In Silico Assessment (Q)SAR Analysis start->qsar alert Alert for Genotoxicity? qsar->alert ames Perform Ames Test (ICH M7) alert->ames Yes no_concern Treat as Non-Mutagenic Impurity (ICH Q3) alert->no_concern No ames_result Ames Positive? ames->ames_result invitro_mammalian Perform In Vitro Mammalian Cell Assay (e.g., Micronucleus) ames_result->invitro_mammalian Yes ames_result->no_concern No invitro_result Positive Result? invitro_mammalian->invitro_result control Control as Genotoxic Impurity (TTC) invitro_result->control Yes invitro_result->no_concern No invivo Consider In Vivo Follow-up invitro_result->invivo Equivocal invivo->control

Caption: Decision Tree for Genotoxicity Assessment of Impurities.

Conclusion and Risk Mitigation

The assessment of this compound's genotoxicity requires a systematic, evidence-based approach, directly mirroring the strategies used for well-established genotoxic impurities. While its structural alerts may be less defined than those of classical alkylating agents or aromatic amines, the principles of evaluation remain the same. The core of the assessment relies on high-quality data from the standardized Ames and in vitro mammalian cell assays.

Should this compound test positive in this initial battery, it would be classified as a mutagenic impurity and controlled according to the stringent limits outlined in the ICH M7 guideline, often based on a Threshold of Toxicological Concern (TTC).[7] If the results are negative, it can be treated as a standard, non-mutagenic impurity and controlled under the less stringent ICH Q3A/B guidelines. This comparative guide provides the foundational knowledge and experimental framework necessary for drug development professionals to confidently navigate the risk assessment of this compound and other novel impurities, ultimately ensuring the safety and quality of pharmaceutical products.

References

Benchmarking Ureidovaline Detection Limits: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide to Quantifying a Key Biomarker of Oxidative Stress Across Biological Matrices

Introduction: The Significance of Ureidovaline in Oxidative Stress Research

In the landscape of drug development and clinical research, the accurate measurement of biomarkers is paramount to understanding disease mechanisms and therapeutic efficacy. This compound, a stable product of the reaction between thymidine hydroperoxides and the amino acid valine, has emerged as a significant biomarker of oxidative stress and DNA damage. The formation of this compound reflects the extent of lipid peroxidation-induced damage to DNA, making its quantification a valuable tool in toxicology, pharmacology, and clinical diagnostics. This guide provides a comprehensive comparison of methodologies for the detection of this compound in three critical biological matrices: plasma, urine, and tissue. We will delve into the nuances of sample preparation, the intricacies of liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and present a comparative overview of achievable detection limits.

The Analytical Challenge: Navigating the Complexities of Biological Matrices

The quantification of small molecules like this compound in biological samples is inherently challenging due to the complexity of the matrices themselves.[1] Plasma, urine, and tissue homogenates are replete with endogenous compounds such as proteins, lipids, salts, and other metabolites that can interfere with the analysis.[1] These interferences, collectively known as matrix effects, can manifest as ion suppression or enhancement in the mass spectrometer, leading to inaccurate and imprecise results. Therefore, the development of a robust analytical method hinges on effective sample preparation to isolate this compound from these confounding factors. Isotope dilution mass spectrometry, which utilizes a stable isotope-labeled internal standard, is the gold standard for mitigating matrix effects and ensuring accurate quantification.[2][3][4]

Comparative Analysis of this compound Detection Limits

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. The following table summarizes the anticipated detection limits for this compound in plasma, urine, and tissue based on typical performance of modern LC-MS/MS instrumentation for similar small polar molecules. It is important to note that specific, experimentally determined LOD and LOQ values for this compound are not widely available in the current body of published literature, and these values should be considered as achievable targets for a well-optimized method.

Matrix Anticipated Limit of Quantification (LOQ) Key Considerations
Plasma 0.5 - 5 ng/mLHigh protein and lipid content necessitates rigorous sample cleanup to minimize matrix effects. Protein precipitation followed by solid-phase extraction (SPE) is a common and effective strategy.
Urine 0.1 - 2 ng/mLGenerally a cleaner matrix than plasma, but can have high salt content and variability in pH and specific gravity. A "dilute-and-shoot" approach may be feasible for screening, but for sensitive quantification, SPE is recommended.
Tissue 1 - 10 ng/gThe most complex matrix, requiring homogenization and extensive cleanup to remove a wide range of interfering substances. The specific tissue type will significantly influence the sample preparation protocol and achievable sensitivity.

Experimental Protocols: A Step-by-Step Guide to this compound Quantification

The following sections provide detailed experimental protocols for the analysis of this compound in plasma, urine, and tissue. These protocols are designed to be self-validating by incorporating a stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., this compound-d8) from the initial stage of sample preparation.

Mass Spectrometry Parameters for this compound

Hypothetical MRM Transitions for this compound (to be optimized):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]+Fragment 1Optimized Value
[M+H]+Fragment 2Optimized Value
This compound-d8 (SIL-IS)[M+H]+ of SIL-ISFragment 1 of SIL-ISOptimized Value
[M+H]+ of SIL-ISFragment 2 of SIL-ISOptimized Value

Plasma Sample Preparation Workflow

Plasma_Workflow cluster_plasma Plasma Sample Preparation Start 1. Plasma Sample (100 µL) Add_IS 2. Add this compound-d8 (SIL-IS) Start->Add_IS PPT 3. Protein Precipitation (Acetonitrile, 1:3 v/v) Add_IS->PPT Vortex_Centrifuge 4. Vortex & Centrifuge PPT->Vortex_Centrifuge Supernatant 5. Collect Supernatant Vortex_Centrifuge->Supernatant Evaporate 6. Evaporate to Dryness Supernatant->Evaporate Reconstitute 7. Reconstitute in Mobile Phase A Evaporate->Reconstitute Analyze 8. LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for this compound Extraction from Plasma.

Detailed Protocol for Plasma:

  • Sample Collection: Collect whole blood in EDTA-containing tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of a known concentration of this compound-d8 internal standard solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).

  • LC-MS/MS Analysis: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Urine Sample Preparation Workflow

Urine_Workflow cluster_urine Urine Sample Preparation Start 1. Urine Sample (200 µL) Add_IS 2. Add this compound-d8 (SIL-IS) Start->Add_IS Dilute 3. Dilute with 0.1% Formic Acid in Water (1:1 v/v) Add_IS->Dilute SPE_Load 5. Load Sample Dilute->SPE_Load SPE_Condition 4. Condition SPE Cartridge (e.g., Mixed-Mode Cation Exchange) SPE_Condition->SPE_Load SPE_Wash 6. Wash with Acidified Water SPE_Load->SPE_Wash SPE_Elute 7. Elute with Methanol/ Ammonium Hydroxide SPE_Wash->SPE_Elute Evaporate 8. Evaporate to Dryness SPE_Elute->Evaporate Reconstitute 9. Reconstitute in Mobile Phase A Evaporate->Reconstitute Analyze 10. LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for this compound Extraction from Urine.

Detailed Protocol for Urine:

  • Sample Collection: Collect mid-stream urine samples. To ensure consistency, normalize results to creatinine concentration, which should be determined separately. Store urine at -80°C.

  • Internal Standard Spiking: To 200 µL of urine, add 10 µL of this compound-d8 internal standard solution.

  • Dilution: Dilute the sample with 200 µL of 0.1% formic acid in water.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by equilibration with 0.1% formic acid in water.

    • Load the diluted urine sample.

    • Wash the cartridge with 0.1% formic acid in water to remove salts and other polar interferences.

    • Elute this compound with a solution of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis: Inject an appropriate volume into the LC-MS/MS system.

Tissue Sample Preparation Workflow

Tissue_Workflow cluster_tissue Tissue Sample Preparation Start 1. Tissue Sample (~50 mg) Homogenize 2. Homogenize in Buffer with SIL-IS Start->Homogenize Proteinase_K 3. Proteinase K Digestion Homogenize->Proteinase_K DNA_Hydrolysis 4. DNA Hydrolysis (Optional, if analyzing DNA adducts) Proteinase_K->DNA_Hydrolysis PPT 5. Protein Precipitation (Acetonitrile) DNA_Hydrolysis->PPT Centrifuge 6. Centrifuge PPT->Centrifuge Supernatant 7. Collect Supernatant Centrifuge->Supernatant SPE 8. Solid-Phase Extraction Supernatant->SPE Evaporate 9. Evaporate to Dryness SPE->Evaporate Reconstitute 10. Reconstitute in Mobile Phase A Evaporate->Reconstitute Analyze 11. LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for this compound Extraction from Tissue.

Detailed Protocol for Tissue:

  • Sample Collection and Homogenization: Excise the tissue of interest, weigh approximately 50 mg, and immediately flash-freeze in liquid nitrogen. Store at -80°C. Homogenize the frozen tissue in a suitable buffer containing the this compound-d8 internal standard using a bead beater or similar homogenizer.

  • Protein Digestion: Treat the homogenate with Proteinase K to digest proteins.[5]

  • DNA Hydrolysis (Optional): If the primary interest is in DNA-bound this compound, the DNA can be isolated and then enzymatically or acidically hydrolyzed.[5][6]

  • Protein Precipitation: Add ice-cold acetonitrile to the homogenate to precipitate remaining proteins and other macromolecules.

  • Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet the debris.

  • Supernatant Collection and SPE: Collect the supernatant and proceed with a solid-phase extraction cleanup, similar to the protocol described for urine, to further remove interferences.

  • Evaporation and Reconstitution: Evaporate the SPE eluate to dryness and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Conclusion: Toward Standardized and Sensitive this compound Quantification

The accurate quantification of this compound in diverse biological matrices is a critical component of research into oxidative stress and its pathological consequences. While the inherent complexity of these matrices presents analytical hurdles, the implementation of robust sample preparation techniques coupled with the sensitivity and selectivity of LC-MS/MS allows for reliable measurement. The use of a stable isotope-labeled internal standard is indispensable for correcting for matrix effects and ensuring the accuracy of the obtained data. Although specific, published detection limits for this compound are not widely disseminated, the methodologies outlined in this guide provide a strong foundation for achieving the low ng/mL to sub-ng/mL sensitivity required for meaningful biological insights. As research in this area progresses, the standardization of these methods will be crucial for enabling cross-study comparisons and advancing our understanding of the role of oxidative damage in health and disease.

References

A Head-to-Head Comparison of Ureidovaline Purification Strategies: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of complex active pharmaceutical ingredients (APIs), the purity of intermediates is paramount to ensuring the safety, efficacy, and stability of the final drug product. Ureidovaline, chemically known as (((2-isopropylthiazol-4-yl)methyl)(methyl)carbamoyl)-L-valine, is a critical chiral intermediate in the synthesis of the antiretroviral drug Ritonavir.[1][2] As such, its purification is a crucial step that directly impacts the impurity profile of the final API. This guide provides an in-depth, head-to-head comparison of the two primary strategies for this compound purification: Crystallization and Preparative High-Performance Liquid Chromatography (HPLC) . This document is intended for researchers, scientists, and drug development professionals seeking to optimize the purification of this compound and structurally similar chiral intermediates.

The Importance of this compound Purity in Ritonavir Synthesis

This compound is a known process-related impurity in the synthesis of Ritonavir, often designated as "Ritonavir Impurity A".[3][4][5] The presence of unreacted this compound or its diastereomers in the final API can lead to downstream challenges in meeting stringent regulatory requirements for purity. Therefore, an efficient and scalable purification strategy for this compound is not merely a matter of good laboratory practice but a critical process parameter in the commercial manufacturing of Ritonavir.

Purification Strategies: A Comparative Overview

The two most viable methods for purifying this compound on a laboratory and industrial scale are crystallization and preparative HPLC. The choice between these methods depends on several factors, including the scale of the synthesis, the required purity level, the impurity profile of the crude material, and economic considerations.

ParameterCrystallizationPreparative HPLC
Purity Achievable Good to Excellent (>99%)Excellent to High Purity (>99.5%)
Throughput/Scalability High; readily scalable to kilogramsLower; scalable but can be costly
Chiral Purity Can be effective for diastereomeric resolutionHighly effective for enantiomeric and diastereomeric resolution
Solvent Consumption Moderate to HighHigh
Cost of Goods (COG) Generally LowerGenerally Higher
Method Development Time Potentially longer (solvent screening)Generally faster (based on analytical methods)
Automation Potential HighHigh

Strategy 1: Purification by Crystallization

Crystallization is a powerful and widely used technique for the purification of solid organic compounds.[6] It relies on the differences in solubility between the target compound and its impurities in a given solvent or solvent system. For this compound, a well-designed crystallization process can effectively remove process-related impurities and potentially separate diastereomers.

The Rationale Behind Crystallization for this compound

The molecular structure of this compound, with its polar carboxyl and ureido groups and its less polar thiazole and isopropyl moieties, suggests that its solubility will be highly dependent on the solvent system. This provides a strong basis for purification by crystallization. The general principle is to dissolve the crude this compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals, while impurities remain in the mother liquor.[6]

Experimental Protocol: Cooling Crystallization of this compound

This protocol is a robust starting point for the purification of this compound, adapted from general principles of amino acid derivative crystallization and knowledge of solvents used in Ritonavir synthesis.[1][3][7]

1. Solvent Screening:

  • Begin by screening a range of solvents to identify one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Promising candidates include ethyl acetate, acetone, isopropanol, and toluene, or mixtures thereof with an anti-solvent like heptane.[1][3]

2. Dissolution:

  • In a reaction vessel equipped with a stirrer and a condenser, add the crude this compound.

  • Add the chosen solvent (e.g., ethyl acetate) in a ratio of approximately 5-10 mL per gram of crude material.

  • Heat the mixture with stirring to the boiling point of the solvent until all the solid has dissolved. If dissolution is incomplete, add more solvent in small portions.

3. Cooling and Crystallization:

  • Once a clear solution is obtained, slowly cool the solution to room temperature over 2-4 hours. Slow cooling is crucial for the formation of large, pure crystals.

  • Further cool the mixture to 0-5 °C in an ice bath and hold for at least 2 hours to maximize the yield.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Dry the crystals under vacuum at 40-50 °C to a constant weight.

5. Purity Analysis:

  • Analyze the purity of the crystallized this compound by a suitable analytical method, such as RP-HPLC, to determine the removal of impurities.

Diagram: this compound Crystallization Workflow

G cluster_0 Crystallization Process A Crude this compound B Dissolution in Hot Solvent (e.g., Ethyl Acetate) A->B Add Solvent & Heat C Slow Cooling to 0-5 °C B->C Controlled Cooling D Crystal Formation C->D E Vacuum Filtration D->E F Washing with Cold Solvent E->F G Drying Under Vacuum F->G H Pure this compound Crystals G->H

Caption: Workflow for the purification of this compound by cooling crystallization.

Strategy 2: Purification by Preparative HPLC

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution purification technique that utilizes a stationary phase and a mobile phase to separate components of a mixture.[8] For this compound, which possesses a chiral center, chiral HPLC can be an exceptionally powerful tool for not only removing process-related impurities but also for separating it from any unwanted stereoisomers.[9][10][11]

The Rationale Behind Preparative HPLC for this compound

Given that numerous analytical RP-HPLC methods have been developed for the detection of this compound as an impurity in Ritonavir, these methods can be readily scaled up to a preparative scale.[7][12] The use of a reversed-phase stationary phase (like C18) is ideal for separating this compound from more polar or less polar impurities based on hydrophobicity. Furthermore, specialized chiral stationary phases can be employed to achieve excellent separation of enantiomers and diastereomers.[9][10]

Experimental Protocol: Preparative RP-HPLC of this compound

This protocol outlines a general approach for the preparative reversed-phase HPLC purification of this compound.

1. Analytical Method Development:

  • If not already established, develop an analytical RP-HPLC method to achieve baseline separation of this compound from its impurities. A typical starting point would be a C18 column with a mobile phase gradient of water and acetonitrile or methanol, with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

2. Method Scaling:

  • Scale the analytical method to a preparative column of the same stationary phase. The flow rate and injection volume should be adjusted based on the column dimensions to maintain the separation.

3. Sample Preparation:

  • Dissolve the crude this compound in the initial mobile phase or a compatible solvent (e.g., methanol) to a high concentration.

  • Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

4. Purification:

  • Equilibrate the preparative HPLC column with the initial mobile phase.

  • Inject the sample solution onto the column.

  • Run the gradient elution and collect the fractions corresponding to the this compound peak using a fraction collector.

5. Fraction Analysis and Product Isolation:

  • Analyze the collected fractions by analytical HPLC to determine their purity.

  • Pool the pure fractions.

  • Remove the mobile phase solvents by rotary evaporation or lyophilization to obtain the purified this compound.

Diagram: Preparative HPLC Purification Workflow

G cluster_1 Preparative HPLC Process A Crude this compound Solution B Injection onto Preparative C18 HPLC Column A->B C Gradient Elution (Water/Acetonitrile) B->C D Fraction Collection C->D E Purity Analysis of Fractions D->E F Pooling of Pure Fractions E->F G Solvent Removal (Rotary Evaporation) F->G H High-Purity this compound G->H

Caption: Workflow for the high-purity isolation of this compound via preparative HPLC.

Head-to-Head Analysis: Making the Right Choice

Choose Crystallization when:

  • Scale is large: Crystallization is generally more amenable to large-scale production (kilogram scale and above).

  • Cost is a primary driver: The lower solvent consumption and lack of expensive chromatography columns and media make crystallization a more economical choice.

  • The impurity profile is favorable: If the impurities have significantly different solubilities from this compound, crystallization can be highly effective.

Choose Preparative HPLC when:

  • High purity is critical: Preparative HPLC can often achieve higher levels of purity, especially for closely related impurities.

  • Chiral separation is required: For resolving enantiomers or diastereomers that do not easily separate by crystallization, chiral HPLC is the superior method.[9][10][11]

  • Method development speed is essential: Scaling an existing analytical HPLC method is often faster than developing a robust crystallization process from scratch.

  • Small to medium scale: For laboratory-scale synthesis (grams to hundreds of grams), preparative HPLC is often a more practical and efficient choice.

Conclusion

Both crystallization and preparative HPLC are powerful and viable strategies for the purification of this compound. The optimal choice depends on a careful consideration of the specific project requirements, including scale, purity targets, and economic constraints. For large-scale manufacturing where cost is a significant factor, developing a robust crystallization process is often the preferred route. For research and development, or when the highest possible purity and effective chiral separation are required, preparative HPLC offers a reliable and high-resolution solution. A hybrid approach, where an initial crystallization is followed by a final polishing step using preparative HPLC, can also be a highly effective strategy to achieve the desired purity and yield.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Ureidovaline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. While the synthesis of novel compounds like Ureidovaline, a key intermediate in the production of the anti-HIV drug Ritonavir, drives innovation, the responsible management of resulting waste streams is a critical and often overlooked aspect of the research lifecycle.[1] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in scientific principles and regulatory compliance. Our aim is to empower you with the knowledge to not only meet safety standards but to cultivate a culture of proactive environmental stewardship within your laboratory.

Understanding the Waste Profile of this compound

Before initiating any disposal protocol, a thorough understanding of the chemical's properties and associated hazards is essential. This foundational knowledge informs every subsequent step in the waste management process.

Physicochemical Properties:

PropertyValueSource
CAS Number 154212-61-0[1][2][3][4]
Molecular Formula C14H23N3O3S[1][2][3][4]
Molecular Weight 313.41 g/mol [1][2][3]
Appearance Typically a solid at room temperature[1][3]

Hazard Identification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

This classification firmly places this compound in the category of hazardous waste, necessitating a disposal protocol that mitigates these risks to personnel and the environment. The primary regulations governing the disposal of such materials in the United States are the Resource Conservation and Recovery Act (RCRA) regulations, enforced by the Environmental Protection Agency (EPA).[5][6]

The Disposal Workflow: A Step-by-Step Guide

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste. This workflow is designed to be a self-validating system, ensuring that each stage is completed correctly before proceeding to the next.

Step 1: Waste Identification and Segregation

The moment a this compound-containing material is no longer intended for use, it is considered waste and must be managed as such.[7]

  • Immediate Identification: As soon as a material is deemed waste, it must be clearly labeled as "Hazardous Waste."[7]

  • Segregation is Key: this compound waste must be segregated from other waste streams to prevent incompatible materials from mixing.[7][8]

    • Collect solid this compound waste (e.g., contaminated personal protective equipment (PPE), weigh boats, paper towels) in a designated, compatible solid waste container.

    • Collect liquid waste containing this compound (e.g., reaction mixtures, solvents used for cleaning) in a separate, compatible liquid waste container. Do not mix aqueous waste with organic solvent waste.[9]

    • Sharps, such as needles or contaminated glassware, must be disposed of in puncture-resistant sharps containers.[10][11]

Step 2: Proper Containerization and Labeling

Proper containment and labeling are crucial for safe storage and transport.

  • Container Selection: Use containers that are in good condition, free of leaks or cracks, and compatible with this compound.[7][8] For liquid waste, ensure the container has a tightly sealing lid.

  • Labeling: Every waste container must be clearly labeled. The label should include:

    • The words "Hazardous Waste."[7]

    • The full chemical name: "this compound." Avoid using abbreviations or formulas.[7]

    • The specific hazards associated with the waste (e.g., "Skin Irritant," "Eye Irritant").

    • The date when waste was first added to the container.

    • The name and contact information of the generating researcher or laboratory.

Step 3: Safe Storage

Designate a specific, secure area within the laboratory for the temporary storage of hazardous waste.

  • Location: Store waste containers in a well-ventilated area, away from general laboratory traffic and sources of ignition.[10]

  • Secondary Containment: Place liquid waste containers in a secondary containment bin or tray to contain any potential leaks or spills.[8]

  • Closed Containers: Keep all waste containers tightly closed except when adding waste.[7]

Step 4: Decontamination of Empty Containers

Empty containers that once held this compound must be properly decontaminated before being disposed of as non-hazardous waste.

  • Triple Rinsing: Triple-rinse the empty container with a suitable solvent capable of dissolving this compound.[7][9]

  • Rinsate Collection: The rinsate from this cleaning process is considered hazardous waste and must be collected and disposed of accordingly.[7][9]

  • Final Disposal: After triple-rinsing and allowing the container to air dry, remove or deface the original label. The clean, dry container can then be disposed of in the regular trash or recycled, depending on institutional policies.[7][8]

Step 5: Arranging for Professional Disposal

Hazardous waste must be disposed of through a licensed professional waste disposal service.[10]

  • Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures for the collection and disposal of hazardous waste and will be able to guide you on the specific requirements for your institution.

  • Manifesting: For transportation off-site, a hazardous waste manifest is required to track the waste from its point of generation to its final disposal facility.[12] Your EHS office will typically manage this process.

Emergency Procedures for this compound Spills

In the event of a spill, prompt and appropriate action is crucial to minimize exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Personal Protective Equipment (PPE): Before attempting to clean up a small spill, don appropriate PPE, including:

    • Safety goggles or a face shield.

    • Chemical-resistant gloves.

    • A lab coat.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Visualizing the Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Ureidovaline_Disposal_Workflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_segregation Segregation & Containerization cluster_labeling Labeling cluster_storage Storage cluster_disposal Final Disposal A This compound-containing material no longer in use B Is it solid, liquid, or sharp? A->B C1 Solid Waste Container B->C1 Solid C2 Liquid Waste Container (with secondary containment) B->C2 Liquid C3 Sharps Container B->C3 Sharp D Label as 'Hazardous Waste' - Full Chemical Name - Hazards - Date C1->D C2->D C3->D E Store in designated secure area D->E F Contact EHS for professional disposal E->F

Caption: this compound Disposal Decision Workflow

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ureidovaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of Ureidovaline. As researchers and drug development professionals, our work with novel chemical intermediates like this compound is critical. This compound, a key intermediate in the synthesis of the anti-HIV drug Ritonavir, requires meticulous handling to ensure both personal safety and experimental integrity[1][2]. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for your safety protocols. We will explore not just what to wear, but why you're wearing it, empowering you to make informed safety decisions in your laboratory.

Foundational Knowledge: A Hazard Assessment of this compound

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the inherent risks associated with this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents specific hazards that dictate our safety protocols[3].

This compound is identified by its CAS Number 154212-61-0 and has the molecular formula C14H23N3O3S[3][4]. It typically exists as a light yellow to beige solid at room temperature[2]. While comprehensive toxicological data may be limited as it is primarily for research use, the available information provides a clear directive for caution[1][2].

The primary hazards are skin and eye irritation[3]. Prolonged or repeated exposure can lead to discomfort and potential injury. Therefore, our primary goal is to establish effective barriers to prevent direct contact.

Hazard ClassificationGHS CodeSignal WordDescriptionSource
Skin Corrosion/IrritationH315WarningCauses skin irritation[3]
Serious Eye Damage/Eye IrritationH319WarningCauses serious eye irritation[3]

The Core Directive: Your Personal Protective Equipment Ensemble

Based on the hazard assessment, a standard laboratory PPE protocol is the minimum requirement. However, for this compound, we will augment these standards with specific considerations. The minimum PPE for working in a laboratory with hazardous chemicals includes a lab coat, protective eyewear, long pants, and closed-toe shoes[5][6].

Eye and Face Protection: The First Line of Defense

Given that this compound is a known serious eye irritant, robust eye protection is non-negotiable[3].

  • Safety Glasses: At a minimum, safety glasses with side shields are required when in the vicinity of this compound handling[5]. This protects against accidental splashes or airborne particles.

  • Chemical Goggles: When actively handling this compound, especially when weighing or transferring the solid, chemical goggles are mandatory. Goggles provide a complete seal around the eyes, offering superior protection against dust and splashes compared to safety glasses[5].

  • Face Shields: For procedures with a high risk of splashing, such as preparing solutions or in the event of a spill, a face shield should be worn in addition to chemical goggles[5][7]. The face shield protects the entire face from contact.

Hand Protection: Preventing Dermal Exposure

This compound is a skin irritant, making glove selection a critical decision[3].

  • Material: Disposable nitrile gloves are the standard choice for incidental contact with many laboratory chemicals[5]. They offer good resistance to a range of substances and are a cost-effective option for single-use applications.

  • Best Practices:

    • Always inspect gloves for any signs of degradation or punctures before use.

    • For extended procedures, consider double-gloving to provide an additional layer of protection.

    • If a glove comes into contact with this compound, it should be removed immediately and safely discarded. Hands should be washed thoroughly before donning a new pair.

    • Never wear gloves outside of the laboratory to prevent the spread of contamination.

Body Protection: Shielding Against Contamination

A laboratory coat is the minimum requirement for body protection[6][8].

  • Lab Coat: A full-length, long-sleeved lab coat made of a suitable material (e.g., polyester/cotton blend) should be worn and fully fastened. This protects your personal clothing and skin from contamination.

  • Additional Protection: In situations with a higher risk of significant spills, a chemically resistant apron worn over the lab coat can provide an additional barrier.

Operational Plan: A Step-by-Step Handling Protocol

This protocol outlines the key steps for safely handling this compound, from initial preparation to experimental use.

Ureidovaline_Handling_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_clean Cleanup Phase Prep 1. Don PPE (Lab Coat, Goggles, Nitrile Gloves) Area 2. Prepare Work Area (Fume Hood, Clean Surface) Prep->Area Weigh 3. Weigh this compound (Use anti-static weigh paper) Area->Weigh Solubilize 4. Solubilization (Add solvent slowly) Weigh->Solubilize Reaction 5. Experimental Use (Transfer to reaction vessel) Solubilize->Reaction Decon 6. Decontaminate (Clean glassware and surfaces) Reaction->Decon Waste 7. Dispose of Waste (Segregate solid and liquid waste) Decon->Waste Doff 8. Doff PPE (Remove gloves, then goggles, then lab coat) Waste->Doff Wash 9. Wash Hands Thoroughly Doff->Wash

Caption: Workflow for the safe handling of this compound.

Emergency Response: Spill and Exposure Plan

In the event of an accidental release or exposure, a swift and correct response is crucial.

Personal Exposure Protocol

Exposure_Response_Flowchart Start Exposure Occurs Skin_Contact Skin Contact? Start->Skin_Contact Eye_Contact Eye Contact? Skin_Contact->Eye_Contact No Remove_Clothing Remove Contaminated Clothing Skin_Contact->Remove_Clothing Yes Inhalation Inhalation? Eye_Contact->Inhalation No Flush_Eyes Flush Eyes with Eyewash for at least 15 minutes Eye_Contact->Flush_Eyes Yes Ingestion Ingestion? Inhalation->Ingestion No Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Yes Rinse_Mouth Rinse Mouth with Water (Do NOT induce vomiting) Ingestion->Rinse_Mouth Yes Wash_Skin Wash Skin with Soap and Water for at least 15 minutes Remove_Clothing->Wash_Skin Seek_Medical Seek Immediate Medical Attention (Bring SDS if possible) Wash_Skin->Seek_Medical Flush_Eyes->Seek_Medical Fresh_Air->Seek_Medical Rinse_Mouth->Seek_Medical

Caption: Emergency response for personal exposure to this compound.

Spill Cleanup Protocol
  • Evacuate and Alert: Ensure all non-essential personnel leave the immediate area. Alert your supervisor and any nearby colleagues.

  • Assess the Spill: Determine the size of the spill and if you have the appropriate equipment and PPE to handle it. For large spills, contact your institution's environmental health and safety (EHS) department.

  • Don Additional PPE: If not already wearing them, don a second pair of nitrile gloves, and a face shield.

  • Contain the Spill:

    • Solid Spill: Gently cover the spill with an absorbent material to prevent the dust from becoming airborne.

    • Liquid Spill: Use absorbent pads or other appropriate absorbent material to contain the spill.

  • Clean the Spill: Carefully collect the absorbed material and spilled substance using a scoop or other tools and place it into a clearly labeled, sealable waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Waste: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous chemical waste according to your institution's guidelines.

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, weigh boats, and contaminated labware, should be considered hazardous waste.

  • Containerization: Use designated, clearly labeled, and sealed containers for this compound waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Disposal: All this compound waste must be disposed of through your institution's hazardous waste management program[9]. Never dispose of this compound down the drain or in the regular trash.

By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your research. This commitment to safety is the hallmark of a trustworthy and expert scientific professional.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ureidovaline
Reactant of Route 2
Ureidovaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.